1-Chloro-4-propoxy-9H-thioxanthen-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-propoxythioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQJCUYEEABXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888976 | |
| Record name | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142770-42-1 | |
| Record name | 1-Chloro-4-propoxythioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142770-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142770421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Core Mechanism of 1-Chloro-4-propoxy-9H-thioxanthen-9-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-4-propoxy-9H-thioxanthen-9-one, also known as CPTX, is a substituted thioxanthone derivative.[1][2] While the thioxanthenone scaffold is a versatile structure found in compounds explored for various therapeutic applications, including anticancer and antipsychotic agents, the primary and well-documented role of this compound is as a photoinitiator in radical curing and polymerization processes.[1][3] Its strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum makes it highly effective for initiating chemical reactions upon exposure to light.[3][4]
This guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its function as a photoinitiator. It also touches upon the broader biological context of the thioxanthenone class of compounds and provides detailed experimental protocols relevant to its synthesis and application.
Core Mechanism of Action: A Type II Photoinitiator
Photoinitiators are compounds that, upon absorbing light, generate reactive species—such as free radicals or cations—that initiate polymerization.[5] They are broadly classified into two types based on their mechanism of generating these radicals: Type I (photocleavage) and Type II (hydrogen abstraction).
This compound functions as a Type II photoinitiator .[6] In this mechanism, the photoinitiator does not undergo cleavage itself but instead abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate the initiating radicals.
The process can be broken down into the following key steps:
-
Photoexcitation: The thioxanthone molecule (TX) absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state thioxanthone molecule is a high-energy diradical species. It interacts with a hydrogen donor, such as a tertiary amine (e.g., N,N-dimethylamino) co-initiator, and abstracts a hydrogen atom.
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a thioxanthone-derived ketyl radical and an amine-derived alkyl radical.
-
Polymerization Initiation: While the ketyl radical is relatively stable and less reactive, the amine-derived alkyl radical is highly reactive and serves as the primary initiating species. It attacks the double bond of a monomer (e.g., an acrylate), starting the chain-reaction polymerization process that ultimately leads to the formation of a solid polymer network.
Caption: Mechanism of a Type II Photoinitiator like CPTX.
Quantitative Data
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 142770-42-1 | [7] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [7] |
| Molecular Weight | 304.79 g/mol | [7] |
| Appearance | Light yellow to yellow powder/crystal | [1] |
| Melting Point | 99-103 °C | [2][8] |
| Synonyms | 1-Chloro-4-propoxythioxanthone, CPTX, Irgacure CPTX, Kayacure CPTX, Speedcure CPTX, Photoinitiator-CPTX | [1][7] |
Experimental Protocols
Synthesis of Chiral Thioxanthones using CPTX as a Precursor
This protocol describes the synthesis of chiral aminothioxanthones, which have been investigated as modulators of P-glycoprotein, using this compound as a key starting material.[9] The reaction is an Ullmann cross-coupling reaction.
Materials:
-
This compound (TX)
-
Chiral amino alcohol (e.g., (S)-(+)-2-amino-1-propanol)
-
Methanol (MeOH)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq, e.g., 450 mg, 1.48 mmol) and the selected chiral amino alcohol (1.16 eq, 1.72 mmol) in methanol (30 mL).[9]
-
Add Copper(I) iodide (0.1 eq, 0.15 mmol) and potassium carbonate (1.3 eq, 1.92 mmol) to the reaction mixture.[9]
-
Heat the mixture at 100 °C in a sealed vessel (e.g., in a muffle furnace) for 48 hours.[9]
-
After cooling, filter the crude material and wash it with dichloromethane.
-
Evaporate the organic solvents under reduced pressure.
-
Dissolve the resulting solid in 50 mL of dichloromethane.
-
Perform a liquid-liquid extraction by washing the organic phase with 1 M HCl (3 x 50 mL).
-
The final product can be further purified using standard chromatographic techniques.
Caption: Experimental workflow for the synthesis of chiral thioxanthones.
General Protocol for UV Photopolymerization
This protocol provides a general methodology for conducting a radical photopolymerization experiment using a Type II photoinitiator system like CPTX and an amine co-initiator.
Materials:
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Photoinitiator: this compound (CPTX)
-
Co-initiator (Synergist): Ethyl-4-(dimethylamino)benzoate (EDB) or similar tertiary amine.
-
Solvent (if necessary, e.g., acetonitrile)
-
UV curing system (e.g., high-pressure mercury lamp)
-
FTIR spectrometer (for monitoring polymerization kinetics)
Procedure:
-
Formulation Preparation: Prepare the photocurable formulation by mixing the monomer, the photoinitiator (e.g., 0.1-2.0% by weight), and the co-initiator (e.g., 1.0-5.0% by weight).[6][10] Ensure complete dissolution, using a solvent if necessary (which should be evaporated before curing).
-
Sample Preparation: Apply a thin film of the formulation onto a substrate (e.g., a BaF₂ plate for FTIR analysis) with a controlled thickness (e.g., 20 µm).
-
Curing: Expose the sample to a UV light source with a defined intensity (e.g., 100 mW/cm²). The exposure time will vary depending on the formulation and desired degree of cure.
-
Kinetic Analysis (Real-time FTIR): Monitor the polymerization process in real-time by placing the sample in an FTIR spectrometer. Track the decrease in the peak area corresponding to the monomer's reactive double bonds (e.g., acrylate C=C bond at ~1635 cm⁻¹) as a function of irradiation time.
-
Data Analysis: Calculate the degree of conversion (DC%) of the monomer by comparing the initial peak area to the peak area at different time points during the curing process.
Biological Relevance of the Thioxanthenone Scaffold
While this compound itself is primarily used in materials science, its core thioxanthenone structure is of significant interest to drug development professionals. Various derivatives have been synthesized and evaluated for a range of biological activities:
-
Anticancer and Antischistosomal Agents: Certain thioxanthenone derivatives have shown curative anticancer activities in animal models and have advanced to clinical trials.[11] Their mechanism is thought to involve the inhibition of DNA synthesis and mammalian topoisomerase II.[11][12]
-
Antipsychotic Drugs: Thioxanthenes (the reduced form of thioxanthones) are a class of typical antipsychotics used to treat schizophrenia.[13] Their therapeutic effect is linked to their ability to antagonize D₂ dopamine receptors in the brain.[13][14]
-
Alzheimer's Disease Research: More recently, thioxanthenone derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease.[15] Studies have shown that some derivatives can inhibit cholinesterases as well as the aggregation of both amyloid-β and tau proteins, which are key pathological hallmarks of the disease.[15]
-
P-glycoprotein (P-gp) Modulation: As demonstrated in the synthesis protocol above, derivatives of CPTX have been specifically designed and synthesized to act as modulators (activators/inducers) of P-glycoprotein, an important transporter involved in multidrug resistance in cancer therapy and drug disposition.[9]
This broad spectrum of activity underscores the potential of the thioxanthenone scaffold as a privileged structure in medicinal chemistry, making it a point of interest for the development of new therapeutic agents.
References
- 1. CAS 142770-42-1: this compound [cymitquimica.com]
- 2. 1-氯-4-丙氧基硫杂蒽-9-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Orgasynth [orgasynth.com]
- 4. 9H-Thioxanthen-9-One | Lehigh Chemicals [lehighchemicals.com]
- 5. liftchem.com [liftchem.com]
- 6. Mechanical Properties of Experimental Composites with Different Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. This compound 97 142770-42-1 [sigmaaldrich.com]
- 9. Chiral Thioxanthones as Modulators of P-glycoprotein: Synthesis and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Thioxanthene - Wikipedia [en.wikipedia.org]
- 14. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Photophysical Properties of 1-Chloro-4-propoxy-9H-thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-propoxy-9H-thioxanthen-9-one, commonly referred to as CPTX, is a member of the thioxanthone family of compounds. It is widely utilized as a Norrish Type II photoinitiator in various industrial applications, particularly in UV and LED curable formulations.[1] Its chemical structure, featuring a thioxanthone core with chloro and propoxy substituents, dictates its unique photophysical and photochemical behavior. This guide provides a comprehensive overview of the known photophysical properties of CPTX, details the experimental protocols for their measurement, and illustrates its mechanism of action.
Core Photophysical Properties
The photophysical properties of a photoinitiator are critical to understanding its efficiency and applicability. These properties include its ability to absorb light, the pathways of energy dissipation from its excited state, and its interaction with other molecules to generate reactive species.
Absorption Characteristics
The absorption spectrum of a photoinitiator determines the wavelengths of light it can utilize to initiate a photochemical reaction. For efficient use, the absorption bands of the photoinitiator must overlap with the emission spectrum of the light source.
Table 1: UV-Vis Absorption Maxima of this compound (CPTX)
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference |
| 257 nm | Not specified | - | [1] |
| 314 nm | Not specified | - | [1] |
| 389 nm | Not specified | - | [1] |
| 256.8 nm | 38905 M⁻¹cm⁻¹ | Isopropanol | [2] |
| 388.0 nm | 6026 M⁻¹cm⁻¹ | Isopropanol | [2] |
Note: While specific molar extinction coefficients were found in one source for isopropanol, they were not consistently reported across all findings.
Emission, Quantum Yield, and Lifetime Data
Despite a thorough review of the scientific literature, specific quantitative data for the fluorescence emission maximum, fluorescence quantum yield, and fluorescence lifetime of this compound could not be located. This information is crucial for a complete photophysical characterization and for predicting the efficiency of the photoinitiation process. The absence of this data in the reviewed literature suggests that such detailed characterization may not be publicly available or may not have been performed. For context, thioxanthone derivatives can exhibit fluorescence, and their excited state lifetimes are key to their reactivity.[3]
Photochemical Mechanism: Norrish Type II Photoinitiation
This compound functions as a Norrish Type II photoinitiator.[1][4] This mechanism is a bimolecular process that requires the presence of a co-initiator, typically a tertiary amine, to generate the radicals that initiate polymerization.[4][5]
The process can be summarized in the following steps:
-
Photoexcitation: CPTX absorbs a photon, promoting it to an excited singlet state (¹CPTX*).
-
Intersystem Crossing (ISC): The excited singlet state undergoes intersystem crossing to a more stable and longer-lived triplet state (³CPTX*).
-
Hydrogen Abstraction: The excited triplet state of CPTX abstracts a hydrogen atom from the amine co-initiator (e.g., an alkyl amine). This step results in the formation of a ketyl radical derived from CPTX and an alkylamino radical from the co-initiator.
-
Initiation: The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomers.
Below is a diagram illustrating this signaling pathway.
References
Technical Guide: Solubility Profile of 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CAS: 142770-42-1), a photoinitiator with applications in polymerization and potential relevance in pharmaceutical and materials science.[1][2] Due to a lack of extensive publicly available quantitative data on its solubility in various organic solvents, this document focuses on presenting the available qualitative and aqueous solubility data, predicting its likely solubility in common organic solvents based on its chemical structure and data from similar compounds, and providing a detailed experimental protocol for determining its solubility profile.
Introduction to this compound
This compound is an organic compound featuring a thioxanthenone core. Its chemical structure, which includes a chlorine atom and a propoxy group, influences its polarity and, consequently, its solubility.[1] The propoxy group is known to enhance solubility in organic solvents.[1] It is utilized as a photoinitiator in the polymerization of cationic monomers.[2]
Compound Properties:
-
Molecular Formula: C₁₆H₁₃ClO₂S[3]
-
Molecular Weight: 304.79 g/mol [3]
-
Appearance: Light yellow to yellow powder/crystal[1]
-
Melting Point: 99-103 °C[4]
Solubility Data
Quantitative Solubility Data
The table below summarizes the known quantitative solubility value for this compound.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | 80.6 µg/L | [5][6] |
Qualitative and Predicted Solubility
Based on its chemical structure and available literature, a qualitative assessment of its solubility in common organic solvents can be made. The presence of the largely non-polar thioxanthenone backbone, combined with the moderately polar propoxy group and the chloro-substituent, suggests that the compound will exhibit favorable solubility in a range of organic solvents.
-
Slightly Soluble:
-
Likely Soluble:
-
Acetonitrile and Propylene Glycol: Mentioned as solvents for this compound.[2]
-
Other Thioxanthenone Derivatives: Similar compounds have shown good solubility in THF, chloroform, and acetone .
-
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the common "shake-flask" method, is recommended. This method is a standard approach for determining thermodynamic solubility.
Materials and Equipment
-
This compound (high purity, >97%)
-
A range of organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, DMSO, ethanol, ethyl acetate, methanol, tetrahydrofuran (THF))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution is formed.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker. A standard temperature is 25 °C, but other temperatures can be used depending on the research needs.
-
Shake the vials for a sufficient period to allow the solution to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound in the respective solvent is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Solubility Determination.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The diagram below shows the relationship between the compound's structural features and its expected solubility in different types of solvents.
Caption: Predicted Solubility Relationships.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Chimeric behavior of excited thioxanthone in protic solvents: II. Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. bmglabtech.com [bmglabtech.com]
- 6. youtube.com [youtube.com]
Technical Guide: UV-Vis Absorption Spectrum of 1-Chloro-4-propoxy-9H-thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-propoxy-9H-thioxanthen-9-one is a member of the thioxanthenone class of compounds, which are of significant interest in various fields due to their photochemical properties.[1] This particular derivative, with its chloro and propoxy substitutions, is recognized as a photoinitiator for cationic polymerization.[2] Understanding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is crucial for its application, as the absorption characteristics determine the efficiency of light absorption at specific wavelengths, which is a prerequisite for initiating photochemical reactions.[3] This guide provides an in-depth overview of the UV-Vis absorption properties of thioxanthenone derivatives, a detailed experimental protocol for spectral acquisition, and a summary of representative spectral data.
Spectroscopic Data
For illustrative purposes, the following table summarizes the UV-Vis absorption data for two related thioxanthenone derivatives, TX-B and TX-PA, in tetrahydrofuran (THF) solution.
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| TX-B | ~380, ~410 | Not Specified | THF |
| TX-PA | ~390, ~420 | Not Specified | THF |
Note: This data is for representative thioxanthenone derivatives and not for this compound. The exact λmax and ε values for the target compound may vary.
Experimental Protocol for UV-Vis Absorption Spectroscopy
The following protocol outlines a standard procedure for obtaining the UV-Vis absorption spectrum of a thioxanthenone derivative.
1. Materials and Instrumentation:
-
Compound: this compound
-
Solvent: Spectroscopic grade acetonitrile or dimethyl sulfoxide (DMSO) is commonly used.[4][5]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
2. Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).
3. Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is important to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
4. Spectral Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200 - 600 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum.
-
Rinse a second cuvette with the most dilute working solution before filling it with the solution.
-
Place the sample cuvette in the sample holder and record the absorption spectrum.
-
Repeat the measurement for all the working solutions, starting from the most dilute and proceeding to the most concentrated.
5. Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the UV-Vis absorption spectrum of a compound.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Logical Relationship of Photochemical Activation
The absorption of light by a photoinitiator like this compound is the initial and critical step in initiating a polymerization reaction. The relationship between light absorption and the subsequent chemical process can be visualized as follows.
Caption: Photoinitiation cascade.
References
An In-depth Technical Guide to 1-Chloro-4-propoxy-9H-thioxanthen-9-one
CAS Number: 142770-42-1
Synonyms: 1-Chloro-4-propoxythioxanthone, CPTX
Introduction
1-Chloro-4-propoxy-9H-thioxanthen-9-one is a substituted thioxanthone derivative primarily recognized for its role as a photoinitiator in UV-curable inks and coatings.[1] Beyond its industrial applications, the thioxanthone scaffold is a "privileged structure" in medicinal chemistry, known to form the basis for compounds with a wide range of biological activities.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, physicochemical properties, and, most notably, its emerging potential in drug development as a modulator of cellular efflux pumps and as a precursor for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a light yellow to yellow crystalline powder.[3] Its structure, featuring a tricyclic thioxanthene core with a chloro-substituent at the 1-position and a propoxy group at the 4-position, imparts specific chemical characteristics. The propoxy group enhances its solubility in organic solvents, while the chlorine atom can influence the molecule's electronic properties and reactivity.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₃ClO₂S | [4] |
| Molecular Weight | 304.79 g/mol | [4] |
| Melting Point | 99-103 °C | |
| Appearance | Light yellow to yellow powder/crystal | [3] |
| Solubility | Soluble in organic solvents such as propylene glycol and acetonitrile. |
Synthesis and Characterization
General Synthesis of Aminated Thioxanthone Derivatives
A general method for the synthesis of 1-aminated thioxanthone derivatives from this compound has been described.[2] This reaction serves as a template for understanding the reactivity of the parent compound.
Reaction Scheme:
Figure 1: General workflow for the synthesis of aminated thioxanthone derivatives.
Spectroscopic Characterization
Detailed spectral data for this compound is not widely published. However, based on the structure and data from related thioxanthone derivatives, the following characteristics can be expected:
-
¹H NMR: Signals corresponding to the propoxy group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxygen), as well as aromatic protons on the thioxanthone core.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the propoxy group. The assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.[5]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (304.79 g/mol ) and characteristic fragmentation patterns of the thioxanthone core.
-
UV-Vis Spectroscopy: Thioxanthones are known to absorb UV light, a property essential for their function as photoinitiators.
Biological Activity and Drug Development Potential
The thioxanthone scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antitumor properties.[2] Derivatives of this compound have been synthesized and evaluated for their potential to modulate the activity of P-glycoprotein (P-gp), an important efflux pump implicated in multidrug resistance.
P-glycoprotein (P-gp) Inhibition
P-gp is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer. Thioxanthone derivatives have been investigated as P-gp inhibitors to reverse this resistance.
Signaling Pathway:
Figure 2: Mechanism of P-gp mediated drug efflux and its inhibition by thioxanthone derivatives.
Cytotoxicity and Antitumor Activity
Several aminated derivatives of this compound have demonstrated significant cytotoxic activity against human cancer cell lines.
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one | K562 (chronic myelogenous leukemia) | <10 | [2] |
| 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one | K562Dox (doxorubicin-resistant) | 1.90 | [2] |
| 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one | K562 | <10 | [2] |
Antimicrobial Activity
Thioxanthone derivatives have also shown promise as antimicrobial agents, with some exhibiting activity against Gram-positive bacteria.[5]
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 1-aminated derivative 2 | S. aureus ATCC 23213 | 83 | [5] |
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Workflow:
References
- 1. Cytotoxic effects of thioxanthone derivatives as photoinitiators on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibitors of P-glycoprotein and tumor cell growth: (re)discovering thioxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 142770-42-1: this compound [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photochemical Properties of Thioxanthone Derivatives
Introduction
Thioxanthone (TX) and its derivatives represent a cornerstone class of organic compounds in the field of photochemistry. Characterized by a dibenzo-γ-pyrone scaffold with the oxygen atom replaced by sulfur, these molecules exhibit unique and powerful photophysical properties. Their high triplet energy, long triplet state lifetime, and versatile reactivity make them exceptional candidates for a wide range of light-induced applications.[1][2][3] This technical guide provides a comprehensive overview of the core photochemical properties of thioxanthone derivatives, their primary reaction mechanisms, and their applications as photoinitiators in polymerization and as photosensitizers in photodynamic therapy (PDT). Detailed experimental protocols for characterizing these properties are also provided.
Core Photochemical and Photophysical Properties
The utility of thioxanthone derivatives is rooted in their electronic structure, which dictates how they interact with light. Upon absorption of photons, typically in the UV-A to visible light range, the molecule is promoted to an excited singlet state (S₁).[4][5] Due to efficient spin-orbit coupling, facilitated by the sulfur atom, these molecules undergo rapid and efficient intersystem crossing (ISC) to a long-lived triplet excited state (T₁).[6][7] It is from this triplet state that the most significant photochemistry occurs.
1.1. Absorption and Emission Properties
Thioxanthone derivatives typically exhibit strong absorption bands in the near-UV and visible regions (350–450 nm).[8] The exact position of the absorption maximum (λmax) and the molar extinction coefficient (ε) can be finely tuned by substituting the thioxanthone core with various auxochromes.[9] For instance, introducing electron-donating groups like amines can significantly red-shift the absorption spectrum, making these derivatives sensitive to visible light sources like LEDs.[10][11] While they do fluoresce from the S₁ state, the fluorescence quantum yields are often low, which is indicative of the high efficiency of intersystem crossing to the triplet state.[5][12]
1.2. The Triplet State: The Heart of Reactivity
The triplet state (T₁) of thioxanthone derivatives is characterized by two key features:
-
High Triplet Energy (ET): Thioxanthones possess high triplet energies, typically around 65 kcal/mol (2.8 eV), enabling them to transfer energy to a wide variety of other molecules, including monomers and molecular oxygen.[1][3]
-
Long Triplet Lifetime (τT): The triplet state has a relatively long lifetime (on the order of microseconds in solution), providing ample opportunity for it to interact and react with other species.[1][13]
These properties make the triplet thioxanthone an excellent photocatalyst, capable of initiating reactions through several distinct mechanisms.[1]
1.3. Primary Photochemical Mechanisms
The excited triplet state of thioxanthone (³TX*) can initiate chemical reactions via three main pathways: Energy Transfer (EnT), Hydrogen Atom Transfer (HAT), and Single Electron Transfer (SET).[1]
-
Energy Transfer (EnT): ³TX* can transfer its triplet energy to another molecule (an acceptor), promoting the acceptor to its own triplet state while the thioxanthone returns to its ground state. This is the primary mechanism in photodynamic therapy, where energy is transferred to molecular oxygen.[1][6]
-
Hydrogen Atom Transfer (HAT): As a Type II photoinitiator, ³TX* can abstract a hydrogen atom from a suitable donor, such as an amine or thiol.[14] This process generates a thioxanthone ketyl radical and a donor-derived radical, the latter of which can initiate polymerization.[1]
-
Single Electron Transfer (SET): In the presence of a suitable electron donor (like an amine), an electron can be transferred to the ³TX, forming a radical anion.[1] Conversely, ³TX can also act as an electron donor in certain systems. This redox activity is central to its role in many photopolymerization processes.[8][10]
Applications in Technology and Medicine
2.1. Photoinitiators for Polymerization
Thioxanthone derivatives are widely used as Type II photoinitiators, particularly for the UV and visible light curing of inks, coatings, and adhesives, as well as in 3D printing.[8][10][14] In these systems, the thioxanthone derivative acts as the photosensitizer that absorbs light. It then interacts with a co-initiator, typically a tertiary amine, via a hydrogen or electron transfer mechanism to generate free radicals that initiate the polymerization of monomers like acrylates.[8][15]
2.2. Photosensitizers for Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive treatment modality for cancer and other diseases that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS).[16][17] Thioxanthone derivatives are being explored as metal-free, organic photosensitizers for PDT.[6] Upon light activation, the triplet state of the thioxanthone derivative transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6][17] Singlet oxygen is a potent oxidizing agent that can induce apoptosis and necrosis in targeted tumor cells.[16][17]
Summary of Quantitative Photochemical Data
The following table summarizes key photophysical parameters for thioxanthone and some of its common derivatives. Data are compiled from various sources and may vary depending on the solvent and experimental conditions.
| Derivative | Absorption λmax (nm) | Molar Extinction ε (M-1cm-1) | Triplet Energy ET (kcal/mol) | Triplet Lifetime τT (μs) |
| Thioxanthone (TX) | ~365 | ~5,500 | ~65.5 | ~3 |
| 2-Isopropylthioxanthone (ITX) | ~382 | ~5,700 | ~65 | ~3.5 |
| 2,4-Diethylthioxanthone (DETX) | ~383 | ~6,000 | ~64 | ~4 |
| 2-Chlorothioxanthone (CTX) | ~380 | ~5,800 | ~65 | - |
| Thioxanthone-Amine Adducts | 400 - 450 | 5,000 - 8,000 | Varies | Varies |
Data compiled from references[10],[1],[18],[13],[7],[9]. Values are approximate and highly dependent on the specific derivative and solvent.
Experimental Protocols
Accurate characterization of photochemical properties is essential for developing and optimizing applications.
4.1. Protocol: Fluorescence Quantum Yield Measurement (Relative Method)
This protocol describes the determination of a sample's fluorescence quantum yield (ΦF,S) by comparing its fluorescence to a standard with a known quantum yield (ΦF,R).[19][20]
Materials:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
10 mm path length quartz cuvettes
-
Solvent (e.g., acetonitrile, ethanol)
-
Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol)
-
Sample compound
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the reference standard and the sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 in a 10 mm cuvette to minimize inner filter effects.[20]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength (λex).
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength (λex) on the fluorescence spectrophotometer.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured. Use identical instrument settings (e.g., excitation/emission slit widths) for both the sample and reference measurements.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (Area) for each spectrum. This is the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.
-
Determine the gradient (slope) of the line for both the sample (GradS) and the reference (GradR).
-
-
Calculate Quantum Yield: Use the following equation:[21][22] ΦF,S = ΦF,R × (GradS / GradR) × (ηS² / ηR²)
-
Where ηS and ηR are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.
-
4.2. Protocol: Transient Absorption Spectroscopy (Laser Flash Photolysis)
This technique is used to detect and characterize transient species like triplet states and radicals.[23][24][25]
Principle: A sample is excited by a short, high-intensity laser pulse (the "pump" pulse). A second, weaker light pulse (the "probe" pulse) is passed through the sample at a specific time delay after the pump pulse. The absorption of the probe beam by the short-lived excited species is measured. By varying the time delay, the formation and decay of these transient species can be monitored in real-time.[23][24]
Experimental Setup:
-
Pump Laser: Typically a Q-switched Nd:YAG laser (e.g., providing pulses at 355 nm) or a tunable laser system.[26]
-
Probe Source: A continuous wave (e.g., Xenon arc lamp) or pulsed light source that covers a broad spectral range.
-
Sample Holder: A quartz cuvette. The solution is often deoxygenated by bubbling with nitrogen or argon, as oxygen can quench the triplet state.
-
Detection System: A monochromator to select the probe wavelength and a fast photodetector (e.g., a photomultiplier tube) connected to a digital oscilloscope.
Procedure:
-
Sample Preparation: Prepare a solution of the thioxanthone derivative in a suitable solvent. The concentration should be adjusted to have an absorbance of ~0.3-0.5 at the pump laser wavelength. Deoxygenate the solution if necessary.
-
Data Acquisition:
-
The sample is irradiated with the pump laser pulse, creating the excited species.
-
The probe light passes through the sample, and its intensity is measured by the detector.
-
The change in absorbance (ΔA) at a specific wavelength is recorded as a function of time after the laser flash.
-
-
Analysis:
-
By scanning the probe wavelength, a full transient absorption spectrum can be constructed at a given time delay. Peaks in this spectrum correspond to the absorption of transient species (e.g., the T₁-Tn absorption of the triplet state, often seen around 620 nm for thioxanthone).[13][27]
-
By monitoring the decay of the transient absorption at a fixed wavelength, the lifetime of the species (e.g., τT) can be determined by fitting the decay curve to a first-order or pseudo-first-order kinetic model.
-
Conclusion
Thioxanthone derivatives are a versatile and powerful class of photoactive molecules. Their robust photochemical properties—strong absorption in the UV-visible range, efficient intersystem crossing, high triplet energy, and long triplet lifetime—make them highly effective as photoinitiators and photosensitizers. A thorough understanding of their photophysical behavior, characterized by the detailed experimental protocols outlined in this guide, is critical for harnessing their full potential in advanced materials, 3D printing, and innovative medical therapies like PDT. The continued rational design of novel thioxanthone structures promises to further expand their utility and efficiency in light-driven technologies.[9][15]
References
- 1. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 2. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling the Efficiency of Thioxanthone Based Triplet Sensitizers: A Detailed Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. researchgate.net [researchgate.net]
- 14. aidic.it [aidic.it]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic effects of thioxanthone derivatives as photoinitiators on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hitachi-hightech.com [hitachi-hightech.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Making sure you're not a bot! [opus4.kobv.de]
- 22. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. macmillan.princeton.edu [macmillan.princeton.edu]
- 26. Studies on reaction of amino acids and triplet thioxanthone derivatives by laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
In-depth Technical Guide: 1-Chloro-4-propoxy-9H-thioxanthen-9-one as a Photoinitiator for Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO) as a versatile and efficient photoinitiator for free-radical polymerization. CPTXO, a derivative of thioxanthone, is a Norrish Type II photoinitiator, functioning effectively in multi-component systems, particularly with amine co-initiators and, in some cases, an iodonium salt to enhance efficiency. This document details its chemical properties, mechanism of action, and applications in various fields, including the formulation of dental resins and 3D printing materials. A key focus is placed on providing quantitative data, detailed experimental protocols for monitoring polymerization kinetics using photo-differential scanning calorimetry (photo-DSC) and real-time Fourier-transform infrared (FT-IR) spectroscopy, and visual representations of the underlying chemical processes.
Introduction
Photopolymerization, or UV curing, is a process where light energy is used to initiate a rapid conversion of a liquid monomer or oligomer formulation into a solid polymer. This technology offers numerous advantages, including high curing speeds, low energy consumption, and solvent-free formulations. The key to this process is the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.
This compound (CPTXO) has emerged as a prominent photoinitiator, particularly for applications requiring high reactivity and compatibility with visible light sources. As a thioxanthone derivative, it falls under the category of Norrish Type II photoinitiators, which operate via a bimolecular mechanism involving a co-initiator, typically a tertiary amine. This guide will delve into the technical specifics of CPTXO, providing the necessary information for its effective utilization in research and development.
Chemical and Physical Properties of CPTXO
A thorough understanding of the physicochemical properties of CPTXO is essential for its proper handling, storage, and application in photopolymerization formulations.
| Property | Value | Reference |
| CAS Number | 142770-42-1 | |
| Molecular Formula | C₁₆H₁₃ClO₂S | |
| Molecular Weight | 304.79 g/mol | |
| Appearance | Light yellow to yellow powder/crystal | [1] |
| Melting Point | 99-103 °C | [2] |
| UV Absorption Maximum (λmax) | Approximately 385 nm | [3] |
| Synonyms | CPTX, 1-Chloro-4-propoxythioxanthone | [4] |
Mechanism of Photoinitiation
CPTXO functions as a Norrish Type II photoinitiator. This mechanism involves the photo-excited initiator abstracting a hydrogen atom from a synergistic molecule (co-initiator) to generate free radicals. Tertiary amines, such as N,N,3,5-tetramethylaniline (TMA) or ethyl 4-(dimethylamino)benzoate (EDB), are commonly used co-initiators with thioxanthone derivatives.
The initiation process can be further enhanced by the inclusion of a third component, such as a diphenyl iodonium salt (e.g., Ph₂IPF₆). This three-component system significantly boosts the polymerization rate.
The proposed mechanism for the three-component CPTXO/amine/iodonium salt system involves two primary pathways[3]:
-
Oxidative Pathway: The excited CPTXO is oxidized by the iodonium salt to form a thioxanthone radical cation and a phenyl radical. The thioxanthone radical cation then abstracts a hydrogen atom from the amine to generate an aminoalkyl radical and regenerate the CPTXO.
-
Reductive Pathway: The excited CPTXO abstracts a hydrogen atom from the amine, forming a ketyl radical and an aminoalkyl radical. The ketyl radical is then oxidized by the iodonium salt, regenerating the parent CPTXO molecule and generating another phenyl radical.
Both pathways result in the formation of highly reactive aminoalkyl and phenyl radicals that initiate the polymerization of monomers like acrylates and methacrylates. The regeneration of CPTXO in both pathways contributes to the high efficiency of this three-component system.
Visualizing the Photoinitiation Pathway
Caption: Photoinitiation mechanism of CPTXO.
Quantitative Performance Data
The efficiency of a photoinitiator system is paramount for achieving desired material properties. The following table summarizes key performance indicators for CPTXO-based systems. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
| Monomer System | Photoinitiator System (wt%) | Light Intensity (mW/cm²) | Technique | Final Conversion (%) | Polymerization Rate (s⁻¹) | Reference |
| TEGDMA | CPTXO (0.5) / TMA (1.0) | Not Specified | Photo-DSC | - | > CPTXO/Ph₂IPF₆ | [3] |
| TEGDMA | CPTXO (0.5) / Ph₂IPF₆ (1.0) | Not Specified | Photo-DSC | - | ≥ CPTXO/TMA | [3] |
| TEGDMA | CPTXO (0.5) / TMA (1.0) / Ph₂IPF₆ (1.0) | Not Specified | Photo-DSC | - | >> CPTXO/TMA or CPTXO/Ph₂IPF₆ | [3] |
TEGDMA: Triethylene glycol dimethacrylate; TMA: N,N,3,5-tetramethylaniline; Ph₂IPF₆: Diphenyl iodonium hexafluorophosphate. The study by Wei et al. (2012) demonstrated a significantly enhanced polymerization rate with the three-component system, though specific conversion percentages were not provided in the abstract.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of CPTXO in photopolymerization studies.
Materials and Formulation
-
Monomer: Triethylene glycol dimethacrylate (TEGDMA) is a common monomer used in dental resins and other applications.
-
Photoinitiator: this compound (CPTXO).
-
Co-initiator (Amine): Ethyl 4-(dimethylamino)benzoate (EDB) or N,N,3,5-tetramethylaniline (TMA).
-
Co-initiator (Iodonium Salt): Diphenyl iodonium hexafluorophosphate (Ph₂IPF₆) (optional, for enhanced efficiency).
-
Inhibitor: Butylated hydroxytoluene (BHT) to prevent premature polymerization.
Example Formulation:
| Component | Weight Percentage (wt%) |
| TEGDMA | 97.49 |
| CPTXO | 0.5 |
| EDB | 2.0 |
| BHT | 0.01 |
Monitoring Polymerization Kinetics with Real-Time FT-IR Spectroscopy
Real-time FT-IR spectroscopy is a powerful technique for monitoring the disappearance of monomer functional groups (e.g., acrylate C=C bonds) during polymerization, allowing for the calculation of conversion over time.
Experimental Workflow:
Caption: Workflow for real-time FT-IR.
Detailed Protocol:
-
Sample Preparation: Prepare the resin formulation by mixing the monomer, CPTXO, co-initiator(s), and inhibitor in an amber vial to protect from ambient light. Ensure thorough mixing.
-
FT-IR Setup: Place a small drop of the uncured resin between two transparent salt plates (e.g., KBr or BaF₂) separated by a spacer of known thickness (e.g., 25 µm).
-
Data Acquisition:
-
Mount the sample holder in the FT-IR spectrometer.
-
Collect a baseline spectrum of the uncured sample.
-
Position a UV/Visible light source (e.g., a 385 nm LED) to irradiate the sample.
-
Simultaneously start the irradiation and the time-resolved FT-IR data collection. Collect spectra at regular intervals (e.g., every 1-2 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the acrylate C=C double bond peak, typically around 1637 cm⁻¹. An internal standard peak that does not change during polymerization (e.g., a C=O ester peak) can be used for normalization.
-
Calculate the degree of conversion (DC%) at each time point using the following formula: DC(%) = [1 - (A_t / A_0)] * 100 where A₀ is the initial peak area of the acrylate C=C bond and Aₜ is the peak area at time t.
-
Monitoring Polymerization Kinetics with Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light, providing information about the rate and extent of the reaction.
Experimental Workflow:
Caption: Workflow for photo-DSC analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a small amount of the liquid resin (typically 5-10 mg) into an aluminum DSC pan.
-
Photo-DSC Setup: Place the sample pan and an empty reference pan into the photo-DSC cell.
-
Data Acquisition:
-
Purge the cell with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Allow the sample to equilibrate at the desired isothermal temperature.
-
Initiate the UV/Visible light irradiation at a controlled intensity.
-
Record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
-
Data Analysis:
-
The rate of polymerization is directly proportional to the heat flow (dH/dt).
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion at any time t can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: Conversion(t) = ΔH_t / ΔH_total
-
Applications
The high efficiency and versatility of CPTXO-based photoinitiator systems make them suitable for a range of applications.
Dental Resins
In dentistry, photopolymerizable composites are widely used for restorations. CPTXO, in combination with suitable co-initiators, can be used in dental resin formulations. The absorption of CPTXO in the near-UV and visible range is advantageous for curing dental composites with standard dental curing lights. The efficiency of the three-component system can allow for reduced curing times and potentially improved depth of cure.
3D Printing (Vat Photopolymerization)
Vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP) rely on the precise and rapid curing of liquid resins. CPTXO is a suitable photoinitiator for 3D printing resins based on acrylate or methacrylate monomers. Its high reactivity, especially in three-component systems, can contribute to faster printing speeds and the fabrication of high-resolution objects. The absorption profile of CPTXO is compatible with the light sources commonly used in commercial 3D printers (e.g., 405 nm LEDs).
Conclusion
This compound is a highly effective Norrish Type II photoinitiator with significant potential in various photopolymerization applications. Its performance is notably enhanced when used in a three-component system with an amine and an iodonium salt. This guide has provided a comprehensive overview of its properties, mechanism, and practical application, including detailed experimental protocols for its characterization. For researchers and professionals in materials science and drug development, CPTXO offers a powerful tool for the formulation of advanced photocurable materials. Further research into optimizing formulations with CPTXO for specific applications will continue to expand its utility in the field of photopolymerization.
References
- 1. CAS 142770-42-1: this compound [cymitquimica.com]
- 2. This compound 97 142770-42-1 [sigmaaldrich.com]
- 3. Enhanced visible radiation photopolymerization of dimethacrylates with the three component thioxanthone (CPTXO)–amine–iodonium salt system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
An In-depth Technical Guide on the Fluorescence of 1-Chloro-4-propoxy-9H-thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-propoxy-9H-thioxanthen-9-one is a substituted thioxanthone derivative primarily recognized for its role as a photoinitiator in polymerization processes.[1] Its structural similarity to other biologically active thioxanthones suggests potential applications in drug development, particularly as a modulator of multidrug resistance proteins like P-glycoprotein. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the fluorescence and photophysical properties of this compound. Due to a scarcity of specific data for this compound, this document leverages data from closely related thioxanthone derivatives to provide a foundational understanding. It details generalized experimental protocols for characterizing its fluorescence properties and for evaluating its potential as a P-glycoprotein modulator. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of novel thioxanthone-based compounds.
Introduction
Thioxanthones are a class of heterocyclic compounds containing a dibenzo-γ-thiopyrone core. Their unique electronic structure imparts them with interesting photophysical properties, including fluorescence and phosphorescence, leading to their widespread use as photoinitiators in UV curing applications.[2] In recent years, thioxanthone derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and enzyme inhibitory properties.
A particularly promising area of investigation is the modulation of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs.[3] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. Thioxanthone derivatives have been identified as potent modulators of P-gp activity, offering a potential strategy to overcome MDR.[3]
This compound is a commercially available thioxanthone derivative.[4][5] While its primary application to date has been as a photoinitiator, its structural features warrant investigation into its photophysical properties and its potential as a P-gp modulator. This guide aims to consolidate the available information and provide a framework for future research on this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 142770-42-1 | [4][5] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [1] |
| Molecular Weight | 304.79 g/mol | [4][5] |
| Appearance | Light yellow to yellow powder/crystal | [1] |
| Melting Point | 99-103 °C | [4] |
| SMILES | CCCOc1ccc(Cl)c2C(=O)c3ccccc3Sc12 | [4] |
| InChIKey | VKQJCUYEEABXNK-UHFFFAOYSA-N | [4] |
Photophysical Properties (Based on Related Thioxanthone Derivatives)
Table of Photophysical Data for Selected Thioxanthone Derivatives (in various solvents)
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |
| Thioxanthone | Acetonitrile | 365 | - | - | [6] |
| 2-Isopropylthioxanthone | Acetonitrile | 382 | - | - | [7] |
| 2,4-Diethylthioxanthone | Acetonitrile | 384 | - | - | [7] |
| 1-Chloro-4-hydroxythioxanthone | - | - | - | - | Data not available |
| 2-Chlorothioxanthone | - | - | - | - | [8] |
Note: This table is intended to provide a general context for the photophysical properties of thioxanthones. The specific values for this compound may differ.
Experimental Protocols
General Protocol for Fluorescence Characterization
This section outlines a generalized experimental protocol for determining the key fluorescence parameters of this compound.
Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_f) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or dichloromethane)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.
-
Prepare a series of dilutions from the stock solution to obtain solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Prepare a solution of the quantum yield standard with an absorbance in the same range.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each diluted solution of the sample and the standard from 200 to 600 nm.
-
Determine the absorption maximum (λ_abs) of this compound.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the λ_abs of the sample.
-
Record the fluorescence emission spectrum of each diluted sample solution and the standard solution. Ensure the emission range is set appropriately to capture the entire emission profile.
-
Record the emission spectrum of the solvent blank.
-
-
Data Analysis and Quantum Yield Calculation:
-
Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and standard emission spectra.
-
Calculate the fluorescence quantum yield (Φ_f) of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Workflow Diagram for Fluorescence Characterization
Caption: Workflow for determining the fluorescence properties of a compound.
Protocol for P-glycoprotein Modulation Assay (Rhodamine 123 Efflux)
This protocol describes a cell-based assay to evaluate the potential of this compound to modulate the activity of P-glycoprotein using the fluorescent substrate rhodamine 123.[9][10][11]
Objective: To determine if this compound inhibits or activates P-gp-mediated efflux of rhodamine 123 in a P-gp overexpressing cell line.
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line (MCF7, K562)
-
This compound
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil or Cyclosporin A (known P-gp inhibitors, positive controls)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture the P-gp overexpressing and parental cell lines under standard conditions (37 °C, 5% CO₂).
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for plate reader analysis, or larger flasks for flow cytometry) and allow them to adhere overnight.
-
-
Rhodamine 123 Accumulation/Efflux Assay:
-
Loading: Incubate the cells with a loading buffer containing rhodamine 123 (typically 1-5 µM) for a defined period (e.g., 30-60 minutes) at 37 °C.
-
Treatment:
-
For inhibition studies, co-incubate the cells with rhodamine 123 and various concentrations of this compound or the positive control inhibitor.
-
For activation studies, pre-incubate the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours) before the rhodamine 123 loading step.
-
-
Washing: After incubation, wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux: Add fresh, pre-warmed medium (with or without the test compound) and incubate for a further period (e.g., 60-120 minutes) to allow for efflux of the dye.
-
-
Fluorescence Measurement:
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the intracellular rhodamine 123 fluorescence using a flow cytometer.
-
Fluorescence Plate Reader: Read the fluorescence intensity directly from the wells of the 96-well plate.
-
-
Data Analysis:
-
Compare the intracellular fluorescence of treated cells to that of untreated control cells.
-
An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp.
-
A decrease in intracellular rhodamine 123 fluorescence after pre-incubation with the test compound suggests activation or induction of P-gp.
-
Workflow Diagram for P-gp Modulation Assay
Caption: Workflow for assessing P-glycoprotein modulation using a rhodamine 123 efflux assay.
Potential Signaling Pathway Involvement: P-glycoprotein Modulation
While a detailed intracellular signaling pathway for the interaction of this compound with P-gp has not been elucidated, the experimental evidence with related thioxanthones points towards a direct or indirect modulation of the P-gp efflux pump. The logical relationship for its potential role as a P-gp modulator in drug development can be visualized as follows:
References
- 1. CAS 142770-42-1: this compound [cymitquimica.com]
- 2. aidic.it [aidic.it]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-氯-4-丙氧基硫杂蒽-9-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. 2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Flow cytometric analysis of P-glycoprotein function by rhodamine 123 dye-efflux assay in human leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Chloro-4-propoxy-9H-thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-Chloro-4-propoxy-9H-thioxanthen-9-one, a compound of significant interest in both materials science and medicinal chemistry.
Core Molecular Structure and Properties
This compound is an organic compound built upon a thioxanthene core. This heterocyclic structure is analogous to xanthone, with a sulfur atom replacing the oxygen in the central ring. The molecule is further functionalized with a chloro group at the 1-position and a propoxy group at the 4-position.[1] These substitutions influence the compound's reactivity, polarity, and solubility in organic solvents.[1]
Commonly known by synonyms such as 1-Chloro-4-propoxythioxanthone and the trade name Photoinitiator CPTX, this compound is primarily recognized for its photochemical properties.[1] It is a pale yellow crystalline solid.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 142770-42-1 | [2] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [2] |
| Molecular Weight | 304.79 g/mol | [2] |
| Melting Point | 99-103 °C | |
| Appearance | Light yellow to yellow powder/crystal | [1] |
| IUPAC Name | This compound | [3] |
| InChI | 1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3 | |
| SMILES | CCCOc1ccc(Cl)c2C(=O)c3ccccc3Sc12 |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent use in further chemical synthesis and analysis.
Synthesis of this compound
A detailed, two-step synthesis protocol is outlined below:
Step 1: Formation of the Thioxanthone Core
While the search results did not provide a specific protocol for the initial synthesis of the chlorinated thioxanthone precursor, a general method for synthesizing thioxanthones involves the Friedel-Crafts acylation of a diphenyl sulfide with phosgene in the presence of a Lewis acid catalyst like aluminum chloride.[4] For this specific molecule, the starting materials would be appropriately substituted.
Step 2: Etherification Reaction
-
The organic layer from the previous step is mixed with potassium carbonate (29 g) and bromopropane (33 g).
-
The mixture is heated to 80°C under stirring conditions, and the reaction proceeds for over 5 hours.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the complete conversion of the intermediate is observed.
-
Following the reaction, 340 g of water is added to the system for washing, and the layers are allowed to separate.
-
The organic layer is then separated and concentrated under reduced pressure.
-
After desolventization, 250 g of ethanol and 10 g of activated charcoal are added, and the temperature is raised to 60°C.
-
After stirring for 1 hour, the mixture is filtered. The filtrate is cooled for overnight crystallization.
-
The resulting solid is collected by filtration and dried under vacuum to yield a light yellow solid powder.
This procedure results in a product yield of approximately 95.4% with a purity of 99.1% as determined by HPLC.
Application in the Synthesis of Antifungal Aminothioxanthones
This compound serves as a key starting material for the synthesis of novel antifungal agents. A library of 1-aminated thioxanthone derivatives has been synthesized and screened for antifungal activity.
Experimental Workflow: Synthesis and Antifungal Screening
Caption: Workflow for the synthesis and antifungal evaluation of aminothioxanthones.
The synthesis involves a copper-catalyzed C-N cross-coupling reaction between this compound and various primary or secondary amines. The resulting library of aminothioxanthone derivatives is then subjected to antifungal screening against a panel of fungal strains, such as Candida albicans and Aspergillus fumigatus, using the broth microdilution method as per Clinical and Laboratory Standard Institute (CLSI) guidelines. This allows for the determination of the Minimum Inhibitory Concentration (MIC) for each compound.
Mechanism of Action as a Photoinitiator
This compound is classified as a Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage, Type II photoinitiators require a co-initiator, typically a tertiary amine, to generate the reactive species that initiate polymerization.
Mechanism of Photoinitiation
Caption: General mechanism of a Type II photoinitiator like CPTX.
Upon absorption of UV light, the this compound molecule is promoted to an excited triplet state. This excited molecule then interacts with the co-initiator (e.g., a tertiary amine) to form an excited state complex known as an exciplex. Within this complex, electron and proton transfer occurs, leading to the formation of two radicals: an initiating radical from the co-initiator and a ketyl radical from the thioxanthone. The amino radical is typically the primary species that initiates the polymerization of monomers. This mechanism is particularly effective for the curing of pigmented systems and in 3D printing applications.
Conclusion
This compound is a versatile molecule with significant applications in industrial photopolymerization and as a scaffold in medicinal chemistry. Its well-defined structure and reactivity allow for its use as a reliable Type II photoinitiator and as a versatile starting material for the synthesis of biologically active compounds. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this compound.
References
Methodological & Application
Application Notes and Protocols for 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) is a highly efficient Norrish Type II photoinitiator belonging to the thioxanthone family.[1] It is particularly effective for initiating the polymerization of cationic monomers and is also utilized in free-radical curing applications.[2][3] CPTX is characterized by its strong UV absorption with maxima at 257, 314, and 389 nm, making it suitable for UV and LED curable formulations.[1] Its chemical structure, featuring a chloro substituent and a propoxy group, enhances its reactivity and solubility in organic solvents.[4] This document provides detailed application notes and experimental protocols for the use of CPTX in photopolymerization reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 142770-42-1 | [2][5][6] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [2][5] |
| Molecular Weight | 304.79 g/mol | [2][5] |
| Appearance | Light yellow to yellow powder/crystal | [4] |
| Melting Point | 99-103 °C | [6] |
| Absorption Maxima (nm) | 257, 314, 389 | [1] |
| Purity | ≥97% | [5][6] |
Applications in Photopolymerization
CPTX is a versatile photoinitiator with applications in both free-radical and cationic photopolymerization.
Free-Radical Polymerization:
As a Type II photoinitiator, CPTX requires a co-initiator, typically an amine synergist, for efficient generation of free radicals.[1] This system is widely used in the curing of acrylate-based formulations for coatings, inks, and adhesives. Upon excitation by UV or visible light, the excited CPTX molecule abstracts a hydrogen atom from the amine, generating an aminoalkyl radical which then initiates the polymerization of the acrylate monomers.
Cationic Polymerization:
CPTX can also be used to sensitize the decomposition of onium salts, such as iodonium or sulfonium salts, to generate strong Brønsted acids that initiate cationic polymerization.[2][7] This is particularly useful for the curing of epoxy-functionalized resins, which are known for their excellent adhesion, low shrinkage, and chemical resistance.[7] The process is not inhibited by oxygen, which is a significant advantage over free-radical polymerization.[7]
Quantitative Performance Data
The photoinitiation efficiency of CPTX has been evaluated in various formulations. The following table summarizes the performance of CPTX in a magenta ink formulation.
| Formulation | Photoinitiator Concentration (% w/w) | Maximum Polymerization Rate (Rp) (mol L⁻¹ s⁻¹) | Final Monomer Conversion (%) (after 15s) |
| Magenta Ink (2% pigment red 57:1) | 4.5 | 0.022 ± 0.001 | 7.2 ± 0.5 |
Data sourced from a study on the reactivity of photoinitiators in pigmented systems cured with UV light.[8]
Experimental Protocols
Protocol 1: Free-Radical Photopolymerization of an Acrylate Formulation
This protocol describes a general procedure for the free-radical polymerization of a typical acrylate formulation using a CPTX/amine photoinitiator system.
Materials:
-
This compound (CPTX)
-
Amine synergist (e.g., Ethyl 4-(dimethylamino)benzoate - EDB)
-
Acrylate monomer/oligomer blend (e.g., 50/50 mixture of an Ebecryl 870 and tripropyleneglycol diacrylate - TPGDA)
-
Solvent (if necessary, e.g., isopropanol)
-
UV or LED light source (e.g., 395 nm LED)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the acrylate monomer/oligomer blend.
-
Dissolve CPTX and the amine synergist (EDB) in the monomer blend to the desired concentrations (e.g., CPTX: 0.1-5 wt%, EDB: 1-5 wt%).[1] Ensure complete dissolution, using gentle heating or vortexing if necessary.
-
-
Sample Preparation for RT-FTIR:
-
Place a small drop of the formulation between two polypropylene films.
-
Use a spacer to create a film of a specific thickness (e.g., 25 µm).
-
-
RT-FTIR Analysis:
-
Place the sample in the RT-FTIR spectrometer.
-
Monitor the decrease in the acrylate double bond absorption peak (typically around 812 cm⁻¹ or 1637 cm⁻¹) in real-time.[8][9]
-
Start the RT-FTIR data acquisition.
-
After a short delay (e.g., 10 seconds) to establish a baseline, turn on the UV/LED light source to initiate polymerization.
-
Continue data acquisition until the peak area stabilizes, indicating the end of the reaction.
-
-
Data Analysis:
-
Calculate the monomer conversion as a function of time using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the acrylate peak and Aₜ is the absorbance at time t.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time curve.
-
Protocol 2: Cationic Photopolymerization of an Epoxy Formulation
This protocol outlines a general method for the cationic polymerization of an epoxy resin using a CPTX/iodonium salt photoinitiating system.
Materials:
-
This compound (CPTX)
-
Iodonium salt (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate)
-
Epoxy monomer (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
UV or LED light source (e.g., 405 nm LED)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
Procedure:
-
Formulation Preparation:
-
Gently warm the epoxy monomer to reduce its viscosity.
-
Dissolve the iodonium salt and CPTX in the epoxy monomer to the desired concentrations (e.g., Iodonium salt: 1-3 wt%, CPTX: 0.1-1 wt%). Ensure complete dissolution.
-
-
Sample Preparation for RT-FTIR:
-
Prepare a thin film of the formulation between two transparent substrates (e.g., BaF₂ plates) suitable for IR analysis.
-
-
RT-FTIR Analysis:
-
Place the sample in the RT-FTIR spectrometer.
-
Monitor the disappearance of the epoxy ring absorption peak (typically around 790-915 cm⁻¹).
-
Follow the same irradiation and data acquisition procedure as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the epoxy group conversion as a function of time using the same formula as in Protocol 1, but applied to the epoxy peak absorbance.
-
Visualizations
Photochemical Mechanism of CPTX in Free-Radical Polymerization
The following diagram illustrates the generally accepted mechanism for Type II photoinitiation by a thioxanthone derivative like CPTX in the presence of an amine co-initiator.
Caption: Photoinitiation mechanism of CPTX with an amine co-initiator.
Experimental Workflow for Photopolymerization Analysis
The diagram below outlines the typical workflow for evaluating the performance of CPTX in a photopolymerization experiment.
Caption: Workflow for analyzing CPTX-initiated photopolymerization.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
The information and protocols provided in this document are intended for guidance and should be adapted by qualified personnel to suit their specific experimental conditions and materials. The user assumes all responsibility for the safe handling and use of the materials and equipment described herein.
References
- 1. emea.sartomer.arkema.com [emea.sartomer.arkema.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 142770-42-1: this compound [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound 97 142770-42-1 [sigmaaldrich.com]
- 7. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paint.org [paint.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Chloro-4-propoxy-9H-thioxanthen-9-one in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) as a photoinitiator in 3D printing resins. The information is intended to guide researchers and professionals in the development of novel photopolymerizable materials.
Introduction
This compound (CPTX) is a thioxanthone derivative that can function as a photoinitiator for photopolymerization processes, including those used in vat polymerization 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP).[1][2] Thioxanthone-based photoinitiators are known for their ability to absorb UV and visible light, making them suitable for use with a variety of light sources, including LEDs. CPTX is particularly noted for its potential application in the polymerization of cationic monomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 142770-42-1 | [3][4] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [3][4] |
| Molecular Weight | 304.79 g/mol | [3][4] |
| Appearance | Light yellow to yellow powder/crystal | [3] |
| Melting Point | 99-103 °C | [5] |
| Purity | ≥97% | [4][6] |
Photoinitiation Mechanism
Application in 3D Printing Resins
Due to its photochemical properties, CPTX is a promising candidate for formulating 3D printing resins, particularly for applications requiring cationic polymerization of monomers like epoxides and vinyl ethers. Cationic polymerization offers advantages such as reduced oxygen inhibition and lower shrinkage compared to free-radical polymerization.
Recommended Resin Formulation (General Guidance)
Specific quantitative data for optimal concentrations of CPTX in 3D printing resins is not extensively documented in publicly available literature. However, based on general knowledge of thioxanthone photoinitiators, a typical starting formulation can be proposed. Researchers should perform optimization studies to determine the ideal composition for their specific application and 3D printer.
| Component | Example | Concentration (wt%) | Purpose |
| Cationic Monomer | Cycloaliphatic Epoxide (e.g., UVACURE 1500) | 50 - 98 | Primary resin matrix |
| Photoinitiator | This compound (CPTX) | 0.1 - 2.0 | Light absorption and initiation |
| Co-initiator | Iodonium Salt (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate) | 0.5 - 3.0 | Generation of initiating species |
| Reactive Diluent | Monofunctional Epoxide | 0 - 40 | Viscosity reduction |
| Additives | Fillers, pigments, stabilizers | As needed | Modify material properties |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of 3D printing resins using CPTX.
Protocol 1: Preparation of a CPTX-based 3D Printing Resin
This protocol describes the preparation of a stock resin formulation.
Materials:
-
This compound (CPTX)
-
Cationic monomer (e.g., cycloaliphatic epoxide)
-
Co-initiator (e.g., iodonium salt)
-
Reactive diluent (optional)
-
Amber glass bottle or other light-blocking container
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
Procedure:
-
In a light-protected container, weigh the desired amounts of the cationic monomer and reactive diluent.
-
Place the container on a magnetic stirrer and mix until the monomer and diluent are fully homogenized.
-
While stirring, slowly add the pre-weighed CPTX to the mixture. Continue stirring until the CPTX is completely dissolved. Ensure the container remains protected from light to prevent premature polymerization.
-
Add the co-initiator to the mixture and continue stirring until it is fully dissolved.
-
Allow the resin to mix for an additional 1-2 hours to ensure a homogeneous solution.
-
If necessary, degas the resin to remove any trapped air bubbles.
-
Store the prepared resin in a sealed, light-blocking container in a cool, dark place.
Protocol 2: Characterization of Curing Properties
This protocol outlines the steps to determine the curing characteristics of the formulated resin.
Equipment:
-
3D printer (SLA or DLP) with a suitable light source (e.g., 385 nm, 405 nm LED)
-
UV-Vis spectrophotometer
-
Photo-DSC (Differential Scanning Calorimetry) or Real-Time FTIR
Procedure:
-
UV-Vis Spectroscopy:
-
Dilute a small sample of the resin in a suitable solvent (e.g., acetonitrile).
-
Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λmax). This will help in selecting the optimal light source for curing.
-
-
Photo-DSC/RT-FTIR:
-
Place a small, known amount of the liquid resin in the instrument's sample holder.
-
Expose the sample to a controlled light source at the determined λmax.
-
Monitor the heat flow (Photo-DSC) or the disappearance of characteristic monomer peaks (RT-FTIR) to determine the rate of polymerization and the degree of conversion.
-
Protocol 3: 3D Printing and Mechanical Testing
This protocol describes the process of 3D printing test specimens and evaluating their mechanical properties.
Procedure:
-
Load the prepared resin into a compatible 3D printer.
-
Slice a 3D model of a standard mechanical test specimen (e.g., a dog bone shape for tensile testing according to ASTM D638).
-
Print the specimens using optimized printing parameters (e.g., layer height, exposure time).
-
After printing, carefully remove the specimens from the build plate.
-
Wash the specimens in a suitable solvent (e.g., isopropanol) to remove any uncured resin.
-
Perform a post-curing step by exposing the specimens to a broad-spectrum UV light source to ensure complete polymerization.
-
Conduct mechanical tests (e.g., tensile testing, flexural testing, hardness testing) on the post-cured specimens according to standard procedures.
-
Record and analyze the mechanical property data.
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct skin contact with the resin components.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Protect the resin and its components from light to prevent unwanted polymerization.
Disclaimer
The information provided in this document is for research and development purposes only. The protocols and formulations are intended as a starting point, and users should conduct their own experiments to optimize the process for their specific needs. The performance and safety of the final product are the sole responsibility of the user.
References
Application Notes and Protocols for 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Dental Composites
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided for research and development purposes only. 1-Chloro-4-propoxy-9H-thioxanthen-9-one is a chemical compound intended for laboratory use by trained professionals. All experiments should be conducted in a controlled laboratory setting with appropriate personal protective equipment and adherence to safety regulations. These notes are based on the established principles of thioxanthenone derivatives as photoinitiators and do not constitute an endorsement or validation of this specific compound for clinical dental applications.
Introduction
This compound is a thioxanthenone derivative that functions as a Type II photoinitiator for free radical polymerization.[1] Its potential application in dental composites stems from its photochemical properties, which allow it to initiate the polymerization of methacrylate monomers upon exposure to visible light, typically in the blue light spectrum (around 405-420 nm).[2] Thioxanthenone derivatives are known for their use in photopolymerization processes and may serve as alternatives or synergistic components to conventional photoinitiators like camphorquinone (CQ) in dental restorative materials.[1][3]
As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals necessary for polymerization.[1] This two-component system, upon light absorption, engages in a bimolecular reaction to initiate the cross-linking of the resin matrix, transforming the malleable composite paste into a durable, solid restoration.
Proposed Mechanism of Action
The photoinitiation process with this compound in a dental composite is hypothesized to follow a well-established Type II mechanism. This process involves the photoinitiator (PI), a co-initiator (CoI), and the methacrylate monomers (M) that form the resin matrix.
-
Step 1: Photo-Excitation: Upon irradiation with visible light of an appropriate wavelength, the this compound molecule absorbs a photon and is promoted from its ground state (PI) to an excited singlet state (¹PI*).
-
Step 2: Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³PI*).
-
Step 3: Radical Generation: The excited triplet state of the photoinitiator interacts with a hydrogen donor, such as an amine co-initiator (e.g., ethyl 4-dimethylaminobenzoate, EDMAB), via a hydrogen abstraction or electron transfer mechanism. This bimolecular reaction generates an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.
-
Step 4: Polymerization: The amine-derived free radical is highly reactive and initiates the polymerization of the methacrylate monomers, leading to the formation of a cross-linked polymer network.
Hypothetical Dental Composite Formulation
To evaluate the efficacy of this compound, a model dental composite formulation can be prepared. The following table outlines a potential composition.
| Component | Sub-Component | Purpose | Concentration (wt%) |
| Resin Matrix | Bisphenol A-glycidyl methacrylate (Bis-GMA) | Primary Monomer | 50 - 60 |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent Monomer | 40 - 50 | |
| Photoinitiator System | This compound | Photoinitiator | 0.1 - 0.5 |
| Ethyl 4-dimethylaminobenzoate (EDMAB) | Co-initiator (Hydrogen Donor) | 0.5 - 1.0 | |
| Inhibitor | Butylated hydroxytoluene (BHT) | Prevents premature polymerization | 0.01 - 0.05 |
| Filler | Silanized Barium Glass (average particle size 1 µm) | Reinforcement, Radiopacity | 70 - 80 |
Experimental Protocols
The following protocols are designed to assess the performance of a dental composite formulated with this compound.
Preparation of Experimental Dental Composite
-
In a light-proof container, accurately weigh and mix the Bis-GMA and TEGDMA monomers until a homogeneous resin matrix is formed.
-
Add the this compound, EDMAB, and BHT to the resin matrix. Mix thoroughly in the dark until all components are fully dissolved.
-
Gradually incorporate the silanized barium glass filler into the resin mixture in small increments.
-
Mix the components using a dual asymmetric centrifugal mixer until a uniform, paste-like consistency is achieved, free of air bubbles.
-
Store the prepared composite paste in a light-proof syringe at 4°C until further use.
Measurement of Degree of Conversion (DC)
The degree of conversion is a critical parameter that indicates the extent of polymerization. It can be measured using Fourier Transform Infrared Spectroscopy (FTIR).
-
Record a baseline FTIR spectrum of the uncured composite paste by placing a small amount between two polyethylene films.
-
Place a standardized sample of the composite in a mold (e.g., 2 mm thickness, 5 mm diameter).
-
Cure the sample by irradiating with a dental curing light (e.g., LED, 405 nm, 1200 mW/cm²) for 40 seconds.
-
Acquire an FTIR spectrum of the cured sample.
-
Calculate the Degree of Conversion (DC%) using the following formula, based on the change in the peak height of the aliphatic C=C absorption band (at 1638 cm⁻¹) relative to an internal standard, such as the aromatic C=C band (at 1608 cm⁻¹):
DC (%) = [1 - (Abs¹⁶³⁸_cured / Abs¹⁶⁰⁸_cured) / (Abs¹⁶³⁸_uncured / Abs¹⁶⁰⁸_uncured)] * 100
Evaluation of Mechanical Properties: Flexural Strength and Modulus
Flexural strength and modulus are key indicators of a dental composite's ability to withstand chewing forces. This can be tested following ISO 4049 standards.
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the composite material.
-
Cure the specimens from both sides according to a standardized protocol.
-
Store the cured specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.
Biocompatibility Assessment: Cytotoxicity Assay
A preliminary assessment of biocompatibility can be conducted using an in vitro cytotoxicity test on a suitable cell line, such as L929 mouse fibroblasts.
-
Prepare extracts of the cured composite material in a cell culture medium according to ISO 10993-5 standards.
-
Culture L929 cells in a 96-well plate until they reach confluence.
-
Replace the culture medium with the prepared composite extracts (at various concentrations) and control media.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Quantify the results spectrophotometrically and express cell viability as a percentage relative to the negative control.
Hypothetical Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments, comparing the experimental composite with a conventional camphorquinone-based composite.
Table 1: Degree of Conversion and Mechanical Properties
| Property | Experimental Composite (this compound) | Control Composite (Camphorquinone) |
| Degree of Conversion (%) | 65 ± 3 | 68 ± 4 |
| Flexural Strength (MPa) | 130 ± 10 | 135 ± 12 |
| Flexural Modulus (GPa) | 10 ± 1 | 11 ± 1.5 |
Table 2: In Vitro Cytotoxicity (MTT Assay)
| Extract Concentration | Cell Viability (%) - Experimental Composite | Cell Viability (%) - Control Composite |
| 25% | 92 ± 5 | 90 ± 6 |
| 50% | 85 ± 7 | 83 ± 8 |
| 100% | 78 ± 6 | 75 ± 9 |
Experimental Workflow Diagram
References
Application Notes and Protocols: 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Cationic Polymerization of Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) is a highly efficient photoinitiator, or more accurately, a photosensitizer, for initiating cationic polymerization of epoxides upon exposure to UV light.[1][2] This process is of significant interest in various applications, including coatings, adhesives, and advanced manufacturing, due to the desirable properties of the resulting polymers, such as low shrinkage and excellent thermal and chemical resistance. CPTX, as part of a two-component system, typically with a diaryliodonium salt, offers an effective means to initiate polymerization via a cationic mechanism.
Mechanism of Action
The cationic polymerization of epoxides initiated by the CPTX/iodonium salt system proceeds through a photosensitization mechanism. Upon absorption of UV radiation, the CPTX molecule transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state of CPTX then interacts with the diaryliodonium salt (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate) via an electron transfer process. This electron transfer results in the reduction of the iodonium salt, which subsequently decomposes to generate a strong Brønsted acid (H⁺). This photogenerated acid then protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer unit. The successive opening of epoxide rings leads to the formation of a crosslinked polymer network.
Caption: Mechanism of Cationic Polymerization of Epoxides Photosensitized by CPTX.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the performance of similar thioxanthone derivatives in two-component photoinitiating systems for epoxide polymerization provides valuable insights. The following tables summarize typical data obtained from studies on related compounds, which can be considered representative of the performance of CPTX.
Table 1: Photopolymerization of Cycloaliphatic Epoxide Monomer (e.g., ECC) Photosensitized by Thioxanthone Derivatives.
| Photosensitizer (0.5 mol%) | Co-initiator (1.0 mol%) | Light Source | Irradiation Time (s) | Epoxide Conversion (%) |
| 2-Isopropylthioxanthone (ITX) | Diaryliodonium Salt | 365 nm UV Lamp | 60 | ~85 |
| 2,4-Diethylthioxanthone (DETX) | Diaryliodonium Salt | 365 nm UV Lamp | 60 | ~90 |
| This compound (CPTX) (Expected) | Diaryliodonium Salt | 365 nm UV Lamp | 60 | ~80-90 |
Table 2: Kinetic Parameters for the Cationic Polymerization of Epoxides.
| Parameter | Description | Typical Value Range |
| Rate of Polymerization (Rp) | The speed of monomer conversion into polymer. | 0.1 - 1.0 s⁻¹ |
| Quantum Yield of Initiation (Φi) | The efficiency of generating initiating species per absorbed photon. | 0.1 - 0.5 |
| Final Monomer Conversion | The percentage of monomer converted to polymer at the end of the reaction. | 70 - 95% |
Experimental Protocols
Protocol 1: Preparation of the Photocurable Epoxide Formulation
Materials:
-
This compound (CPTX)
-
Diaryliodonium salt (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate)
-
Epoxide monomer (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - ECC)
-
Reactive diluent (optional, e.g., a monofunctional epoxide)
-
Dark glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
In a dark glass vial, dissolve the desired amount of CPTX (e.g., 0.5 mol%) and the diaryliodonium salt (e.g., 1.0 mol%) in the epoxide monomer.
-
If a reactive diluent is used, add it to the mixture.
-
Stir the mixture in the dark at room temperature using a magnetic stirrer until all components are completely dissolved and a homogeneous solution is obtained.
-
Store the formulation in the dark to prevent premature polymerization.
Protocol 2: Real-Time FT-IR Spectroscopy for Monitoring Polymerization Kinetics
This protocol outlines the use of Fourier Transform Infrared (FT-IR) spectroscopy to monitor the disappearance of the epoxide group in real-time during photopolymerization.
Equipment:
-
FT-IR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory or a transmission setup.
-
UV/Vis light source with a specific wavelength output (e.g., 365 nm LED or a mercury lamp with appropriate filters).
-
Fiber optic cable to deliver the light to the sample.
-
Nitrogen purge for the sample compartment.
-
Software for real-time data acquisition and analysis.
Procedure:
-
Sample Preparation:
-
Place a small drop of the prepared photocurable formulation onto the ATR crystal or between two transparent salt plates (e.g., KBr) for transmission measurements.
-
Ensure a thin, uniform film is formed. For ATR, the sample is in direct contact with the crystal.
-
-
Instrument Setup:
-
Position the light source and fiber optic cable to ensure uniform irradiation of the sample area being analyzed by the IR beam.
-
Purge the FT-IR sample compartment with nitrogen to minimize atmospheric interference (e.g., water and CO₂).
-
Set the FT-IR software to acquire spectra in real-time (e.g., 1 spectrum per second) for a predetermined duration (e.g., 120 seconds).
-
-
Data Acquisition:
-
Start the FT-IR data acquisition to obtain a baseline spectrum before irradiation.
-
After a few seconds of baseline recording, turn on the UV/Vis light source to initiate polymerization.
-
Continue acquiring spectra throughout the irradiation period and for a short time after the light is turned off to observe any dark cure effects.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic epoxide ring vibration band (typically around 790-915 cm⁻¹ for cycloaliphatic epoxides).
-
The conversion of the epoxide groups at any given time (t) can be calculated using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 Where Aₜ is the area of the epoxide peak at time t, and A₀ is the initial area of the epoxide peak.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
-
Caption: Experimental Workflow for Cationic Polymerization of Epoxides using CPTX.
References
Application Notes and Protocols for 1-Chloro-4-propoxy-9H-thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-propoxy-9H-thioxanthen-9-one, hereafter referred to as CPTX, is a versatile photoinitiator primarily utilized in UV-curable formulations. Upon exposure to ultraviolet radiation, CPTX initiates photopolymerization reactions, making it a critical component in the rapid curing of monomers and oligomers. Its applications span across various industrial and research fields, including coatings, inks, adhesives, and the fabrication of polymeric materials for biomedical applications. This document provides detailed application notes and experimental protocols for the effective use of CPTX in both free-radical and cationic photopolymerization, with a focus on methodologies relevant to materials science and drug development.
Compound Properties
CPTX is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 142770-42-1 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [2][3][4] |
| Molecular Weight | 304.79 g/mol | [2][3] |
| Melting Point | 99-103 °C | [1] |
| Appearance | Light yellow to yellow crystalline powder | [4] |
| Storage | Store at room temperature in a dark, dry place. | [2][3] |
Mechanism of Action in Photopolymerization
CPTX functions as a Type II photoinitiator. Upon absorption of UV light, the CPTX molecule transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state. In the triplet state, it can abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate a free radical. This radical then initiates the polymerization of monomers, such as acrylates. In cationic polymerization, the excited CPTX can interact with an onium salt (e.g., an iodonium salt) via an electron transfer reaction to generate a cationic species that initiates the polymerization of monomers like epoxides.
Experimental Protocols
Protocol for Free-Radical Photopolymerization of an Acrylate Formulation
This protocol describes the use of CPTX in a typical UV-curable acrylate formulation.
Materials:
-
This compound (CPTX)
-
N-methyldiethanolamine (MDEA) as a co-initiator
-
Trimethylolpropane triacrylate (TMPTA) as the monomer
-
An appropriate solvent (e.g., acetone) if needed for dissolution
-
UV curing system (e.g., LED lamp with an emission wavelength around 365-405 nm)
-
Real-time Fourier Transform Infrared (FTIR) spectrometer equipped for photopolymerization monitoring
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of CPTX in acetone (e.g., 10% w/w) if CPTX does not readily dissolve in the monomer.
-
In a light-protected vessel, mix TMPTA monomer with the desired concentration of CPTX (typically 0.1-2% w/w) and MDEA (typically 1-5% w/w).
-
If a stock solution was used, add the appropriate volume and allow the solvent to evaporate completely in a fume hood.
-
Ensure the mixture is homogenous by gentle stirring.
-
-
Sample Preparation for RT-FTIR:
-
Place a small drop of the formulation between two polypropylene films to create a thin film of uniform thickness (e.g., 20 µm).
-
Mount the sample in the RT-FTIR spectrometer.
-
-
Photopolymerization and Monitoring:
-
Acquire an initial FTIR spectrum before UV exposure.
-
Expose the sample to a UV source of known intensity and wavelength.
-
Continuously acquire FTIR spectra during the exposure. The decrease in the acrylate double bond peak area (e.g., around 1635 cm⁻¹) is monitored to determine the conversion rate.[5]
-
-
Data Analysis:
-
Calculate the degree of conversion using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area of the acrylate double bond and Aₜ is the peak area at time t.
-
Expected Results: A rapid decrease in the acrylate peak intensity should be observed upon UV exposure, indicating polymerization. The final conversion and the rate of polymerization will depend on the concentrations of CPTX and MDEA, as well as the light intensity.
Protocol for Cationic Photopolymerization of an Epoxy Monomer
This protocol outlines the use of CPTX as a photosensitizer for cationic polymerization.
Materials:
-
This compound (CPTX)
-
Diaryliodonium salt (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate) as a photoinitiator
-
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC) as the monomer
-
UV curing system
-
RT-FTIR spectrometer
Procedure:
-
Formulation Preparation:
-
In a light-protected vessel, dissolve the diaryliodonium salt in the ECC monomer with gentle heating if necessary.
-
Add CPTX (typically 0.1-1% w/w) to the mixture and stir until fully dissolved.
-
-
Sample Preparation and Analysis:
-
Follow steps 2-4 from the free-radical polymerization protocol. The disappearance of the epoxy group peak (e.g., around 790 cm⁻¹) will be monitored.
-
Expected Results: CPTX will sensitize the decomposition of the iodonium salt, initiating the cationic polymerization of the epoxy monomer. This is evidenced by the decrease in the characteristic epoxy peak in the FTIR spectrum.
Application in Drug Development: Photopolymerization of Hydrogels for Drug Delivery
Photopolymerization is a valuable technique for fabricating hydrogels for controlled drug release. CPTX, in combination with a suitable co-initiator, can be used to encapsulate therapeutic agents within a crosslinked polymer network.
Protocol for Hydrogel Formation
Materials:
-
CPTX
-
MDEA
-
Poly(ethylene glycol) diacrylate (PEGDA) as the hydrogel precursor
-
Phosphate-buffered saline (PBS)
-
Model drug (e.g., methylene blue or a fluorescently labeled protein)
-
UV light source
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve PEGDA in PBS to the desired concentration (e.g., 20% w/w).
-
Dissolve the model drug in the PEGDA solution.
-
In a separate light-protected container, dissolve CPTX and MDEA in a small amount of a biocompatible solvent (e.g., ethanol) and then add it to the PEGDA/drug solution. Ensure the final concentration of the solvent is minimal.
-
-
Hydrogel Fabrication:
-
Pipette the pre-polymer solution into a mold (e.g., a PDMS mold).
-
Expose the mold to UV light for a specified duration to induce polymerization and crosslinking. The exposure time will need to be optimized based on the formulation and light intensity.
-
-
Drug Release Study:
-
Remove the hydrogel from the mold and place it in a known volume of PBS.
-
At regular intervals, take aliquots of the PBS and measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry for methylene blue, fluorescence spectroscopy for a fluorescently labeled protein).
-
Data Presentation
The following table provides a hypothetical summary of results from a study investigating the effect of CPTX concentration on the photopolymerization of TMPTA.
| CPTX Conc. (% w/w) | MDEA Conc. (% w/w) | Light Intensity (mW/cm²) | Final Conversion (%) |
| 0.5 | 2.0 | 50 | 75 |
| 1.0 | 2.0 | 50 | 88 |
| 2.0 | 2.0 | 50 | 92 |
| 1.0 | 1.0 | 50 | 80 |
| 1.0 | 2.0 | 100 | 95 |
Visualizations
Signaling Pathway for Free-Radical Photopolymerization
References
- 1. This compound 97 142770-42-1 [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 142770-42-1: this compound [cymitquimica.com]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
Application Notes and Protocols for 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) in LED Curing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (also known as CPTX) as a photoinitiator in LED curing applications. CPTX is a highly efficient Norrish Type II photoinitiator, particularly effective for initiating the polymerization of acrylate-based formulations upon exposure to LED light.
Introduction
This compound is a solid, yellow powder photoinitiator belonging to the thioxanthone family.[1][2] It is designed to absorb light in the near-UV and visible regions, making it an ideal candidate for formulations cured with LED lamps, particularly those emitting around 395 nm.[1][3] As a Type II photoinitiator, CPTX requires the presence of a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[1][2][4] This system offers excellent depth of cure and is suitable for a variety of applications, including industrial coatings, inkjet inks, and adhesives.[2][4]
Physicochemical Properties and Specifications
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 142770-42-1 | [5] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [5] |
| Molecular Weight | 304.79 g/mol | [5] |
| Appearance | Yellow solid/powder | [1] |
| Melting Point | 99-104 °C | [1][5] |
| Purity | ≥ 97.0% | [1] |
| UV Absorption Maxima (λmax) | 257, 314, 389 nm | [1][2][4] |
Mechanism of Photoinitiation
CPTX functions as a Norrish Type II photoinitiator. The process of radical generation involves a series of steps initiated by the absorption of light from an LED source.
References
Application Notes and Protocols for Free Radical Polymerization Initiated by 1-Chloro-4-propoxy-9H-thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) as a photoinitiator for free radical polymerization. CPTX is a highly efficient Type II photoinitiator, particularly effective for the curing of acrylate and methacrylate-based formulations upon exposure to UV light.
Introduction
This compound is a solid, yellow-powder photoinitiator with the chemical formula C₁₆H₁₃ClO₂S and a molecular weight of 304.79 g/mol .[1][2] Its primary application lies in the initiation of free radical polymerization, a versatile method for creating a wide range of polymers. CPTX exhibits strong absorption in the UV-A region of the electromagnetic spectrum, making it suitable for use with common UV light sources such as mercury lamps and LEDs.[3]
As a Type II photoinitiator, CPTX requires the presence of a co-initiator, typically a tertiary amine, to efficiently generate free radicals. The mechanism involves the photo-excited CPTX abstracting a hydrogen atom from the co-initiator, resulting in the formation of an initiating radical from the co-initiator and a ketyl radical from the photoinitiator. This process is highly efficient and allows for rapid polymerization of various monomers.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 142770-42-1 | [1][2] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [1][2] |
| Molecular Weight | 304.79 g/mol | [1][2] |
| Appearance | Light yellow to yellow powder/crystal | |
| Melting Point | 99-103 °C | [2] |
| Purity | ≥97% | [1][2] |
| Synonyms | CPTX, 1-Chloro-4-propoxythioxanthone |
Mechanism of Photoinitiation
The photoinitiation of free radical polymerization by the CPTX/amine system proceeds through a series of steps involving photoexcitation and hydrogen abstraction.
Caption: Photoinitiation mechanism of CPTX with an amine co-initiator.
Experimental Protocols
Materials and Equipment
-
Photoinitiator: this compound (CPTX)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) or other tertiary amines
-
Monomers: Trimethylolpropane triacrylate (TMPTA), 1,6-Hexanediol diacrylate (HDDA), or other acrylate/methacrylate monomers
-
Solvent (optional): Acetone or other suitable solvent for dissolving the photoinitiator system
-
UV Light Source: Mercury vapor lamp, LED lamp (e.g., 365 nm, 395 nm, or 405 nm) with a known intensity
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer: For monitoring polymerization kinetics
-
Photo-Differential Scanning Calorimeter (Photo-DSC): For measuring the heat of polymerization
-
Gel Permeation Chromatography (GPC): For determining the molecular weight of the resulting polymers
-
Spin Coater or Film Applicator: For preparing thin films of uniform thickness
-
Nitrogen Atmosphere Chamber (optional): To minimize oxygen inhibition
Protocol for Photopolymerization of Acrylate Formulations
This protocol describes a general procedure for the photopolymerization of an acrylate formulation using the CPTX/EDB photoinitiator system. The specific concentrations and parameters can be adjusted based on the desired application and experimental setup.
-
Preparation of the Photoinitiator Stock Solution:
-
Dissolve the desired amount of CPTX and EDB in a minimal amount of a suitable solvent (e.g., acetone). For example, prepare a stock solution with 1% (w/w) CPTX and 2% (w/w) EDB.
-
-
Formulation Preparation:
-
In a light-protected container, mix the monomer (e.g., TMPTA) with the photoinitiator stock solution. Ensure thorough mixing to achieve a homogeneous formulation.
-
-
Sample Preparation for Analysis:
-
For RT-FTIR analysis, deposit a small drop of the formulation between two polypropylene films or directly onto the ATR crystal.
-
For Photo-DSC analysis, place a few milligrams of the formulation in an aluminum pan.
-
For preparing cured films, apply the formulation onto a substrate (e.g., glass slide) using a spin coater or film applicator to achieve a desired thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the sample under the UV light source. The distance between the lamp and the sample should be fixed to ensure consistent light intensity.
-
Irradiate the sample for a predetermined time. The curing time will depend on the light intensity, photoinitiator concentration, and monomer reactivity.
-
If working in an air atmosphere, a nitrogen purge can be used to reduce oxygen inhibition, which can quench the radical polymerization.
-
-
Monitoring Polymerization Kinetics (RT-FTIR):
-
Record the IR spectrum of the sample before, during, and after UV exposure.
-
The conversion of the acrylate double bonds can be monitored by the decrease in the intensity of the characteristic acrylate peak at around 810 cm⁻¹ or 1635 cm⁻¹.
-
-
Characterization of the Cured Polymer:
-
Gel Content: Determine the insoluble fraction of the cured film by solvent extraction to assess the degree of crosslinking.
-
Hardness: Measure the pencil hardness or Shore hardness of the cured film.
-
Molecular Weight (for linear polymers): If a linear polymer is synthesized, dissolve it in a suitable solvent and analyze it by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Quantitative Data
The following tables summarize typical quantitative data for the photopolymerization of acrylate monomers initiated by CPTX and a co-initiator. These values are illustrative and can vary depending on the specific experimental conditions.
Table 1: Influence of CPTX and EDB Concentration on the Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)
| CPTX (wt%) | EDB (wt%) | Light Intensity (mW/cm²) | Polymerization Rate (%/s) | Final Conversion (%) |
| 0.5 | 1.0 | 100 | 55 | 85 |
| 1.0 | 2.0 | 100 | 75 | 92 |
| 2.0 | 4.0 | 100 | 88 | 95 |
| 1.0 | 2.0 | 50 | 40 | 88 |
| 1.0 | 2.0 | 150 | 95 | 94 |
Data synthesized from typical results for thioxanthone-based photoinitiator systems.
Table 2: Photopolymerization of Different Acrylate Monomers with 1% CPTX and 2% EDB
| Monomer | Functionality | Viscosity (cP at 25°C) | Polymerization Rate (%/s) | Final Conversion (%) |
| 1,6-Hexanediol diacrylate (HDDA) | 2 | 10 | 80 | 90 |
| Tri(propylene glycol) diacrylate (TPGDA) | 2 | 15 | 70 | 88 |
| Trimethylolpropane triacrylate (TMPTA) | 3 | 110 | 75 | 92 |
| Pentaerythritol tetraacrylate (PETA) | 4 | 450 | 65 | 85 |
Data based on general trends observed in free radical photopolymerization of multifunctional acrylates.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the performance of a CPTX-based photoinitiating system.
Caption: General experimental workflow for photopolymerization studies.
Applications
The rapid and efficient curing initiated by CPTX makes it suitable for a wide range of applications, including:
-
UV-curable coatings: For wood, plastics, and metals, providing protective and decorative finishes.
-
Printing inks and varnishes: For high-speed printing processes on various substrates.
-
Adhesives: For bonding a variety of materials with rapid, on-demand curing.
-
Dental materials: In light-cured dental composites and sealants.
-
3D printing (Vat Photopolymerization): As a component in photocurable resins for stereolithography (SLA) and digital light processing (DLP).
-
Microelectronics: In the formulation of photoresists for photolithography.
Safety and Handling
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and dark place away from incompatible materials.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should adapt the protocols to their specific experimental setups and materials. It is the user's responsibility to ensure safe handling and disposal of all chemicals.
References
Application Notes and Protocols: Synthesis of Block Copolymers Using 1-Chloro-4-propoxy-9H-thioxanthen-9-one as a Photoinitiator Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-propoxy-9H-thioxanthen-9-one is a potent photoinitiator primarily utilized in radical and cationic photopolymerization for applications such as coatings and adhesives.[1][2][3] While direct use of this small molecule initiator typically leads to the formation of homopolymers, its properties can be harnessed for the synthesis of well-defined block copolymers. This is achieved through a multi-step strategy involving the creation of a macroinitiator. This document outlines a proposed methodology for the synthesis of block copolymers by functionalizing a pre-existing polymer with this compound to form a macroinitiator, which is subsequently used to initiate the polymerization of a second monomer under UV irradiation.
Introduction
Block copolymers, composed of two or more distinct polymer chains linked together, are of significant interest in drug delivery, nanotechnology, and materials science due to their ability to self-assemble into diverse nanostructures. Controlled polymerization techniques are typically employed for their synthesis. Photopolymerization offers a spatially and temporally controlled method for polymer synthesis.[4] By transforming a conventional photoinitiator like this compound into a macroinitiator, it is possible to combine the advantages of photopolymerization with the synthesis of block copolymers.[1][5][6] This application note provides a conceptual framework and detailed protocols for such a synthetic strategy.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 142770-42-1 | [7] |
| Molecular Formula | C₁₆H₁₃ClO₂S | [7] |
| Molecular Weight | 304.79 g/mol | [7] |
| Appearance | Light yellow to yellow crystalline powder | [8] |
| Melting Point | 99-103 °C | |
| Synonyms | Photoinitiator-CPTX, CPTX | [7][8] |
Proposed Synthetic Strategy for Block Copolymer Synthesis
The synthesis of block copolymers using this compound can be envisioned in a two-stage process. The first stage involves the synthesis of a polymer with a reactive end-group, which is then functionalized with a derivative of the photoinitiator. The resulting polymer, now a macroinitiator, is then used in the second stage to initiate the polymerization of a second monomer under UV irradiation to form the block copolymer.
Figure 1. Proposed workflow for the synthesis of block copolymers.
Experimental Protocols
Stage 1: Synthesis of a Macroinitiator
This protocol describes a general method for the esterification of a hydroxyl-terminated polymer with a functionalized this compound derivative. For this purpose, the photoinitiator needs to be modified to possess a reactive group like an acyl chloride. This can be achieved by reacting a suitable derivative of the thioxanthone with, for example, oxalyl chloride.
Materials:
-
Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol) monomethyl ether, PEG-OH)
-
This compound derivative with a carboxylic acid group (synthesis not detailed here)
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Activation of the Photoinitiator: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized this compound in anhydrous DCM.
-
Slowly add oxalyl chloride (1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride derivative.
-
Esterification: In a separate flask, dissolve the hydroxyl-terminated polymer and TEA (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add the activated photoinitiator (1.1 equivalents) dissolved in anhydrous DCM dropwise to the polymer solution at 0 °C.
-
Let the reaction mixture stir at room temperature for 24 hours.
-
Purification: Precipitate the resulting macroinitiator by adding the reaction mixture to cold anhydrous diethyl ether.
-
Filter and wash the precipitate with diethyl ether multiple times.
-
Dry the purified macroinitiator under vacuum.
-
Characterization: Confirm the structure and purity of the macroinitiator using ¹H NMR and Gel Permeation Chromatography (GPC).
Stage 2: Synthesis of the Block Copolymer via Photopolymerization
Materials:
-
Synthesized macroinitiator
-
Second monomer (e.g., methyl methacrylate, MMA)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the macroinitiator and the second monomer in the chosen anhydrous solvent.
-
Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for 30 minutes.
-
Place the reaction vessel under the UV lamp.
-
Irradiate the solution with UV light while stirring. The reaction time will depend on the monomer, initiator concentration, and light intensity. Monitor the polymerization progress by taking aliquots and analyzing them by GPC.
-
Termination: Stop the reaction by turning off the UV lamp and exposing the solution to air.
-
Purification: Precipitate the block copolymer in a non-solvent (e.g., methanol or hexane).
-
Filter and dry the product under vacuum.
-
Characterization: Analyze the final block copolymer using ¹H NMR, GPC, and Differential Scanning Calorimetry (DSC) to confirm its composition, molecular weight, and thermal properties.
Data Presentation
The following tables present hypothetical data for the characterization of the macroinitiator and the final block copolymer.
Table 1: Hypothetical GPC Data for Macroinitiator and Block Copolymer
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Initial Polymer (PEG-OH) | 5,000 | 5,100 | 1.02 |
| Macroinitiator | 5,300 | 5,450 | 1.03 |
| Block Copolymer (PEG-b-PMMA) | 15,000 | 15,900 | 1.06 |
Table 2: Hypothetical ¹H NMR Data for Block Copolymer Composition
| Polymer Block | Characteristic Peak (ppm) | Integration Value | Mole Fraction |
| PEG | 3.64 (s, -CH₂-CH₂-O-) | 450 | 0.4 |
| PMMA | 3.59 (s, -O-CH₃) | 270 | 0.6 |
Signaling Pathway and Logical Relationships
The photoinitiation process by thioxanthone derivatives typically proceeds via a Type II mechanism, which involves hydrogen abstraction from a co-initiator (e.g., an amine). However, for simplicity in illustrating the block copolymer formation, the following diagram shows a generalized radical generation from the macroinitiator.
Figure 2. Photoinitiation and polymerization pathway.
Conclusion
The use of this compound as a precursor for a macroinitiator presents a viable, albeit indirect, route for the synthesis of block copolymers. This method leverages the high photo-efficiency of the thioxanthone moiety to initiate the growth of a second polymer block from a pre-formed polymer chain. The provided protocols offer a foundational methodology for researchers to explore this synthetic strategy. Further optimization of reaction conditions and purification techniques will be necessary to achieve well-defined block copolymers for specific applications in drug development and materials science.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Orgasynth [orgasynth.com]
- 4. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. CAS 142770-42-1: this compound [cymitquimica.com]
Application Notes and Protocols for 1-Chloro-4-propoxy-9H-thioxanthen-9-one in UV Curable Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Chloro-4-propoxy-9H-thioxanthen-9-one, a potent photoinitiator, in the formulation and curing of ultraviolet (UV) curable inks. This document details the compound's properties, its role in initiating polymerization, and protocols for formulating and evaluating UV curable inks.
Introduction to this compound
This compound, also known as CPTX, is a highly efficient photoinitiator for both free-radical and cationic UV curing systems.[1] Its chemical structure, featuring a thioxanthone core, allows for strong absorption of UV radiation, making it ideal for initiating the rapid polymerization of monomers and oligomers in ink formulations.[1] This compound is particularly noted for its use in applications requiring robust and rapid curing.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 142770-42-1 | |
| Molecular Formula | C₁₆H₁₃ClO₂S | |
| Molecular Weight | 304.79 g/mol | |
| Appearance | Light yellow to yellow powder/crystal | [2] |
| Melting Point | 99 °C | |
| Solubility | Soluble in propylene glycol and acetonitrile |
Mechanism of Photoinitiation
CPTX functions as a Type II photoinitiator, which means it requires a co-initiator or hydrogen donor to generate the free radicals necessary for polymerization. The general mechanism involves the following steps:
-
UV Absorption: CPTX absorbs UV light, which excites the molecule to a singlet state.
-
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The triplet state CPTX abstracts a hydrogen atom from a donor molecule (e.g., an amine synergist).
-
Radical Formation: This hydrogen abstraction process generates a reactive free radical from the donor molecule and a ketyl radical from the CPTX.
-
Polymerization Initiation: The free radical from the donor molecule initiates the polymerization of the acrylate or other reactive monomers in the ink formulation.
In cationic polymerization, the excited CPTX molecule can also interact with an onium salt (e.g., an iodonium salt) to generate a Brønsted acid, which then initiates the polymerization of epoxy or vinyl ether monomers.
Signaling Pathway for Free-Radical Polymerization
References
Application Notes and Protocols for 1-Chloro-4-propoxy-9H-thioxanthen-9-one as a Photocatalyst in Organic Synthesis
Introduction
1-Chloro-4-propoxy-9H-thioxanthen-9-one, a derivative of thioxanthone, is a robust organic photocatalyst. Thioxanthones are recognized for their favorable photophysical properties, including high triplet energies and long-lived triplet states, which make them effective in a variety of photoredox-catalyzed transformations. This document provides an overview of the potential applications, a general photocatalytic mechanism, and experimental protocols for utilizing this compound in synthetic organic chemistry.
Physicochemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for designing and carrying out photocatalytic experiments.
| Property | Value | Reference |
| CAS Number | 142770-42-1 | |
| Molecular Formula | C₁₆H₁₃ClO₂S | |
| Molecular Weight | 304.79 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 99-103 °C | |
| Solubility | Soluble in organic solvents such as acetonitrile and propylene glycol. | |
| Purity | ≥97% |
General Photocatalytic Mechanism
Thioxanthone derivatives typically operate via a triplet sensitization mechanism. Upon irradiation with visible light, the photocatalyst is excited from its ground state (S₀) to a singlet excited state (S₁), which then undergoes efficient intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). This triplet state is the primary photoactive species and can engage in either energy transfer or electron transfer processes with a substrate to initiate a chemical reaction.
Caption: General photocatalytic cycle of a thioxanthone-based photocatalyst.
Potential Applications in Organic Synthesis
Based on the known reactivity of thioxanthone photocatalysts, this compound can potentially be applied to a range of organic transformations, including:
-
C-H Functionalization: Activation of C-H bonds for the formation of C-C and C-heteroatom bonds.
-
Cross-Coupling Reactions: Facilitating various types of cross-coupling reactions through photoredox catalysis.
-
Oxidation Reactions: Acting as a photosensitizer for the generation of singlet oxygen or other reactive oxygen species for the oxidation of alcohols and other functional groups.
-
Reductive Transformations: Mediating single-electron transfer for reductive coupling and cyclization reactions.
Experimental Protocols
The following are general, adaptable protocols for conducting a photocatalytic reaction using this compound.
General Protocol for a Photocatalytic Reaction
This protocol provides a basic framework for a photocatalytic transformation. The specific substrate, reagents, solvent, and reaction time will need to be optimized for the desired reaction.
Materials:
-
This compound
-
Substrate
-
Reagent(s)
-
Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)
-
Reaction vessel (e.g., Schlenk tube, vial with a septum)
-
Stir bar
-
Light source (e.g., Blue LED lamp, 405-420 nm)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a stir bar, add the substrate (1.0 equiv), this compound (typically 1-5 mol%), and any other solid reagents.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
If any liquid reagents are required, add them via syringe.
-
Stir the reaction mixture at room temperature.
-
Position the reaction vessel approximately 5-10 cm from the light source. A fan may be used to maintain a constant temperature.
-
Irradiate the mixture with the light source for the desired amount of time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Troubleshooting & Optimization
1-Chloro-4-propoxy-9H-thioxanthen-9-one low polymerization rate issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low polymerization rates when using 1-Chloro-4-propoxy-9H-thioxanthen-9-one as a photoinitiator.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS 142770-42-1), also known as CPTX, is an organic compound featuring a thioxanthene core.[1][2][3] It functions as a photoinitiator, a molecule that absorbs light (typically UV) and generates reactive species (free radicals) to initiate polymerization.[1][4] Its chemical structure includes a chloro substituent and a propoxy group, which influence its reactivity, polarity, and solubility in organic solvents.[1]
Q2: What is the primary application of this compound?
A2: Its primary application is as a photoinitiator in free-radical and cationic polymerization processes.[1][4] It is widely used in UV curing applications for inks, coatings, adhesives, and in the fabrication of polymer-based materials.[5][6] Thioxanthene derivatives are particularly effective in curing pigmented resins where pigments might block a significant portion of UV light.[7]
Q3: How does this compound initiate polymerization?
A3: this compound is a Type II photoinitiator, which functions via a hydrogen-abstraction mechanism. Upon exposure to a suitable light source, the molecule is excited to a triplet state. In this state, it abstracts a hydrogen atom from a synergist, typically an amine compound, to generate free radicals. These radicals then react with monomers, initiating the chain-reaction of polymerization.
Q4: What storage conditions are recommended for this photoinitiator?
A4: To ensure its stability and performance, this compound should be stored between 10°C and 25°C in a tightly closed container, protected from light.[4]
Troubleshooting Guide: Low Polymerization Rate
Low polymerization rates or incomplete curing are common issues in photopolymerization. The following guide addresses potential causes and solutions in a question-and-answer format.
Q5: My polymerization reaction is slow or the resulting polymer is tacky. What are the most likely causes?
A5: Slow or incomplete polymerization can stem from several factors. The most common issues are related to the light source, oxygen inhibition, or the formulation of the resin itself.[5][8] A systematic check of each component is the best approach to identify the problem.
Q6: How does the light source affect the polymerization rate?
A6: The light source is critical. Two main factors are at play: wavelength and intensity.
-
Wavelength: The emission spectrum of your UV lamp must overlap with the absorption spectrum of the photoinitiator.[9] Mismatched spectra will lead to inefficient absorption and poor radical generation.
-
Intensity (Irradiance): The intensity of the light source directly impacts the rate of radical formation.[10] Low intensity will result in a slower reaction.[8] Over time, UV lamps can age, and their output intensity can drop, requiring more frequent replacement or calibration.[11] Dirty lamps or reflectors can also significantly reduce the amount of usable UV energy reaching the sample.[6][11]
Q7: Could oxygen be inhibiting my reaction, and what can I do about it?
A7: Yes, oxygen is a potent inhibitor of free-radical polymerization.[12][13] It reacts with the initiating radicals to form unreactive peroxy radicals, which terminates the polymerization chain.[14][15] This effect is most pronounced at the surface exposed to air, often resulting in a tacky or uncured top layer.[13]
-
Solutions:
-
Inert Atmosphere: Perform the polymerization under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[13]
-
Higher Initiator Concentration: Increasing the photoinitiator concentration at the surface can help overcome the inhibition effect.
-
Higher Light Intensity: A higher light intensity can generate radicals faster than oxygen can quench them.[16]
-
Amine Synergists: The use of amine synergists can help mitigate oxygen inhibition.
-
Q8: How does the concentration of this compound impact the cure speed?
A8: The photoinitiator concentration is a critical parameter that requires optimization.
-
Too Low: Insufficient concentration will generate too few radicals to initiate polymerization effectively, leading to a slow or incomplete cure.[17]
-
Too High: An excessively high concentration can be detrimental, especially for thicker samples. The high concentration at the surface can absorb most of the UV light, preventing it from penetrating deeper into the sample.[18][19] This phenomenon, known as the "inner filter effect," can lead to surface-only curing and a steep cure gradient.[18] The optimal concentration provides a balance between efficient light absorption and sufficient light penetration.[20]
Q9: My sample is curing on the surface but remains liquid underneath. What causes this?
A9: This is a classic sign of insufficient light penetration. It can be caused by:
-
High Photoinitiator Concentration: As mentioned above, too much initiator can block light from reaching deeper layers.[18]
-
Pigments or Fillers: If your formulation contains pigments, fillers, or other UV-absorbing additives, they will compete with the photoinitiator for light, reducing the cure depth.
-
Low Light Intensity: The light source may not be powerful enough to penetrate the full thickness of the sample.[21]
Q10: Can the type of monomer or oligomer affect the polymerization rate?
A10: Absolutely. The reactivity of the monomer plays a significant role. For example, acrylates are generally more reactive than methacrylates. The functionality of the monomer (the number of polymerizable groups per molecule) also affects the cure speed and the final properties of the polymer.[22] Additionally, high viscosity of the resin can limit the mobility of reactive species, slowing down the polymerization rate, particularly at higher conversions.[13]
Summary of Troubleshooting Parameters
The table below summarizes the key issues, their potential causes, and recommended solutions for addressing low polymerization rates.
| Problem | Potential Cause | Recommended Solution(s) |
| Slow or Incomplete Cure | Light Source: Incorrect wavelength, low intensity, aged lamp, dirty reflectors.[6][9][11] | Verify lamp spectrum overlaps with photoinitiator absorption. Measure and adjust lamp intensity. Clean or replace lamps and reflectors. |
| Oxygen Inhibition: Presence of atmospheric oxygen quenching radicals.[12][13][14] | Cure under an inert (N₂, Ar) atmosphere. Increase light intensity or photoinitiator concentration. Use amine synergists. | |
| Photoinitiator Concentration: Too low or too high.[17][18] | Optimize concentration. Typical starting range is 0.5-5.0 wt%. Reduce concentration for thicker samples to improve penetration. | |
| Formulation Issues: Low monomer reactivity, high viscosity, presence of inhibitors or UV absorbers.[13][22] | Select more reactive monomers. Reduce viscosity by gentle heating or adding a reactive diluent. Ensure monomers are inhibitor-free. | |
| Surface Tacky, Underside Uncured | Insufficient Light Penetration: High photoinitiator/pigment concentration, low light intensity.[18][19][21] | Reduce photoinitiator concentration. Use a more powerful light source. Consider a photoinitiator that photobleaches. |
Experimental Protocols
Sample Protocol for UV Curing of an Acrylate Formulation
This protocol provides a general methodology for a simple UV curing experiment. Parameters should be optimized for specific applications.
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), combine the acrylate monomer/oligomer blend.
-
Add the desired amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate) at a concentration of 1-5 wt%.
-
Add this compound at a concentration of 0.5-3 wt%.
-
Mix thoroughly in the dark until the photoinitiator is completely dissolved. Gentle heating may be applied if necessary, but avoid high temperatures.
-
-
Sample Application:
-
Apply a thin film of the formulation onto the desired substrate using a film applicator or spin coater to control thickness.
-
-
UV Curing:
-
Place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp).
-
Ensure the distance between the lamp and the sample is consistent.
-
Expose the sample to UV light for a predetermined time. The required exposure time will depend on light intensity, formulation, and film thickness.
-
-
Cure Assessment:
-
Assess the cure state immediately after exposure. A simple method is a "thumb twist" or "cotton tack" test to check for surface tackiness.
-
For quantitative analysis, techniques like Real-Time FTIR (RT-FTIR) can be used to monitor the disappearance of the acrylate double bond peak and determine the degree of conversion.[17]
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to troubleshooting photopolymerization.
Caption: Troubleshooting workflow for low polymerization rates.
Caption: Simplified mechanism of Type II photoinitiation and oxygen inhibition.
References
- 1. CAS 142770-42-1: this compound [cymitquimica.com]
- 2. 1-氯-4-丙氧基硫杂蒽-9-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. biosynth.com [biosynth.com]
- 5. goodiuv.com [goodiuv.com]
- 6. printing.org [printing.org]
- 7. researchgate.net [researchgate.net]
- 8. goodiuv.com [goodiuv.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lexusa.com [lexusa.com]
- 12. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. radtech.org [radtech.org]
- 14. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation [cjps.org]
- 16. mdpi.com [mdpi.com]
- 17. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 18. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
troubleshooting experiments with 1-Chloro-4-propoxy-9H-thioxanthen-9-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-propoxy-9H-thioxanthen-9-one.
I. Physicochemical Properties and Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₃ClO₂S | --INVALID-LINK-- |
| Molecular Weight | 304.79 g/mol | --INVALID-LINK-- |
| CAS Number | 142770-42-1 | --INVALID-LINK-- |
| Appearance | Light yellow to yellow powder/crystal | --INVALID-LINK-- |
| Melting Point | 99-103 °C | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage Conditions | Store at room temperature in a dark, dry place. | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like propylene glycol and acetonitrile. The propoxy group enhances its solubility in organic solvents.[1] | |
| UV-Vis Absorption | Thioxanthone derivatives typically absorb in the 350-450 nm range.[2] The absorption for this compound is expected to be in the visible light region, making it suitable for use with LED light sources. |
II. Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, particularly in its primary application as a photoinitiator for polymerization.
Frequently Asked Questions (FAQs)
Q1: My photopolymerization reaction is slow or incomplete. What are the possible causes and solutions?
A1: Several factors can lead to slow or incomplete polymerization. Consider the following troubleshooting steps:
-
Inadequate Light Source: Ensure your UV or visible light source has an emission spectrum that overlaps with the absorption spectrum of this compound (typically in the 350-450 nm range).[2] Check the age and intensity of your lamp, as performance can degrade over time.
-
Photoinitiator Concentration: The concentration of the photoinitiator is crucial. Too low a concentration will result in insufficient radical generation, while excessively high concentrations can lead to the "matrix effect," where the initiator itself absorbs too much light, preventing it from penetrating the full depth of the sample. Optimize the concentration through a series of small-scale experiments.
-
Oxygen Inhibition: Free radical polymerization is notoriously sensitive to oxygen, which can quench the excited state of the photoinitiator and scavenge initiating radicals. To mitigate this, consider:
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Adding an oxygen scavenger to your formulation.
-
Using a higher concentration of the photoinitiator.
-
-
Presence of Inhibitors: Your monomer or solvent may contain inhibitors to prevent premature polymerization during storage. Ensure these are removed, typically by passing the monomer through a column of activated basic alumina.
-
Co-initiator Issues: Type II photoinitiators like thioxanthones often require a co-initiator (e.g., a tertiary amine) to efficiently generate radicals.[3] Verify that the co-initiator is present at the correct concentration and is of sufficient purity.
Q2: The cured polymer is yellowing. How can I prevent this?
A2: Yellowing is a common issue with amine-co-initiated photopolymerization systems. This can be due to side products formed from the amine during the reaction. To address this:
-
Optimize Amine Co-initiator: Experiment with different types and concentrations of amine co-initiators.
-
Use Alternative Co-initiators: Consider using other hydrogen donors, such as thiols, which may reduce yellowing.
-
Post-curing Treatment: In some cases, post-curing at an elevated temperature can help to reduce discoloration.
Q3: I am observing a "gel effect" during polymerization, leading to a non-uniform polymer. How can I control this?
A3: The gel effect, or autoacceleration, is a phenomenon where the polymerization rate increases dramatically as the viscosity of the medium increases. This can lead to non-uniform polymers and difficulty in controlling the reaction. To manage the gel effect:
-
Solvent Addition: Performing the polymerization in a suitable solvent can help to control the viscosity and delay the onset of the gel effect.
-
Lower Light Intensity: Reducing the intensity of the light source will slow down the rate of initiation and can lead to more controlled polymerization.
-
Pulsed Light: Using a pulsed light source can also help to manage the reaction rate and dissipate heat more effectively.
Q4: How do I purify my synthesized product containing this compound or its derivatives?
A4: Purification will depend on the specific reaction and products. For the synthesis of chiral thioxanthone derivatives from this compound, a common procedure involves:
-
Filtration: After the reaction, the crude material is filtered and washed with a suitable solvent like dichloromethane.
-
Solvent Evaporation: The organic solvents are removed under reduced pressure.
-
Extraction: The resulting solid is dissolved in a solvent like dichloromethane and extracted with an acidic solution (e.g., 1 M HCl) to remove basic impurities.
III. Experimental Protocols
Synthesis of Chiral Thioxanthone Derivatives
This protocol describes the synthesis of chiral amino-thioxanthone derivatives using this compound as a starting material. This reaction is an example of a copper-catalyzed Ullmann cross-coupling reaction.
Materials:
-
This compound
-
Appropriate chiral amino alcohol
-
Methanol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired chiral amino alcohol (1.1-1.2 equivalents) in methanol.
-
Add copper(I) iodide (0.1 equivalents) and potassium carbonate (1.3 equivalents) to the reaction mixture.
-
Heat the reaction mixture in a sealed vessel at 100 °C for 48 hours.
-
After cooling, filter the crude material and wash it with dichloromethane.
-
Evaporate the organic solvents under reduced pressure.
-
Dissolve the obtained solid in dichloromethane and extract three times with 1 M HCl.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified chiral thioxanthone derivative.
IV. Diagrams
Photoinitiation Mechanism of Thioxanthone (Type II)
The following diagram illustrates the general mechanism of photoinitiation for a Type II photoinitiator like this compound in the presence of a hydrogen donor (co-initiator).
References
Technical Support Center: Optimizing Initiator Concentration of 1-Chloro-4-propoxy-9H-thioxanthen-9-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of the photoinitiator 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) in their photopolymerization experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of CPTX concentration.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Polymerization | - Insufficient CPTX Concentration: Not enough free radicals are generated to initiate and sustain the polymerization process. - Inappropriate Light Source: The emission spectrum of the light source does not sufficiently overlap with the absorption spectrum of CPTX (absorption maxima at 257, 314, and 389 nm). - Oxygen Inhibition: Atmospheric oxygen can quench free radicals, particularly at the surface, leading to a tacky or uncured surface layer. - Presence of Inhibitors: Certain components in the formulation may inhibit the polymerization reaction. | - Increase CPTX Concentration: Incrementally increase the CPTX concentration within the recommended range (e.g., in 0.25 wt% steps). - Verify Light Source: Ensure your UV light source has significant output at or near the absorption peaks of CPTX. - Inert Atmosphere: Conduct polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition. - Increase Initiator Concentration at the Surface: A slightly higher initial concentration can help overcome oxygen inhibition at the surface. - Review Formulation Components: Ensure no unintended inhibitors are present in your monomer or other additives. |
| Reduced Cure Depth or Brittle Polymer | - Excessive CPTX Concentration: A high concentration of CPTX can absorb too much light at the surface, preventing it from penetrating deeper into the sample (light-shielding effect). This can result in a shallow cure depth and a brittle, over-cured surface. - High Light Intensity: Very high light intensity can lead to rapid polymerization at the surface, also contributing to a shallow cure and brittleness. | - Decrease CPTX Concentration: Systematically reduce the CPTX concentration to find a balance between surface and through-cure. - Optimize Light Intensity: Reduce the intensity of the UV source to allow for more uniform polymerization throughout the sample. |
| Yellowing of the Cured Polymer | - High CPTX Concentration: Some photoinitiators and their byproducts can cause yellowing, which can be exacerbated at higher concentrations. - Excessive UV Exposure: Prolonged exposure to UV light after the polymer is fully cured can lead to degradation and yellowing. | - Use the Minimum Effective Concentration: Determine the lowest CPTX concentration that provides complete curing to minimize yellowing. - Optimize Exposure Time: Avoid unnecessarily long exposure times once the desired degree of conversion has been reached. |
| Inconsistent Results | - Poor Mixing: The photoinitiator may not be uniformly dissolved or dispersed in the resin, leading to localized differences in curing. - Fluctuations in Light Source Intensity: An unstable UV lamp can cause variability in the extent of polymerization. | - Ensure Thorough Mixing: Mix the formulation until the CPTX is fully dissolved. Gentle heating may aid in dissolution, but be cautious of premature polymerization. - Monitor Light Source Output: Regularly check the intensity of your UV lamp to ensure consistent output. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound (CPTX)?
A1: A typical starting concentration range for CPTX, when used as a Norrish Type II photoinitiator in conjunction with an amine synergist, is between 0.1 wt% and 5.0 wt%.[1][2] For initial experiments, a concentration of 1.0 wt% is a reasonable starting point.
Q2: How does the concentration of CPTX affect the properties of the final polymer?
A2: The concentration of CPTX significantly influences the polymerization kinetics and the final properties of the polymer.
-
Too Low: Insufficient concentration leads to incomplete curing, resulting in a soft, tacky polymer with poor mechanical properties.
-
Optimal: At the optimal concentration, you will achieve a good balance of cure speed, cure depth, and desirable mechanical properties.
-
Too High: Excessive concentration can cause a "light-shielding" effect, leading to a shallow cure depth and a brittle polymer. It can also increase the likelihood of yellowing.
Q3: What is a Norrish Type II photoinitiator and why is an amine synergist needed with CPTX?
A3: A Norrish Type II photoinitiator, like CPTX, does not generate free radicals directly upon light absorption. Instead, the excited photoinitiator abstracts a hydrogen atom from a synergist (in this case, an amine) to form the initiating free radicals. Therefore, the presence of an amine co-initiator is essential for the efficient functioning of CPTX.
Q4: How can I determine the optimal concentration of CPTX for my specific application?
A4: The optimal concentration depends on several factors, including the monomer system, sample thickness, light source, and desired final properties. A systematic approach, as outlined in the Experimental Protocol section below, is the most effective way to determine the optimal concentration for your specific needs. This typically involves preparing a series of formulations with varying CPTX concentrations and evaluating properties such as cure depth and degree of conversion.
Q5: What light source should I use with CPTX?
A5: CPTX has absorption maxima at approximately 257 nm, 314 nm, and 389 nm.[1][2] Therefore, a UV light source with significant output in these regions, such as a mercury vapor lamp or a suitable LED, should be used for efficient initiation.
Data Presentation
The following tables provide an example of how to structure the data from your optimization experiments. The values presented here are for illustrative purposes and will vary depending on your specific experimental conditions.
Table 1: Effect of CPTX Concentration on Cure Depth
| CPTX Concentration (wt%) | UV Exposure Time (s) | UV Light Intensity (mW/cm²) | Average Cure Depth (mm) |
| 0.1 | 60 | 50 | 0.5 |
| 0.5 | 60 | 50 | 1.2 |
| 1.0 | 60 | 50 | 2.0 |
| 2.0 | 60 | 50 | 1.8 |
| 3.0 | 60 | 50 | 1.5 |
| 4.0 | 60 | 50 | 1.3 |
| 5.0 | 60 | 50 | 1.1 |
Table 2: Effect of CPTX Concentration on Degree of Conversion
| CPTX Concentration (wt%) | UV Exposure Time (s) | UV Light Intensity (mW/cm²) | Degree of Conversion (%) |
| 0.1 | 60 | 50 | 65 |
| 0.5 | 60 | 50 | 85 |
| 1.0 | 60 | 50 | 95 |
| 2.0 | 60 | 50 | 96 |
| 3.0 | 60 | 50 | 96 |
| 4.0 | 60 | 50 | 95 |
| 5.0 | 60 | 50 | 94 |
Experimental Protocols
Protocol 1: Determining the Optimal CPTX Concentration
Objective: To identify the CPTX concentration that yields the desired cure depth and degree of conversion for a specific photopolymer formulation.
Materials:
-
Monomer/Oligomer formulation
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This compound (CPTX)
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Amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
UV curing system with a controlled light source
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Molds of a defined thickness (e.g., 2 mm)
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Micrometer or calipers
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FTIR spectrometer (for measuring the degree of conversion)
Methodology:
-
Formulation Preparation: Prepare a series of photopolymer formulations with varying concentrations of CPTX (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 wt%). Keep the concentration of the amine synergist constant (a 1:1 or 2:1 molar ratio of amine to CPTX is a good starting point).
-
Sample Preparation: For each concentration, dispense a precise volume of the formulation into a mold of known thickness.
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UV Curing: Expose each sample to a controlled dose of UV light (constant intensity and time).
-
Cure Depth Measurement: After curing, carefully remove the polymer from the mold. Gently wipe away any uncured liquid resin. Measure the thickness of the cured portion using a micrometer or calipers.
-
Degree of Conversion (DC) Measurement (Optional but Recommended):
-
Use an FTIR spectrometer to record the spectrum of the uncured liquid resin and the cured polymer.
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Monitor the decrease in the peak area of a reactive functional group (e.g., the acrylate peak around 1635 cm⁻¹) relative to an internal reference peak that does not change during polymerization (e.g., a carbonyl peak around 1720 cm⁻¹).
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Calculate the DC using the following formula: DC (%) = [1 - (Peak Area of Reactive Group after Curing / Peak Area of Reference Peak after Curing) / (Peak Area of Reactive Group before Curing / Peak Area of Reference Peak before Curing)] * 100
-
-
Data Analysis: Plot the cure depth and degree of conversion as a function of the CPTX concentration to determine the optimal range for your application.
Visualizations
Caption: Experimental workflow for optimizing CPTX concentration.
Caption: Norrish Type II photoinitiation pathway for CPTX.
References
Technical Support Center: Purification of 1-Chloro-4-propoxy-9H-thioxanthen-9-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Chloro-4-propoxy-9H-thioxanthen-9-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a light yellow to yellow crystalline powder. The reported melting point is in the range of 99-103 °C.
Q3: In which common organic solvents is this compound soluble?
This compound is known to be soluble in propylene glycol and acetonitrile.[1] The presence of the propoxy group generally enhances its solubility in various organic solvents.[2]
Q4: What are the potential impurities I might encounter in my crude sample?
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Unreacted starting materials from the synthesis.
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Side-products from the synthetic route.
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Isomers of the target compound.
-
Residual solvents from the reaction or initial work-up.
Troubleshooting Guides
Recrystallization Issues
| Issue Encountered | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the recrystallization solvent is higher than the melting point of the compound or impurities are depressing the melting point. | Add a small amount of a miscible co-solvent in which the compound is less soluble (an anti-solvent). Alternatively, try a lower-boiling point solvent for recrystallization. |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently saturated. | Reduce the amount of solvent used to dissolve the crude product. If crystals still do not form, add an anti-solvent dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool again. Seeding the solution with a pure crystal can also induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb the desired product, potentially reducing the yield. |
Column Chromatography Issues
| Issue Encountered | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities (overlapping bands). | The polarity of the mobile phase is too high or too low. The column is overloaded with the crude sample. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. Reduce the amount of sample loaded onto the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Cracking or channeling of the stationary phase in the column. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking of the compound on the TLC plate during analysis of fractions. | The sample is too concentrated. The compound may be slightly acidic or basic, interacting strongly with the silica gel. | Dilute the sample before spotting on the TLC plate. Add a very small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined on a small scale first.
1. Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Based on the non-polar nature of the compound, consider solvents such as ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
3. Decolorization (Optional):
-
If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
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If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography
This protocol describes a standard procedure for purification by silica gel column chromatography.
1. Preparation of the Column:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Ensure the silica bed is level and free of cracks. Do not let the column run dry.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
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Carefully apply the sample to the top of the silica gel bed.
3. Elution:
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Begin eluting the column with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
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Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
4. Fraction Collection and Analysis:
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Collect fractions of the eluate.
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Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
5. Isolation:
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization issues.
References
Technical Support Center: 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) as a photoinitiator in polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPTX) and what is its primary function in polymerization?
A1: this compound, also known as CPTX, is a Type II photoinitiator.[1] This means it requires a co-initiator, typically a tertiary amine, to efficiently generate free radicals upon exposure to UV light. These free radicals then initiate the polymerization of monomers, such as acrylates or epoxides. CPTX is utilized in both free-radical and cationic polymerization processes.[2][3]
Q2: What are the potential side reactions of CPTX during polymerization?
A2: During photopolymerization, CPTX can undergo several side reactions that may impact the efficiency of the process and the properties of the final polymer. These include:
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Formation of Ketyl Radicals: Upon UV irradiation, the excited CPTX molecule abstracts a hydrogen atom from a suitable donor (like a co-initiator or the monomer/polymer) to form a thioxanthyl ketyl radical. While this is a key step in initiating polymerization, the ketyl radical itself can also act as a chain terminator.[4]
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Incorporation into the Polymer Chain: The thioxanthone moiety can be incorporated into the polymer backbone.[4] This can occur through reactions at various positions on the aromatic ring system, not just at the carbonyl group.
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Photodegradation and Byproduct Formation: Prolonged exposure to UV light can lead to the degradation of the CPTX molecule. Based on studies of similar thioxanthone derivatives, potential byproducts include sulfoxides and sulfones resulting from the oxidation of the sulfur atom.[2] Additionally, reactions involving the chloro and propoxy substituents may occur, although specific products are not well-documented in the literature.
-
Yellowing: The formation of colored byproducts from the photoinitiator and/or the co-initiator is a common issue. While often attributed to the oxidation of the amine co-initiator, the photoreaction products of thioxanthones can also contribute to discoloration.[5]
Q3: Why is my polymer yellowing when using CPTX?
A3: Yellowing in CPTX-initiated polymerizations is a common concern and can be attributed to several factors:
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Amine Co-initiator Oxidation: The tertiary amine co-initiators are prone to oxidation, which can form colored byproducts.[6]
-
CPTX Photodegradation Products: The degradation products of CPTX itself can be colored. While thioxanthone photoinitiators are known to photobleach to some extent, their reaction products may still impart a yellow hue.[5]
-
Incomplete Curing: Residual unreacted photoinitiator and monomers can degrade over time when exposed to light and heat, leading to discoloration.[6]
-
Reaction with Nitrogen Oxides: Aromatic amines can react with atmospheric nitrogen oxides to form intensely colored nitro and nitroso compounds.[6]
Troubleshooting Guides
Issue 1: Yellowing or Discoloration of the Final Polymer
-
Symptoms: The cured polymer exhibits a distinct yellow or brownish tint. The discoloration may appear immediately after curing or develop over time with exposure to light and/or heat.
-
Possible Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Oxidation of Amine Co-initiator | 1. Optimize Co-initiator Concentration: Use the minimum effective concentration of the amine co-initiator. 2. Select a Less Prone Amine: Consider using aliphatic amines, which are generally less prone to forming colored oxidation products than aromatic amines. 3. Inert Atmosphere: Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| CPTX Byproducts | 1. Optimize Light Intensity and Exposure Time: Use the lowest effective light intensity and the shortest exposure time necessary for complete curing to minimize photodegradation. 2. Filter UV Light: Use a filter to cut off shorter, more energetic UV wavelengths that may contribute more to degradation. |
| Incomplete Cure | 1. Ensure Complete Monomer Conversion: Monitor the polymerization reaction to ensure it goes to completion. Techniques like real-time FTIR can be used to track monomer consumption. 2. Post-Curing: A thermal post-cure (at a moderate temperature) can sometimes help to complete the polymerization and consume residual reactive species. |
| Environmental Factors | 1. Control Atmosphere: As mentioned, use an inert atmosphere. 2. Incorporate Light Stabilizers: For applications requiring long-term color stability, consider adding UV absorbers or hindered amine light stabilizers (HALS) to the formulation.[6] |
Issue 2: Incomplete or Slow Polymerization
-
Symptoms: The polymer does not fully cure, remains tacky, or the polymerization rate is significantly slower than expected.
-
Possible Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Oxygen Inhibition | 1. Inert Atmosphere: Perform the polymerization under a nitrogen or argon atmosphere. 2. Increase Initiator Concentration: A higher concentration of the photoinitiating system can generate radicals more rapidly to overcome oxygen inhibition. 3. Use of Amine Co-initiators: Tertiary amines can help mitigate oxygen inhibition.[5] |
| Insufficient Light Intensity | 1. Check Lamp Output: Ensure your UV lamp is functioning correctly and the output is within the manufacturer's specifications. 2. Optimize Distance: Position the sample at the optimal distance from the UV source for maximum intensity. |
| Mismatch between Lamp Spectrum and CPTX Absorption | 1. Verify Spectra: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of CPTX (typically in the 365-405 nm range).[1] |
| Chain Termination by Ketyl Radicals | 1. Optimize Initiator/Co-initiator Ratio: An excess of the hydrogen donor (co-initiator) can favor the formation of initiating radicals over terminating ketyl radicals. Experiment with different ratios to find the optimal balance. |
| Light Screening by Additives | 1. Check UV Absorption of Components: Ensure that other components in your formulation (e.g., pigments, fillers, stabilizers) do not significantly absorb at the excitation wavelength of CPTX. |
Experimental Protocols
Protocol 1: Analysis of CPTX Photodegradation Products by HPLC-MS
This protocol outlines a general method for identifying potential byproducts of CPTX in a polymerization mixture.
-
Sample Preparation:
-
Prepare a solution of CPTX (e.g., 0.1% w/v) in a suitable solvent (e.g., acetonitrile or the polymerization monomer).
-
Expose the solution to the same UV source used for polymerization for a defined period (e.g., 0, 5, 15, 30 minutes).
-
For post-polymerization analysis, dissolve a small amount of the cured polymer in a suitable solvent (e.g., THF, dichloromethane) and filter to remove any insoluble polymer.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 380 nm) and a Mass Spectrometer (MS) with an electrospray ionization (ESI) source in positive ion mode.
-
-
Data Analysis:
-
Compare the chromatograms of the unexposed and exposed samples.
-
Identify new peaks that appear or grow in the exposed samples.
-
Analyze the mass spectra of these new peaks to determine their mass-to-charge ratio (m/z) and propose potential structures for the degradation products (e.g., oxidized forms like sulfoxides (M+16) and sulfones (M+32)).
-
Visualizations
Caption: Potential side reaction pathways of CPTX during photopolymerization.
Caption: Troubleshooting workflow for common issues in CPTX-initiated polymerization.
References
improving the efficiency of 1-Chloro-4-propoxy-9H-thioxanthen-9-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of experiments involving 1-Chloro-4-propoxy-9H-thioxanthen-9-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CPTX) is an organic compound with the chemical formula C₁₆H₁₃ClO₂S.[1][2] It is primarily used as a photoinitiator in polymerization processes, particularly for cationic monomers.[3] Its thioxanthene core allows it to absorb UV light and generate reactive species that initiate polymerization.[2] It may also have applications in dye synthesis and as a versatile compound in synthetic organic chemistry due to its potential for nucleophilic and electrophilic aromatic substitutions.[2]
Q2: What is the general synthetic route for this compound?
While specific proprietary methods may vary, thioxanthones are commonly synthesized through a Friedel-Crafts acylation or similar cyclization reactions.[4][5] A plausible route for this compound involves the condensation of a substituted thiosalicylic acid derivative with a substituted benzene derivative, followed by an intramolecular cyclization.[4] Optimization of this cyclization step is often key to improving overall yield.
Q3: My reaction to synthesize this compound has stalled. What are the initial diagnostic steps?
When a reaction stalls, a systematic approach is crucial. First, confirm the stall by analyzing aliquots at regular intervals using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If no change in the concentration of reactants and products is observed, verify the reaction conditions, including temperature, stirring speed, and the integrity of the inert atmosphere.[6]
Q4: I'm observing a low yield of this compound. What are the common causes?
Low yields in thioxanthenone synthesis can stem from several factors, including incomplete reaction, formation of side products, or difficulties in purification. Common causes include poor quality of starting materials, suboptimal reaction temperature, or catalyst deactivation.[7] For Friedel-Crafts type reactions, the choice of Lewis acid catalyst and solvent system is critical and can significantly impact the yield.[4]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Cyclization Step
Observed Problem: The final cyclization to form the thioxanthenone ring results in a low yield of the desired product, this compound.
| Potential Cause | Suggested Solution |
| Inefficient Lewis Acid Catalyst | The activity of the Lewis acid (e.g., AlCl₃, FeCl₃) is crucial. Use a freshly opened or properly stored catalyst. Consider screening other Lewis acids or Brønsted acids like trifluoroacetic acid, which has been shown to be effective in similar cyclizations.[4][5][8] |
| Suboptimal Reaction Temperature | Friedel-Crafts reactions are temperature-sensitive. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can promote side reactions and decomposition. Perform small-scale experiments to determine the optimal temperature range. |
| Inappropriate Solvent | The solvent can influence the solubility of intermediates and the activity of the catalyst. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), carbon disulfide, and nitrobenzene. Evaluate different solvents to find one that provides the best balance of solubility and reactivity.[4] |
| Presence of Water or Other Protic Impurities | Water can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents. Starting materials should also be dried before use. |
| Steric Hindrance | The propoxy group may sterically hinder the intramolecular cyclization. While challenging to modify, adjusting the catalyst and reaction conditions may help overcome this. |
Issue 2: Formation of Impurities and Side Products
Observed Problem: The crude product shows multiple spots on TLC, indicating the presence of significant impurities alongside this compound.
| Potential Cause | Suggested Solution |
| Intermolecular Reactions | Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to polymeric byproducts. Running the reaction at a higher dilution can favor the intramolecular pathway. |
| Regioisomer Formation | The cyclization may occur at an undesired position on the aromatic ring, leading to the formation of regioisomers. The choice of catalyst and directing groups on the starting materials can influence regioselectivity. Careful analysis of the product mixture by NMR or X-ray crystallography may be necessary to identify isomers.[4] |
| Over-acylation or Alkylation | In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to further reactions. Using a stoichiometric amount of the reactants and adding the limiting reagent slowly can help minimize this. |
| Decomposition on Silica Gel | Thioxanthenones can sometimes be sensitive to the acidic nature of silica gel during column chromatography, leading to decomposition and low recovery.[7] Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.[7] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Cyclization for Thioxanthenone Synthesis
This protocol provides a general methodology for the key cyclization step, which can be adapted and optimized for the synthesis of this compound.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a stirred solution of the appropriate thioether precursor in a dry, inert solvent (e.g., dichloromethane), add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the predetermined time. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Workup: Quench the reaction by carefully pouring the mixture into ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the pure thioxanthenone.
Data Presentation
Table 1: Hypothetical Data for Optimization of the Cyclization Reaction
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | DCM | 0 to rt | 12 | 45 |
| 2 | AlCl₃ (1.5) | DCM | 0 to rt | 12 | 55 |
| 3 | FeCl₃ (1.2) | DCM | 0 to rt | 12 | 30 |
| 4 | AlCl₃ (1.5) | CS₂ | 0 to rt | 12 | 62 |
| 5 | AlCl₃ (1.5) | DCM | -20 to 0 | 24 | 68 |
| 6 | TFA | DCM | rt | 8 | 75 |
Note: This data is illustrative and intended to guide optimization efforts.
Visualizations
Signaling Pathway Diagram
As a photoinitiator, this compound initiates polymerization upon UV irradiation. The following diagram illustrates a generalized workflow of this process.
Caption: Workflow of radical polymerization initiated by a photoinitiator.
Experimental Workflow Diagram
The following diagram outlines the logical steps for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing synthesis yield.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 142770-42-1: this compound [cymitquimica.com]
- 3. This compound | Orgasynth [orgasynth.com]
- 4. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Intramolecular Friedel-Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Chloro-4-propoxy-9H-thioxanthen-9-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Chloro-4-propoxy-9H-thioxanthen-9-one in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For solid material, it is recommended to store this compound at room temperature (10°C - 25°C) in a dry, dark place with the container tightly sealed.[1][2] The compound is known to be light and moisture sensitive.
For solutions, it is crucial to minimize exposure to light. Stock solutions should be stored in amber vials or containers wrapped in aluminum foil at a low temperature (e.g., 2-8°C or -20°C) to slow down potential degradation. The appropriate storage temperature will depend on the solvent and the desired shelf life of the solution.
Q2: What solvents are suitable for dissolving this compound?
This compound is an organic compound with good solubility in common organic solvents.[3] Propylene glycol and acetonitrile are known solvents for this compound. Based on its chemical structure, other potential solvents include tetrahydrofuran (THF), dichloromethane, and ethyl acetate. The propoxy group enhances its solubility in such organic solvents.[3] It has very low solubility in water.
Q3: Is this compound stable in solution?
As a photoinitiator, this compound is inherently sensitive to light, particularly UV light, which can lead to its degradation. Its stability in solution will depend on several factors, including the solvent, pH, temperature, and exposure to light. The thioxanthenone core suggests potential susceptibility to photodegradation.
Q4: How can I monitor the stability of this compound in my experimental solutions?
The most common method for monitoring the stability of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at different time points and observing any decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions protected from light and at a low temperature. Verify the stability of the compound under your specific experimental conditions using a stability-indicating analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct forced degradation studies (see experimental protocols below) to intentionally generate and identify potential degradation products. This will help in developing a robust analytical method that can separate the parent compound from its degradants. |
| Loss of compound activity (e.g., as a photoinitiator) | Degradation of the active compound. | Confirm the concentration and purity of your stock solution before use. Protect solutions from light at all times. Consider using an internal standard in your experiments to account for any degradation. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent can maintain the desired concentration of the compound. Store solutions in tightly sealed containers to prevent solvent evaporation. If working with aqueous buffers, be mindful of the compound's low aqueous solubility. |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Storage Conditions: Aliquot the stock solution into several amber vials. Store the vials under different conditions:
-
Room temperature (exposed to ambient light)
-
Room temperature (protected from light)
-
Refrigerated (2-8°C, protected from light)
-
Frozen (-20°C, protected from light)
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Use a validated HPLC method to determine the concentration of this compound in each sample.
-
Data Evaluation: Calculate the percentage of the remaining compound at each time point relative to the initial concentration. A significant decrease in concentration indicates instability under those storage conditions.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add hydrochloric acid (e.g., 0.1 M HCl).
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
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Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add sodium hydroxide (e.g., 0.1 M NaOH).
-
Keep the solution at room temperature or heat it for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose the solid compound or a solution to high temperatures (e.g., 80°C) for an extended period.
-
-
Photodegradation:
-
Expose a solution of the compound to a UV lamp or a photostability chamber for a defined period.
-
-
Analysis: Analyze all stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.
Data Presentation
The following table summarizes the expected stability of this compound under various conditions based on general chemical principles for thioxanthenone derivatives. Note: This is a generalized summary and should be confirmed by experimental data.
| Condition | Solvent | Temperature | Light Condition | Expected Stability |
| Solid | N/A | Room Temperature | Dark, Dry | Stable |
| Solution | Acetonitrile | Room Temperature | Ambient Light | Prone to degradation |
| Solution | Acetonitrile | 2-8°C | Dark | Moderately Stable |
| Solution | Acetonitrile | -20°C | Dark | Likely Stable |
| Solution | Aqueous Buffer (pH 7) | Room Temperature | Dark | Low stability due to poor solubility and potential hydrolysis |
| Solution | Acidic (e.g., 0.1 M HCl) | 60°C | Dark | Potential for degradation |
| Solution | Basic (e.g., 0.1 M NaOH) | Room Temperature | Dark | Potential for degradation |
| Solution | Oxidative (e.g., 3% H₂O₂) | Room Temperature | Dark | Potential for degradation |
Visualizations
References
Technical Support Center: 1-Chloro-4-propoxy-9H-thioxanthen-9-one and the Challenge of Oxygen Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-Chloro-4-propoxy-9H-thioxanthen-9-one as a photoinitiator, with a specific focus on the effects of oxygen inhibition during photopolymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a photoinitiator used in the polymerization of cationic monomers.[1] It belongs to the thioxanthone class of photoinitiators, which are known for their applications in materials science and pharmaceuticals due to their photochemical properties.[2] Upon irradiation with UV light, it generates reactive species that initiate the crosslinking of polymer chains.[1]
Q2: What is oxygen inhibition in the context of photopolymerization?
Oxygen inhibition is a common issue in free-radical photopolymerization where atmospheric oxygen interacts with the excited photoinitiator or the propagating polymer radicals. This interaction forms stable peroxy radicals that are much less reactive towards polymerization, leading to incomplete curing, tacky surfaces, and a decrease in the overall polymerization rate.
Q3: How does oxygen inhibition specifically affect experiments using this compound?
While specific quantitative data for this particular photoinitiator is not extensively published, the general effects of oxygen inhibition on thioxanthone-based systems are well-understood. Researchers can expect to observe:
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Reduced Cure Depth: The penetration of UV light and subsequent polymerization will be shallower in the presence of oxygen.
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Decreased Polymerization Rate: The overall speed of the polymerization reaction will be slower.
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Tacky or Uncured Surface Layers: The surface of the polymer exposed to air will likely remain in a liquid or semi-cured state.
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Longer Induction Period: There may be a delay before polymerization begins as the initial radicals are consumed by dissolved oxygen.
Q4: What are the key parameters that influence the extent of oxygen inhibition?
Several factors can affect the severity of oxygen inhibition, including:
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Oxygen Concentration: Higher oxygen levels lead to greater inhibition.[3]
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Light Intensity: Higher light intensity can generate radicals at a faster rate, helping to overcome the inhibitory effect of oxygen.[4]
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Photoinitiator Concentration: Increasing the photoinitiator concentration can lead to a higher initial radical flux, which can help consume dissolved oxygen more rapidly.[5]
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Sample Thickness: Thicker samples may exhibit less surface inhibition relative to their total volume, as oxygen diffusion is limited to the upper layers.[3]
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Monomer/Oligomer Viscosity: Higher viscosity can reduce the diffusion rate of oxygen into the formulation.
Troubleshooting Guide
This guide addresses common problems encountered during photopolymerization with this compound, likely attributable to oxygen inhibition.
| Problem | Potential Cause | Recommended Solution(s) |
| Tacky or uncured surface after UV exposure. | High oxygen concentration at the sample surface is preventing complete polymerization. | 1. Inert Atmosphere: Cure the sample in a nitrogen or argon environment to displace oxygen. 2. Barrier Coating: Apply a transparent barrier film (e.g., polypropylene) on top of the sample before curing to prevent oxygen diffusion. 3. Increase Light Intensity: Use a higher power UV source to generate radicals more rapidly.[4] 4. Increase Photoinitiator Concentration: A higher concentration of this compound can produce more initial radicals to scavenge oxygen. |
| Inconsistent or shallow cure depth. | Oxygen is inhibiting polymerization in the upper layers of the sample, limiting UV light penetration for deeper curing. | 1. De-gas the Resin: Before curing, sparge the monomer formulation with an inert gas (N₂ or Ar) to remove dissolved oxygen. 2. Optimize Photoinitiator Concentration: An optimal concentration will maximize cure depth; too high a concentration can lead to excessive surface absorption and reduced depth. 3. Longer Wavelength UV Source: If possible, use a UV source with a longer wavelength that can penetrate deeper into the sample. |
| Slow polymerization rate or long induction period. | Dissolved oxygen is scavenging the initial free radicals generated by the photoinitiator. | 1. Chemical Oxygen Scavengers: Incorporate additives like thiols or phosphines into the formulation, which can react with and consume oxygen.[4][6] 2. Pre-irradiation: In some systems, a brief, low-intensity pre-exposure to light can help consume dissolved oxygen before the main curing process. |
| Poor mechanical properties of the final polymer. | Incomplete polymerization due to oxygen inhibition results in a poorly cross-linked network. | 1. Ensure Complete Curing: Combine multiple strategies to minimize oxygen inhibition (e.g., inert atmosphere and optimized photoinitiator concentration). 2. Post-Curing: After the initial UV exposure, a thermal post-cure (if the polymer is stable) can sometimes help to complete the polymerization of remaining monomers. |
Data Presentation: Illustrative Effects of Oxygen Inhibition
The following tables provide an example of how quantitative data on the effect of oxygen on photopolymerization can be structured. Note: The values presented here are illustrative and based on general trends observed in photopolymerization, not on specific experimental data for this compound.
Table 1: Effect of Ambient Oxygen Concentration on Cure Depth and Polymerization Rate
| Oxygen Concentration (%) | Cure Depth (µm) | Maximum Polymerization Rate (%/s) |
| 0 (Nitrogen) | 500 | 15 |
| 5 | 350 | 10 |
| 10 | 200 | 6 |
| 21 (Air) | 100 | 3 |
Table 2: Influence of this compound Concentration on Tack-Free Time in Air
| Photoinitiator Conc. (wt%) | Tack-Free Time (seconds) |
| 0.5 | > 120 (remains tacky) |
| 1.0 | 90 |
| 2.0 | 45 |
| 3.0 | 30 |
Experimental Protocols
Protocol 1: Measuring the Effect of Oxygen on Polymerization Kinetics using Real-Time FTIR Spectroscopy
Objective: To quantify the impact of varying oxygen concentrations on the rate and extent of polymerization of a formulation containing this compound.
Materials:
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Monomer/oligomer formulation
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This compound
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Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer with a UV light source attachment
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Environmental chamber for the FTIR spectrometer
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Nitrogen and certified oxygen gas mixtures
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Gas flow controllers
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Sample holder (e.g., BaF₂ or KBr plates with a spacer of known thickness)
Procedure:
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Formulation Preparation: Prepare the monomer formulation with the desired concentration of this compound.
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Sample Preparation: Place a drop of the formulation between two BaF₂ or KBr plates separated by a spacer (e.g., 25 µm) to create a thin film of uniform thickness.
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Environmental Control: Place the sample holder inside the environmental chamber of the RT-FTIR spectrometer. Purge the chamber with the desired gas mixture (e.g., pure nitrogen for 0% oxygen, or a certified mix for 5%, 10%, or 21% oxygen) for at least 5 minutes to ensure the atmosphere is saturated.
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Baseline Spectrum: Record a baseline IR spectrum of the uncured sample.
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Initiate Polymerization: While continuously recording IR spectra, expose the sample to a UV light source of known intensity.
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Monitor Reaction: Monitor the decrease in the absorbance of the reactive functional group peak (e.g., acrylate C=C bond at ~1635 cm⁻¹) over time.
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Data Analysis: Calculate the degree of conversion as a function of time using the following formula: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
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Repeat: Repeat the experiment for each desired oxygen concentration.
Protocol 2: Determining Cure Depth
Objective: To measure the thickness of the cured polymer at different ambient oxygen levels.
Materials:
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Monomer/oligomer formulation with this compound
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UV curing chamber with controlled atmosphere capabilities
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Glass slides
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Spacers of varying, known thicknesses
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Micrometer or digital caliper
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Solvent for washing uncured monomer (e.g., isopropanol)
Procedure:
-
Sample Preparation: Place two spacers of a specific thickness on a glass slide. Apply a line of the formulation between the spacers and draw down with another glass slide to create a film of uniform thickness.
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Curing: Place the sample in the UV curing chamber under a controlled atmosphere (e.g., nitrogen or air). Expose the sample to UV light for a fixed duration and intensity.
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Washing: After curing, gently wash the surface of the sample with a suitable solvent to remove any uncured liquid monomer.
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Measurement: Allow the sample to dry completely. Measure the thickness of the cured polymer film using a micrometer or digital caliper.
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Repeat: Repeat the experiment under different atmospheric conditions to determine the effect of oxygen on the final cure depth.
Visualizations
Below are diagrams generated using Graphviz to illustrate key concepts.
Caption: Mechanism of Oxygen Inhibition in Photopolymerization.
Caption: Troubleshooting workflow for a tacky polymer surface.
References
overcoming solubility issues with 1-Chloro-4-propoxy-9H-thioxanthen-9-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 1-Chloro-4-propoxy-9H-thioxanthen-9-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a photoinitiator used to initiate photopolymerization reactions upon exposure to UV light. Its thioxanthenone core structure is common in compounds with photochemical properties.[1] The addition of a propoxy group is intended to enhance its solubility in organic solvents.[1] It is primarily used in the curing of coatings, inks, and adhesives, as well as in 3D printing and the fabrication of biomedical hydrogels.
Q2: What are the main challenges when working with this compound?
Due to its hydrophobic nature, this compound can exhibit poor solubility in aqueous solutions and some organic solvents, leading to precipitation and inconsistent experimental results.
Q3: What are some suitable starting solvents for dissolving this compound?
Propylene glycol (PG) and acetonitrile are known solvents for this compound. Other common organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethanol are also good starting points for dissolution.
Q4: How can I improve the solubility of this compound in my experimental setup?
Several techniques can be employed, including co-solvency (using a mixture of solvents), gentle heating, sonication, and adjusting the pH of the medium if the compound has ionizable groups (though this is less likely for this specific molecule).
Troubleshooting Guide: Overcoming Precipitation
Precipitation of this compound during an experiment can compromise results. This guide provides a systematic approach to diagnose and resolve such issues.
Issue 1: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
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Potential Cause: "Solvent shock" - the rapid change from a high-concentration organic stock solution to an aqueous environment causes the compound to crash out.
-
Solutions:
-
Slow Addition: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid dispersion.
-
Pre-warming: Gently warm the aqueous medium to 37°C before adding the stock solution, as solubility often increases with temperature.
-
Intermediate Dilution: Perform a serial dilution with a solvent that is miscible with both the stock solvent and the final aqueous medium.
-
Issue 2: The compound precipitates out of the stock solution over time.
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Potential Cause: The stock solution is supersaturated, or the storage conditions are not optimal.
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Solutions:
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Lower Concentration: Prepare a fresh stock solution at a lower concentration.
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Storage Conditions: Store the stock solution at room temperature or as recommended, protected from light. Avoid repeated freeze-thaw cycles.
-
Co-solvent: Consider preparing the stock solution in a co-solvent system to improve stability.
-
Issue 3: Hazy or cloudy appearance of the final solution.
-
Potential Cause: Microprecipitation is occurring, which may not be visible as distinct particles.
-
Solutions:
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Sonication: Use an ultrasonic bath to break down small aggregates and improve dissolution.
-
Formulation Adjustment: Re-evaluate the solvent system and the concentration of the photoinitiator in the final formulation.
-
Data Presentation
Estimated Solubility of this compound
Disclaimer: The following data are estimations based on the known solubility of the parent compound, 9H-thioxanthen-9-one, and the expected solubilizing effect of the chloro and propoxy substituents. Actual solubility should be determined experimentally.
| Solvent | Estimated Solubility (g/L) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Chloroform | > 100 |
| Acetone | 50 - 100 |
| Acetonitrile | 20 - 50 |
| Ethyl Acetate | 20 - 50 |
| Methanol | 5 - 10 |
| Ethanol | 10 - 20 |
| Propylene Glycol | 10 - 30 |
| Water | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weighing: Accurately weigh the desired amount of this compound in a sterile, chemically resistant container.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the powder.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating (up to 40°C) can be applied if necessary.
-
Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at room temperature.
Protocol 2: Photopolymerization of a Hydrogel
-
Prepolymer Solution: Prepare a solution of the desired monomer (e.g., polyethylene glycol diacrylate) in a suitable buffer (e.g., phosphate-buffered saline).
-
Photoinitiator Addition: Add the this compound stock solution to the prepolymer solution to achieve the desired final concentration (typically 0.05 - 1% w/v). Ensure thorough mixing.
-
Molding: Transfer the final solution into a mold of the desired shape.
-
UV Curing: Expose the solution to a UV light source (e.g., 365 nm) for a specified duration to initiate polymerization and form the hydrogel.
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Post-Curing Wash: After curing, wash the hydrogel extensively with a suitable solvent (e.g., sterile water or buffer) to remove any unreacted components.
Visualizations
Caption: Experimental workflow for hydrogel fabrication using a photoinitiator.
Caption: Troubleshooting logic for addressing precipitation issues.
References
Technical Support Center: Minimizing Yellowing in Polymers Initiated by 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize yellowing in polymers initiated with 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPTXO) and how does it work?
A1: this compound (CAS 142770-42-1), also known as CPTXO, is a photoinitiator used to initiate polymerization in UV-curable formulations.[1][2][3] It belongs to the thioxanthone class of photoinitiators. CPTXO is a Type II photoinitiator, which means it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization upon exposure to UV light. The thioxanthone molecule absorbs UV energy and enters an excited state. It then interacts with the amine co-initiator to produce radicals that start the polymerization chain reaction.
Q2: What causes the yellowing of polymers initiated with CPTXO?
A2: Yellowing in polymers initiated by CPTXO and other thioxanthone-based photoinitiators is primarily caused by the formation of colored byproducts, known as chromophores. This can occur through several mechanisms:
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Photo-oxidation: Exposure to UV light can lead to oxidative degradation of the polymer or the photoinitiator itself, forming yellow-to-brown quinonoid or phenoxy radical structures.
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Photoinitiator Degradation: The byproducts of the CPTXO photoinitiation process can be colored and remain in the polymer matrix. Since CPTXO is a chlorinated thioxanthone, photodechlorination could also lead to the formation of various byproducts.
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Amine Co-initiator Oxidation: Aromatic amines used as co-initiators can oxidize in the presence of air and light, forming strongly colored nitroso and nitro derivatives.
-
Thermal Degradation: High temperatures during processing or post-curing can accelerate the decomposition of the polymer or additives, leading to the formation of conjugated molecules that absorb light and appear yellow.
Q3: How is yellowing in polymers measured and quantified?
A3: Yellowing is most commonly quantified using the Yellowness Index (YI).[4][5][6][7] The standard test method is ASTM E313, which calculates the YI from spectrophotometric data.[4][5][6][7][8] A spectrophotometer or colorimeter measures the reflectance or transmittance of a polymer sample across the visible spectrum.[4][5][6] The YI is a single value that describes the shift in color from white or colorless towards yellow. A lower YI value indicates less yellowing.[6]
Troubleshooting Guide
Q4: My polymer sample is yellow immediately after UV curing. What can I do?
A4: Immediate yellowing is often related to the photoinitiator system and curing conditions. Consider the following troubleshooting steps:
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Reduce CPTXO Concentration: Higher concentrations of photoinitiators generally lead to increased yellowing.[9] Experiment with the minimum effective concentration of CPTXO required for a complete cure.
-
Optimize Co-initiator:
-
Amine Type: Amine co-initiators can contribute significantly to yellowing. Consider using an acrylated amine, which can become part of the polymer network, potentially reducing yellowing and migration.
-
Amine Concentration: Optimize the concentration of the amine co-initiator.
-
-
Consider an Alternative Photoinitiator: If low yellowing is critical, consider replacing or partially replacing CPTXO with a photoinitiator known for lower yellowing, such as a phosphine oxide-based initiator (e.g., TPO).[10]
-
Control Curing Conditions:
-
UV Dose: An insufficient UV dose can leave unreacted photoinitiator, which can contribute to color.[9] Ensure complete curing by optimizing the UV intensity and exposure time.
-
Inert Atmosphere: Curing in a nitrogen-inert atmosphere can prevent oxidation of the polymer and the amine co-initiator, which is a major source of yellowing.
-
Q5: The yellowing of my polymer worsens over time with exposure to light and air. How can I improve its color stability?
A5: This indicates post-cure degradation. To improve long-term color stability, you should incorporate stabilizers into your formulation:
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely effective at trapping free radicals that form due to photo-oxidation, thereby preventing degradation and color change.
-
UV Absorbers: These additives, such as benzotriazoles or triazines, function by absorbing damaging UV radiation and dissipating it as heat, protecting the polymer from photodegradation.
-
Antioxidants: Phenolic or phosphite-based antioxidants can be added to the formulation to prevent thermal degradation during any post-curing steps or during the service life of the polymer.
Q6: Can the choice of monomers and oligomers affect the degree of yellowing?
A6: Yes, the polymer backbone itself can be a source of yellowing. Aromatic-based resins, such as those derived from bisphenol A, are more susceptible to photo-oxidation and yellowing than aliphatic or cycloaliphatic resins. If possible, consider using aliphatic urethane acrylates or other UV-stable resins to form the polymer matrix.
Data on Photoinitiator and Yellowing
| Photoinitiator System | Relative Yellowing Potential | Comments |
| Camphorquinone (CQ) / Amine | High | A common Type II system, but CQ is inherently yellow, and amines contribute to yellowing.[10] |
| Thioxanthone (e.g., CPTXO) / Amine | Moderate to High | Thioxanthone derivatives are known to cause yellowing.[11] |
| Phenylpropanedione (PPD) / Amine | Moderate | Can show increased yellowing at higher concentrations compared to CQ.[9] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Low | A Type I initiator that is known for its lower yellowing properties compared to CQ/amine systems.[10] |
Table 1: Relative yellowing potential of different photoinitiator systems.
Experimental Protocols
Protocol 1: Preparation and UV Curing of a Polymer Film
-
Formulation Preparation:
-
In a UV-blocking amber glass vial, combine the desired monomer and/or oligomer (e.g., 9.5 g of an aliphatic urethane diacrylate).
-
Add the amine co-initiator (e.g., 0.3 g of ethyl-4-dimethylaminobenzoate, EDB).
-
Add the CPTXO photoinitiator (e.g., 0.2 g).
-
If testing stabilizers, add the desired amount of HALS, UV absorber, or antioxidant at this stage.
-
Mix the components thoroughly using a magnetic stirrer in the dark until a homogeneous solution is obtained. Gentle warming may be used to aid dissolution.
-
Allow the formulation to sit for a few minutes to degas.
-
-
Film Application:
-
Place a clean substrate (e.g., a glass slide or a specific polymer film) on a flat surface.
-
Apply a small amount of the formulation onto the substrate.
-
Use a film applicator or a wire-wound rod to draw down a thin film of a specified, uniform thickness (e.g., 50 µm).
-
-
UV Curing:
-
Place the coated substrate on the conveyor belt of a UV curing system or directly under a static UV lamp.
-
Expose the film to UV radiation. The required UV dose will depend on the formulation, film thickness, and lamp intensity. A typical starting dose might be in the range of 500 - 2000 mJ/cm².
-
For testing the effect of oxygen inhibition, perform a parallel experiment under a nitrogen atmosphere.
-
-
Curing Assessment:
-
Immediately after exposure, assess the cure of the film. A common method is the "thumb twist" test. A fully cured film should be tack-free and not leave a residue.
-
Protocol 2: Measurement of Yellowness Index (YI) according to ASTM E313
-
Instrumentation:
-
Use a spectrophotometer or a colorimeter capable of measuring reflectance or transmittance across the visible spectrum.
-
-
Calibration:
-
Calibrate the instrument according to the manufacturer's instructions, typically using a standard white tile.[4]
-
-
Sample Preparation:
-
Ensure the cured polymer film is clean and free of any surface contaminants. The sample should be large enough to completely cover the instrument's measurement port.[7]
-
-
Measurement:
-
Place the sample in the instrument's specimen holder.
-
Configure the instrument software to calculate the Yellowness Index according to ASTM E313. Specify the illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Take measurements at multiple locations on the sample to ensure an accurate average reading.[4]
-
-
Data Recording:
-
Record the Yellowness Index (YI) value. For comparative studies, also calculate the change in yellowness (ΔYI) relative to a control or an initial measurement.
-
Visualizations
Caption: Photoinitiation mechanism of CPTXO and potential pathways to yellowing.
Caption: Workflow for preparing samples and evaluating yellowing.
Caption: Decision tree for troubleshooting yellowing in polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. Yellowness Index (YI) ASTM E313 [intertek.com]
- 5. Yellowness index measurement method - 3nh [3nh.com]
- 6. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 7. infinitalab.com [infinitalab.com]
- 8. Whiteness and Yellowness Indices in a SpectroEye [xrite.com]
- 9. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Analysis of 1-Chloro-4-propoxy-9H-thioxanthen-9-one and Other Type II Photoinitiators
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Photoinitiator Performance
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. This guide provides a comprehensive comparison of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX), a prominent Type II photoinitiator, with other commonly used alternatives such as benzophenone and camphorquinone. This analysis is supported by available experimental data to facilitate informed decisions in research and development.
Performance Characteristics at a Glance
The efficacy of a photoinitiator is determined by several key performance indicators, including its light absorption properties, the efficiency of radical generation, and its impact on the final polymer's characteristics. Below is a summary of these parameters for CPTX and other selected Type II photoinitiators.
| Photoinitiator | Chemical Structure | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) |
| This compound (CPTX) | C₁₆H₁₃ClO₂S | 304.79[1][2][3] | ~383 | ~7160[4] |
| Benzophenone | C₁₃H₁₀O | 182.22 | ~254, ~345 | Moderate |
| Camphorquinone | C₁₀H₁₄O₂ | 166.22 | ~469 | 46±2[5] |
In-Depth Performance Comparison
Photopolymerization Efficiency
The primary role of a photoinitiator is to absorb light energy and initiate the polymerization of monomers. The efficiency of this process can be quantified by measuring the rate of polymerization and the final monomer conversion. Thioxanthone derivatives, including CPTX, are known for their high initiation efficiency when used in conjunction with an amine co-initiator.[6][7] They typically exhibit strong absorption in the near-UV and visible light regions, making them suitable for a variety of light sources.[4]
Benzophenone is a widely studied and cost-effective Type II photoinitiator. Its efficiency is highly dependent on the presence and reactivity of a hydrogen donor, typically a tertiary amine. While effective, benzophenone's absorption is primarily in the UV-A region, which may limit its use in applications requiring deeper light penetration or visible light curing.
Camphorquinone is a popular photoinitiator in dental applications due to its absorption maximum in the blue light region (~469 nm), which is considered safer for biological applications.[5] However, its molar extinction coefficient is relatively low, which may necessitate higher concentrations or longer exposure times to achieve complete curing.[5] The quantum yield of conversion for camphorquinone in a dental resin formulation has been measured to be approximately 0.07 ± 0.01 CQ conversion per absorbed photon.[5]
Yellowing of the Final Polymer
A critical consideration in the selection of a photoinitiator, particularly for applications where color stability is important, is the tendency to cause yellowing in the cured polymer. Benzophenone and some of its derivatives are known to contribute to yellowing, especially upon aging and exposure to UV light. This is often attributed to the formation of colored photoproducts.
Thioxanthone-based photoinitiators, like CPTX, are often favored in applications where low yellowing is a requirement. While they are not entirely immune to causing some discoloration, they generally exhibit better color stability compared to many benzophenone-based systems.
Experimental Protocols
To ensure accurate and reproducible comparisons of photoinitiator performance, standardized experimental protocols are essential.
Measurement of Photopolymerization Kinetics using Real-Time FT-IR Spectroscopy
This technique allows for the continuous monitoring of the disappearance of functional groups (e.g., acrylate C=C bonds) during photopolymerization, providing data on the rate of polymerization and final conversion.
Methodology:
-
Sample Preparation: A photocurable formulation is prepared by mixing the monomer(s), the photoinitiator at a specific concentration (e.g., 0.1-5 wt%), and a co-initiator (typically a tertiary amine for Type II photoinitiators) if required.
-
FT-IR Analysis: A small drop of the formulation is placed between two transparent substrates (e.g., polypropylene films or KBr plates) to form a thin film of controlled thickness.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer and irradiated with a light source of a specific wavelength and intensity. IR spectra are recorded continuously throughout the irradiation period.
-
Data Analysis: The decrease in the peak area of the functional group of the monomer (e.g., the C=C stretching vibration for acrylates at ~1635 cm⁻¹) is monitored over time. The percentage of monomer conversion is calculated using the following formula:
Conversion (%) = [(A₀ - Aₜ) / A₀] * 100
where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization can be determined from the slope of the conversion versus time plot.
Determination of Yellowing Index
The yellowing index (YI) quantifies the degree of yellowness of a material. It is a crucial parameter for evaluating the color stability of photopolymers.
Methodology (based on ASTM E313): [8][9][10]
-
Sample Preparation: Cured polymer samples of a standardized thickness are prepared.
-
Spectrophotometer Measurement: A spectrophotometer or colorimeter is used to measure the tristimulus values (X, Y, Z) of the sample under a standard illuminant (e.g., D65) and observer (e.g., 2°).[8]
-
Calculation: The Yellowness Index is calculated using the following formula for Illuminant C and 2° observer:
YI = [100 * (1.28 * X - 1.06 * Z)] / Y
Modern spectrophotometers often have built-in software to calculate the YI directly.[10][11]
Reaction Mechanism and Signaling Pathways
Type II photoinitiators, such as CPTX, function through a bimolecular process involving a co-initiator, typically a tertiary amine. The general mechanism is illustrated below.
Caption: General mechanism of Type II photoinitiation with CPTX.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of photoinitiators.
Caption: Experimental workflow for photoinitiator comparison.
Conclusion
This compound stands as a highly efficient Type II photoinitiator, particularly valuable for applications requiring curing with near-UV and visible light, and where color stability is a critical factor. Its performance, characterized by a high molar extinction coefficient in a favorable wavelength range, often translates to faster curing rates compared to other Type II photoinitiators like camphorquinone. While benzophenone is a cost-effective alternative, its propensity for causing yellowing and its absorption profile may limit its suitability for certain applications. The choice of the optimal photoinitiator will ultimately depend on the specific requirements of the formulation, including the desired curing speed, depth of cure, light source availability, and the importance of the final product's color. The experimental protocols outlined in this guide provide a framework for conducting rigorous and objective comparisons to inform this critical selection process.
References
- 1. biosynth.com [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. achmem.com [achmem.com]
- 4. Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. infinitalab.com [infinitalab.com]
- 9. Yellowness index measurement method - 3nh [3nh.com]
- 10. Yellowness Index (YI) ASTM E313 [intertek.com]
- 11. Test Yellowness Index of Polymer with Precision Spectrophotometer [pacorr.com]
A Comparative Guide to Thioxanthone-Based Photoinitiators for Researchers
For scientists and professionals in drug development and materials science, the selection of an appropriate photoinitiator is critical for the successful formulation of photocurable systems. Thioxanthone (TX) and its derivatives have emerged as a versatile and widely used class of photoinitiators, prized for their high initiation efficiency and absorption characteristics in the near-UV and visible light regions. This guide provides an objective comparison of various thioxanthone-based photoinitiators, supported by experimental data, to aid in the selection of the optimal initiator for specific research and development needs.
Performance Comparison of Thioxanthone Derivatives
Thioxanthone-based photoinitiators can be broadly classified into Type I (cleavable) and Type II (hydrogen abstraction) initiators.[1] Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to generate free radicals, while Type II initiators require a co-initiator or hydrogen donor to produce initiating radicals.[2] The efficiency of these initiators is influenced by their chemical structure, the presence of co-initiators, and the specific monomer system being polymerized.
Recent research has focused on the development of novel thioxanthone derivatives with improved performance, such as red-shifted absorption spectra to utilize visible light sources like LEDs, and enhanced initiation capabilities.[3][4] These advancements are particularly relevant for applications in 3D printing and the curing of thick or pigmented materials.[5]
Key Performance Metrics
The performance of thioxanthone-based photoinitiators is typically evaluated based on several key metrics, including:
-
Final Monomer Conversion (%): The percentage of monomer that has been converted into polymer after a specific irradiation time. Higher conversion indicates a more efficient photoinitiator.
-
Polymerization Rate (Rp): The speed at which the polymerization reaction proceeds. A higher Rp is desirable for rapid curing applications.
-
Absorption Maximum (λmax): The wavelength at which the photoinitiator exhibits maximum light absorption. This is crucial for matching the initiator with the appropriate light source.
The following tables summarize the performance of various thioxanthone derivatives in different polymerization systems based on published experimental data.
| Photoinitiator System | Monomer | Light Source | Final Conversion (%) | Reference |
| Free-Radical Polymerization | ||||
| T-AMe / EBPA | Acrylate | 420, 455, 470 nm LEDs | ~50 | [6] |
| T-APh / EBPA | Acrylate | 420, 455, 470 nm LEDs | ~50 | [6] |
| T-bis(AMe-SCF3) / EBPA | Acrylate | 420, 455, 470 nm LEDs | 42 | [6] |
| TX-Si / Iodonium Salt | MAPTMS | 385, 405 nm LEDs | ~30 | [7] |
| STX (one-component) | HDDA | Visible Light | High | [8] |
| STX (one-component) | TMPTA | Visible Light | High | [8] |
| Cationic Polymerization | ||||
| TX derivatives / IOD | UVACURE1500 | 420, 455, 470 nm LEDs | Efficient | [6] |
| TXS / Iodonium Salt | Epoxy Monomer Mixtures | 385, 405, 455 nm LEDs | up to 100 | [7] |
EBPA: Ethyl 4-(dimethylamino)benzoate, IOD: Iodonium salt, MAPTMS: 3-(Trimethoxysilyl)propyl methacrylate, HDDA: 1,6-hexanediol diacrylate, TMPTA: Trimethylolpropane triacrylate, STX: Silicone-thioxanthone.
| Photoinitiator | Co-initiator | Polymerization Type | Key Advantages | Reference |
| Thioxanthone-Amine Derivatives | Tertiary Amines | Free-Radical | Efficient under visible light, can be tailored for specific wavelengths. | [6] |
| Thioxanthone-Oxime Esters | None (Type I) | Free-Radical | Unimolecular initiation, good solubility, high photoreactivity. | [3][9] |
| Thioxanthone-Silyl Derivatives | Iodonium Salt | Free-Radical & Cationic | Red-shifted absorption, reduced migration. | [4] |
| Silicone-Thioxanthone (STX) | None (one-component) | Free-Radical | High migration stability, can modify polymer surface properties. | [8] |
| Thioxanthone-Benzothiophenes | Tertiary Amines | Free-Radical | Bathochromic shifted absorption (up to ~460 nm). | [10] |
Experimental Protocols
Accurate and reproducible assessment of photoinitiator performance relies on standardized experimental methodologies. The following are detailed protocols for key experiments cited in the comparison.
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy for Photopolymerization Kinetics
This technique is widely used to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's functional groups (e.g., the C=C double bond in acrylates) in real-time.
Methodology:
-
Sample Preparation: The photopolymerizable formulation, consisting of the monomer, the thioxanthone-based photoinitiator, and any co-initiators, is prepared at the desired concentrations.
-
Sample Application: A small drop of the formulation is placed between two polypropylene films, which are then mounted in a horizontal transmission setup within the FTIR spectrometer.
-
Irradiation: The sample is irradiated with a light source (e.g., a UV-Vis lamp or an LED) of a specific wavelength and intensity. The light source is positioned to illuminate the sample within the spectrometer.
-
Data Acquisition: FTIR spectra are recorded continuously throughout the irradiation period. The decrease in the peak area of the characteristic monomer absorption band is monitored over time.
-
Data Analysis: The conversion of the monomer is calculated from the change in the peak area of the functional group. The rate of polymerization can be determined from the slope of the conversion versus time curve.[5][6]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light, providing information about the curing kinetics.
Methodology:
-
Sample Preparation: A precise amount of the photocurable formulation is weighed into a DSC pan.
-
Instrument Setup: The DSC is equipped with a light source that can irradiate the sample pan. The desired isothermal temperature is set.
-
Measurement: The sample is exposed to light of a specific intensity and wavelength, and the heat flow is recorded as a function of time.
-
Data Analysis: The total heat evolved is proportional to the extent of the reaction (conversion). The rate of heat evolution provides the polymerization rate. Kinetic parameters, such as the rate constant and reaction order, can be determined using appropriate kinetic models.[11]
Photoinitiation Mechanisms and Experimental Workflow
The efficiency of a thioxanthone-based photoinitiator is fundamentally linked to its photochemical reaction mechanism. The following diagrams, generated using the DOT language, illustrate the key pathways for Type I and Type II photoinitiation, as well as a typical experimental workflow for evaluating photoinitiator performance.
Caption: Type II photoinitiation mechanism of thioxanthone.
Caption: Type I photoinitiation mechanism of a thioxanthone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New thioxanthone and xanthone photoinitiators based on silyl radical chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Silicone-Thioxanthone: A Multifunctionalized Visible Light Photoinitiator with an Ability to Modify the Cured Polymers [mdpi.com]
- 9. New functionalized thioxanthone derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) as a photoinitiator, particularly in cationic polymerization, against other common alternatives. The information presented is supported by experimental data to facilitate informed decisions in material science and drug development applications.
Executive Summary
This compound is a versatile Norrish Type II photoinitiator belonging to the thioxanthone family. It is particularly effective as a photosensitizer for cationic polymerization when used in conjunction with onium salts, such as diaryliodonium or triarylsulfonium salts. Upon exposure to UV radiation, CPTX absorbs light and transfers energy to the onium salt, which then decomposes to generate a strong acid that initiates the polymerization of monomers like epoxides and vinyl ethers. This indirect initiation mechanism allows for curing at longer wavelengths and can enhance the efficiency of the overall process. Alternatives to CPTX-based systems include other thioxanthone derivatives and standalone Norrish Type I or Type II photoinitiators.
Performance Comparison of Photoinitiators
The efficiency of a photoinitiator system is a critical factor in applications such as UV curing of coatings, adhesives, and in 3D printing. The following table summarizes the performance of a thioxanthone-sensitized cationic system, using data from a study on 2,4-diethylthioxanthone (DETX), a close analog of CPTX, and compares it with other common cationic photoinitiators.
| Photoinitiator System | Monomer System | Light Source | Polymerization Rate Constant (k) | Final Monomer Conversion (%) | Key Advantages |
| Thioxanthone (DETX) / Diaryliodonium Salt | Cycloaliphatic Diepoxide | Mercury Arc Lamp | High | High | Enhanced sensitivity to longer wavelengths, improved depth of cure.[1] |
| Diaryliodonium Salt (alone) | Cycloaliphatic Diepoxide | Mercury Arc Lamp | Moderate | Moderate | Simple two-component system.[1] |
| Triarylsulfonium Salt (alone) | Epoxide Monomers | Mercury Arc Lamp | High | High | Generally more reactive than iodonium salts.[2] |
| New Thioxanthone-Silyl Initiator (TX-Si) | Epoxide Monomers | Not Specified | High | High | Reduced migration from the cured polymer.[3] |
Experimental Protocols
Determining Photopolymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
This method measures the heat flow associated with the polymerization reaction upon exposure to UV light, allowing for the determination of kinetic parameters.
Materials:
-
Monomer (e.g., cycloaliphatic diepoxide)
-
Photoinitiator (e.g., diaryliodonium salt)
-
Photosensitizer (e.g., this compound)
-
Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source (e.g., high-pressure mercury lamp).
Procedure:
-
Prepare the photopolymerizable formulation by mixing the monomer, photoinitiator, and photosensitizer in the desired concentrations.
-
Accurately weigh a small amount of the formulation (typically 1-5 mg) into an aluminum DSC pan.
-
Place the pan in the Photo-DSC cell.
-
Equilibrate the sample to the desired isothermal temperature (e.g., 25°C).
-
Expose the sample to UV light of a specific intensity.
-
Record the heat flow as a function of time. The rate of polymerization is directly proportional to the heat flow.
-
The total heat evolved is used to calculate the final monomer conversion.
-
Kinetic parameters, such as the rate constant (k) and the order of the reaction (m), can be determined by fitting the data to an appropriate kinetic model (e.g., autocatalytic model).[1]
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Polymerization
RT-FTIR spectroscopy allows for the real-time monitoring of the disappearance of monomer-specific functional groups (e.g., the epoxy ring) during polymerization.
Materials:
-
Photopolymerizable formulation
-
FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory and a UV light guide.
-
UV light source.
Procedure:
-
Apply a thin film of the photopolymerizable formulation onto the ATR crystal.
-
Collect a background spectrum before irradiation.
-
Start the real-time acquisition of FTIR spectra.
-
Irradiate the sample with UV light through the light guide.
-
Monitor the decrease in the characteristic absorption band of the monomer's reactive group (e.g., ~790 cm⁻¹ for the epoxy group).
-
The monomer conversion can be calculated from the change in the peak area of this characteristic band over time.
Signaling Pathways and Experimental Workflows
Initiation of Cationic Polymerization by a Thioxanthone/Onium Salt System
The following diagram illustrates the general mechanism for the initiation of cationic polymerization using a thioxanthone photosensitizer like CPTX in combination with a diaryliodonium onium salt.
Experimental Workflow for Efficiency Validation
The logical flow for validating the efficiency of a photoinitiator system is depicted below.
References
A Comparative Guide to Polymer Characterization Initiated by 1-Chloro-4-propoxy-9H-thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) as a photoinitiator for polymer synthesis, benchmarked against other commercially available photoinitiators. The information presented herein is supported by experimental data to assist researchers in selecting the optimal photoinitiator for their specific applications, ranging from industrial coatings to advanced drug delivery systems.
Performance Comparison of Photoinitiators
The efficacy of a photoinitiator is a critical factor in controlling the kinetics of polymerization and the final properties of the cured material. This section presents a quantitative comparison of CPTX with other common photoinitiators, including other thioxanthone derivatives and Type I photoinitiators.
| Photoinitiator | Class | Formulation/System | Key Performance Metric | Result | Reference |
| This compound (CPTX) | Thioxanthone (Type II) | Clear Acrylate Coating | Reactivity (Polymerization Rate) | Lower reactivity than Type I photoinitiators (BDMB, MMMP, BAPO2, MAPO) and ITX in the absence of an amine synergist. | [1] |
| This compound (CPTX) | Thioxanthone (Type II) | Pigmented Acrylate Inks | Reactivity (Polymerization Rate) | Lower reactivity compared to Type I photoinitiators (BDMB, BAPO2, MMMP, MAPO) and ITX. | [1] |
| This compound (CPTX) | Thioxanthone (Type II) | Clear Acrylate Coating with 1.5% TPO | Cure Speed | Contributes little to the curing process. | [2] |
| Isopropylthioxanthone (ITX) | Thioxanthone (Type II) | Clear Acrylate Coating | Reactivity (Polymerization Rate) | Higher reactivity than CPTX in the absence of an amine synergist. | [1] |
| Isopropylthioxanthone (ITX) | Thioxanthone (Type II) | Acrylate formulation with 1% PI and amine synergist | Depth of Cure (5s cure) | Lower depth of cure compared to TPO-L. | [3] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Acylphosphine Oxide (Type I) | Clear Acrylate Coating with 1.5% TPO and Thioxanthone Sensitizer | Cure Speed | Shows good response to sensitization by ITX. | [2] |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Acylphosphine Oxide (Type I) | Clear Acrylate Coating | Reactivity (Polymerization Rate) | Highest initiation efficiency in films cured with visible light. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for photopolymerization reactions cited in the comparison.
Protocol 1: Reactivity Measurement by Real-Time Infrared (RTIR) Spectroscopy[1]
-
Formulation Preparation: A base formulation of 50/50 Ebecryl 870 (di-pentaerythritol hexaacrylate) and GPTA (glycerol propoxylate triacrylate) is prepared. The photoinitiator (e.g., CPTX, ITX, TPO, BAPO) is added at a concentration of 2.5% w/w. For pigmented systems, 2% w/w of a pigment (e.g., Pigment Black 7) is dispersed into the formulation.
-
Sample Preparation: A 6-micron thick film of the formulation is applied to a substrate.
-
UV/Visible Light Curing: The sample is exposed to a UV or visible light source (e.g., Xenon lamp with a 390 nm cut-off filter).
-
Data Acquisition: The decrease in the vinyl absorbance at 812 cm⁻¹ is monitored in real-time using an infrared spectrometer to determine the rate of polymerization and final conversion.
Protocol 2: Cure Speed Evaluation in a Clear Coating[2]
-
Formulation Preparation: A clear coating formulation is prepared containing an acrylate resin blend. To this, 1.5% of a primary photoinitiator (e.g., TPO) and a varying concentration of a thioxanthone sensitizer (e.g., CPTX, ITX) are added. For systems requiring a synergist, an acrylated amine (e.g., 10% Sartomer CN3715) is included.
-
Coating Application: A 12 or 24-micron thick coating is applied to a white card.
-
UV Curing: The coated card is passed under a medium-pressure mercury lamp or a 395 nm LED lamp at a specific belt speed.
-
Cure Assessment: The cure speed is determined by the number of passes required to achieve a tack-free surface.
Mechanism of Photoinitiation
This compound is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This excited triplet state does not directly generate initiating radicals but instead abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine. This process generates an amine radical, which initiates the polymerization, and a ketyl radical, which is less reactive.
References
Performance of 1-Chloro-4-propoxy-9H-thioxanthen-9-one with Diverse Co-initiators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO) when used with different co-initiators in photopolymerization processes. CPTXO is a Type II photoinitiator, meaning it requires a synergistic compound, or co-initiator, to efficiently generate the free radicals necessary to initiate polymerization upon exposure to UV light. The choice of co-initiator significantly impacts the kinetics and overall efficiency of the photopolymerization reaction.
Executive Summary
This compound is a versatile photoinitiator for free-radical polymerization, particularly effective in UV curing applications. Its performance is intrinsically linked to the selection of a suitable co-initiator. Amine-based co-initiators are predominantly used with thioxanthone derivatives like CPTXO, with tertiary amines generally exhibiting the highest reactivity. This guide explores the synergistic effects of common amine co-initiators—Ethyl 4-(dimethylamino)benzoate (EDB), N-methyldiethanolamine (MDEA), and Triethanolamine (TEOA)—on the photopolymerization process initiated by CPTXO.
Comparative Performance Data
While direct, peer-reviewed comparative studies detailing the specific performance metrics of CPTXO with a range of co-initiators are limited, the following table summarizes the expected performance based on the known reactivity of these co-initiators with thioxanthone-based photosensitizers. The data presented is a qualitative and extrapolated representation to guide co-initiator selection.
| Co-initiator | Chemical Structure | Molar Mass ( g/mol ) | Expected Polymerization Rate | Expected Final Monomer Conversion (%) | Key Characteristics |
| Ethyl 4-(dimethylamino)benzoate (EDB) | C₁₁H₁₅NO₂ | 193.24 | High | > 90% | Aromatic amine, good solubility in common monomers, often used in dental resins and coatings. |
| N-methyldiethanolamine (MDEA) | C₅H₁₃NO₂ | 119.16 | Very High | > 95% | Aliphatic tertiary amine, highly reactive hydrogen donor, can accelerate surface cure. |
| Triethanolamine (TEOA) | C₆H₁₅NO₃ | 149.19 | Moderate to High | 85-95% | Aliphatic tertiary amine with hydroxyl groups, can influence polymer properties, good hydrogen donor. |
Experimental Protocols
To quantitatively assess the performance of CPTXO with different co-initiators, a standardized experimental protocol is crucial. The following methodology outlines a typical procedure for evaluating photopolymerization kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Objective: To determine the rate of polymerization (Rp) and final monomer conversion (C%) of an acrylate-based resin formulation using CPTXO in combination with various amine co-initiators.
Materials:
-
This compound (CPTXO)
-
Co-initiators: Ethyl 4-(dimethylamino)benzoate (EDB), N-methyldiethanolamine (MDEA), Triethanolamine (TEOA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer
-
UV Light Source: Mercury lamp or LED with appropriate wavelength output (e.g., 365 nm or 395 nm)
-
RT-FTIR Spectrometer equipped with a horizontal transmission or ATR accessory
-
Nitrogen purge for inert atmosphere (optional, to minimize oxygen inhibition)
Procedure:
-
Formulation Preparation: Prepare the photocurable formulations by dissolving CPTXO (e.g., 1 wt%) and the respective co-initiator (e.g., 2-3 wt%) in the acrylate monomer. Ensure complete dissolution by gentle stirring in the dark.
-
Sample Preparation: Place a small drop of the formulation between two transparent substrates (e.g., NaCl plates or polypropylene films) to create a thin film of controlled thickness (e.g., 25 µm).
-
RT-FTIR Measurement:
-
Place the sample in the RT-FTIR spectrometer.
-
If applicable, start the nitrogen purge to create an inert atmosphere.
-
Record a baseline IR spectrum before UV exposure.
-
Initiate UV irradiation at a controlled intensity.
-
Simultaneously, record IR spectra at regular intervals (e.g., every 0.5 seconds) during the entire curing process.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the acrylate double bond peak (typically around 1635 cm⁻¹) as a function of irradiation time.
-
Use a stable reference peak (e.g., C=O ester peak around 1720 cm⁻¹) for normalization.
-
Calculate the monomer conversion (C%) at each time point using the following formula: C(t) = (1 - (A(t) / A(0))) * 100 where A(t) is the normalized absorbance of the acrylate peak at time t, and A(0) is the initial normalized absorbance.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time plot.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the photoinitiation mechanism and the experimental workflow.
Caption: Photoinitiation mechanism of CPTXO with an amine co-initiator.
Caption: Experimental workflow for comparing CPTXO and co-initiators.
A Comparative Analysis of 1-Chloro-4-propoxy-9H-thioxanthen-9-one and Isopropylthioxanthone (ITX) for Photopolymerization Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is critical for achieving desired curing speeds, depths, and final polymer properties. This guide provides a detailed comparative study of two prominent thioxanthone-based Norrish Type II photoinitiators: 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) and Isopropylthioxanthone (ITX). This analysis is supported by a synthesis of available experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Both CPTX and ITX are efficient photoinitiators for UV and LED curable formulations, operating through a Norrish Type II mechanism that requires an amine synergist.[1][2] ITX is a well-established and widely used photoinitiator, while CPTX offers specific photochemical properties that may be advantageous in certain systems. Key differences lie in their absorption spectra and their efficiency in sensitizing other photoinitiators. While direct, comprehensive comparative studies are limited, this guide consolidates available data to draw meaningful comparisons.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of CPTX and ITX is presented in Table 1. These properties influence their solubility, handling, and incorporation into various formulations.
| Property | This compound (CPTX) | Isopropylthioxanthone (ITX) |
| CAS Number | 142770-42-1 | 5495-84-1 |
| Molecular Formula | C₁₆H₁₃ClO₂S | C₁₆H₁₄OS |
| Molecular Weight | 304.79 g/mol | 254.35 g/mol |
| Appearance | Light yellow to yellow powder/crystal[3] | Pale yellow powder |
| Melting Point | 99-103 °C[4] | 70-76 °C |
| Synonyms | Photoinitiator-CPTX, Speedcure CPTX[3] | 2-Isopropylthioxanthone |
Performance Comparison
The efficacy of a photoinitiator is determined by its photochemical and photophysical properties, which dictate its ability to absorb light and initiate polymerization.
Photochemical Properties
Both CPTX and ITX are Norrish Type II photoinitiators, meaning they require a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization.[1][5] Upon UV irradiation, the thioxanthone derivative is excited to a triplet state and abstracts a hydrogen atom from the amine, forming a ketyl radical and an aminoalkyl radical. The latter is primarily responsible for initiating the polymerization of monomers like acrylates.
A key performance indicator is the absorption spectrum. CPTX exhibits absorption maxima at 257, 314, and 389 nm.[1][2] This strong absorption in the long-wavelength UV and near-visible region makes it suitable for pigmented systems and LED curing applications.[1] ITX also absorbs in the UV-A region, which is advantageous for achieving deep cure.
One available study suggests that while CPTX has a strong absorbance at 404 nm, it may contribute little to the curing process when used to sensitize phosphine oxide photoinitiators like TPO, due to a negative energy balance.[6] In the same study, ITX was shown to be an effective sensitizer.[6] This highlights the importance of considering the entire photoinitiator system when evaluating performance.
Due to the limited availability of direct comparative studies, a comprehensive table of quantitative performance data (e.g., quantum yield, photoinitiation efficiency under specific conditions) cannot be reliably constructed. However, both are considered highly efficient Type II photoinitiators.[7]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of Isopropylthioxanthone (ITX)
A common method for the synthesis of ITX involves the reaction of 2,2'-dithiodiphenyl formic acid with cumene in the presence of concentrated sulfuric acid, which acts as both a solvent and a catalyst.[8]
Procedure:
-
Disperse 2-(4-isopropylphenylthio)benzoic acid in cyclohexane.
-
Slowly add concentrated (98%) sulfuric acid dropwise while cooling in a water bath.
-
Gently heat the mixture to reflux to remove water. Monitor the reaction progress by TLC or by the amount of water collected.
-
After completion, cool the reaction mixture and add water.
-
Separate the organic phase, wash with water, and remove the solvent by distillation.
-
Recrystallize the crude product from anhydrous ethanol to obtain pure 2-isopropylthioxanthone.[8]
Real-Time FTIR Spectroscopy for Photopolymerization Kinetics
Real-time Fourier-transform infrared (FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bond).[9][10]
Experimental Setup:
-
FTIR Spectrometer: A rapid-scan FTIR spectrometer equipped with a suitable detector (e.g., MCT).
-
UV/LED Light Source: A UV or LED lamp with a specific wavelength and intensity output.
-
Sample Preparation: The photoinitiator (CPTX or ITX) and an amine co-initiator are dissolved in an acrylate monomer formulation. A thin film of the mixture is placed between two transparent substrates (e.g., polypropylene films) or on an ATR crystal.
-
Procedure:
-
Acquire a background spectrum.
-
Place the sample in the FTIR sample compartment.
-
Start the real-time data acquisition.
-
After a short delay, turn on the UV/LED light source to initiate polymerization.
-
Continuously collect spectra at short intervals (e.g., every 0.1 seconds) throughout the curing process.[9]
-
The conversion of the acrylate double bonds is monitored by the decrease in the area of the characteristic absorption peak around 1635 cm⁻¹.[10]
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is used to study the electrochemical properties of the photoinitiators, providing insights into their redox potentials and electron transfer kinetics.
Experimental Setup:
-
Potentiostat: An instrument to control the potential and measure the current.
-
Electrochemical Cell: A three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11][12]
-
Electrolyte Solution: A solution of the photoinitiator (CPTX or ITX) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Procedure:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Linearly sweep the potential of the working electrode between defined limits and then sweep it back to the initial potential.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.[11]
-
Visualizations
Photoinitiation Mechanism
The following diagram illustrates the general Norrish Type II photoinitiation mechanism for thioxanthone derivatives in the presence of an amine co-initiator.
Caption: Norrish Type II photoinitiation pathway for thioxanthones.
Experimental Workflow for Performance Evaluation
The logical flow for a comparative experimental evaluation of CPTX and ITX is depicted below.
References
- 1. emea.sartomer.arkema.com [emea.sartomer.arkema.com]
- 2. ulprospector.com [ulprospector.com]
- 3. CAS 142770-42-1: this compound [cymitquimica.com]
- 4. This compound 97 142770-42-1 [sigmaaldrich.com]
- 5. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 6. radtech.org [radtech.org]
- 7. specialchem.com [specialchem.com]
- 8. 2-Isopropylthioxanthone synthesis - chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. imaging.org [imaging.org]
- 11. ossila.com [ossila.com]
- 12. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
A Comparative Evaluation of 1-Chloro-4-propoxy-9H-thioxanthen-9-one in Diverse Monomer Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Photoinitiator
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides a comprehensive evaluation of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX), a potent photoinitiator, and objectively compares its performance characteristics with other commonly used alternatives in various monomer systems. This analysis is supported by a review of available data and detailed experimental protocols to aid researchers in their material formulation and development endeavors.
Performance Characteristics of this compound (CPTX)
This compound, a member of the thioxanthone family, is recognized as a Type II photoinitiator.[1] This classification signifies that it requires a co-initiator, typically a hydrogen donor such as an amine, to efficiently generate the free radicals necessary to initiate polymerization. The propoxy and chloro substituents on the thioxanthone core influence its solubility and photochemical properties.[1] CPTX is particularly noted for its applications in both radical and cationic polymerization processes.[2]
While direct quantitative comparisons in peer-reviewed literature are scarce, the performance of thioxanthone derivatives can be contextually understood by comparing them to Type I photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO).
Table 1: General Comparison of Photoinitiator Types
| Feature | This compound (CPTX) (Type II) | TPO / BAPO (Type I) |
| Initiation Mechanism | Bimolecular hydrogen abstraction from a co-initiator | Unimolecular α-cleavage to form two radical fragments |
| Co-initiator Requirement | Yes (e.g., tertiary amines) | No |
| Oxygen Inhibition | Generally more susceptible | Can also be affected, but some formulations show reduced sensitivity |
| Curing Speed | Can be very efficient, but may be slower than some Type I initiators | Often exhibit very high reactivity and fast cure speeds |
| Photobleaching | Thioxanthones can exhibit some photobleaching, which is advantageous for curing thicker sections. | BAPO is known for its excellent photobleaching properties. TPO also photobleaches. |
| Color | Can impart a yellowish tint to the cured polymer | Generally produce less colored polymers |
| Solubility | The propoxy group enhances solubility in organic solvents and monomers.[1] However, specific solubility data in common dental monomers is not readily available. | Generally soluble in common acrylate and methacrylate monomers. |
Performance in Different Monomer Systems: A Qualitative Overview
The choice of monomer system, primarily revolving around acrylates and methacrylates, significantly impacts the polymerization kinetics and final properties of the cured material.
-
Acrylate Systems: Acrylates are known for their high reactivity and fast polymerization rates. In such systems, a highly efficient photoinitiator like CPTX, when paired with an appropriate co-initiator, can achieve rapid curing. However, the high reactivity of acrylates can also lead to increased shrinkage stress.
-
Methacrylate Systems: Methacrylates generally exhibit lower polymerization rates and shrinkage compared to acrylates, but often achieve a higher degree of final conversion. In dental resins, which are predominantly methacrylate-based (e.g., BisGMA, TEGDMA, HEMA), the efficiency of the photoinitiator system is crucial. While specific data for CPTX in these systems is limited, thioxanthone derivatives are utilized in dental applications.[1] The performance would be benchmarked against established systems like camphorquinone (a Type II initiator) and, more recently, Type I initiators like TPO and BAPO which are favored for their high reactivity and better color stability.[3][4]
Experimental Protocols
To facilitate a standardized evaluation of this compound and its alternatives, the following experimental protocols are provided.
Sample Preparation
-
Monomer Resin Formulation: Prepare the desired monomer blend (e.g., BisGMA/TEGDMA 70/30 wt% for a model dental composite).
-
Photoinitiator Addition: Dissolve the photoinitiator (CPTX, TPO, or BAPO) into the monomer blend at a specified concentration (e.g., 0.5 mol%). For CPTX, also add a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDMAB) at a suitable concentration (e.g., 1 mol%).
-
Homogenization: Thoroughly mix the components in the dark to ensure a homogeneous solution and prevent premature polymerization.
Measurement of Polymerization Kinetics using Real-Time FTIR Spectroscopy
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the extent of polymerization by tracking the decrease in the concentration of vinyl C=C bonds.[5][6][7]
-
Instrument Setup: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small drop of the formulated resin onto the ATR crystal.
-
Data Acquisition:
-
Record a baseline spectrum of the uncured resin.
-
Initiate real-time data collection (e.g., 1 spectrum per second).
-
After a few seconds, begin irradiating the sample with a light-curing unit (specify wavelength and intensity).
-
Continue data acquisition for a set period (e.g., 120 seconds) to monitor the polymerization process.
-
-
Data Analysis:
-
The degree of conversion (DC) is calculated by monitoring the decrease in the peak area or height of the methacrylate C=C absorption band, typically around 1638 cm⁻¹. An internal standard, such as an aromatic C=C peak around 1608 cm⁻¹, is often used for normalization.
-
The formula for calculating the DC (%) is: DC(%) = [1 - (Peak Area of C=C at time t / Peak Area of Internal Standard at time t) / (Peak Area of C=C at time 0 / Peak Area of Internal Standard at time 0)] * 100
-
From the real-time data, key kinetic parameters such as the maximum rate of polymerization (Rp,max) and the time to reach Rp,max can be determined.
-
Reaction Mechanism and Experimental Workflow
The initiation of polymerization by this compound follows a well-established pathway for Type II photoinitiators. The process begins with the absorption of light, leading to the formation of an excited state of the CPTX molecule. This is followed by an interaction with a co-initiator to generate the polymer-initiating radicals.
References
- 1. oraljournal.com [oraljournal.com]
- 2. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Assessing the Migration of 1-Chloro-4-propoxy-9H-thioxanthen-9-one from Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the migration potential of the photoinitiator 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) from polymeric materials. Due to a lack of publicly available, specific migration data for CPTX, this document focuses on providing a framework for its evaluation by comparing its physicochemical properties with those of alternative photoinitiators for which migration data are known. The guide also details the established experimental protocols for conducting such migration studies.
Introduction to Photoinitiator Migration
Photoinitiators are essential components in UV-curable inks, coatings, and adhesives used in a wide range of applications, including food packaging and medical devices. These compounds absorb UV light and generate reactive species to initiate polymerization. However, unreacted photoinitiators or their byproducts can migrate from the polymer matrix into the surrounding environment, such as food or biological fluids. This migration is a critical safety concern, as these compounds can have toxicological implications.
The migration of a substance from a polymer is influenced by several factors, including the chemical nature of the migrant (molecular weight, polarity), the type of polymer, the storage temperature, and the nature of the contacting medium (food simulant or biological fluid).
Regulatory Context
While no specific migration limit has been established for this compound, the general principle for substances used in food contact materials where no specific limit is defined is to keep migration as low as reasonably achievable. The Swiss Ordinance on Materials and Articles in Contact with Food (SR 817.023.21), often used as a benchmark in the European Union, sets a general specific migration limit (SML) of 10 µg/kg (10 parts per billion) for non-evaluated substances. For certain evaluated photoinitiators like benzophenone, a specific migration limit of 0.6 mg/kg has been established in the EU. In the United States, the Food and Drug Administration (FDA) regulates food contact substances through a Food Contact Notification (FCN) system, and for some approved photoinitiators, a migration level of up to 1 ppm is permitted.
Comparative Analysis of Photoinitiators
A direct quantitative comparison of the migration of CPTX is hampered by the absence of specific experimental data in the scientific literature. A 2016 market survey of 97 dry food products in Belgium did not detect CPTX, suggesting its migration under those specific real-world conditions was below the detection limit of the analytical method used. However, this does not equate to a zero-migration potential under all conditions.
To assess its likely migration behavior, we can compare its properties to other commonly used photoinitiators for which migration data is available.
Table 1: Physicochemical Properties of Selected Photoinitiators
| Photoinitiator | CAS Number | Molecular Weight ( g/mol ) | Chemical Class |
| This compound (CPTX) | 142770-42-1 | 304.79 | Thioxanthenone |
| Benzophenone (BP) | 119-61-9 | 182.22 | Benzophenone |
| 2-Isopropylthioxanthone (ITX) | 5495-84-1 | 254.34 | Thioxanthenone |
| Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) | 947-19-3 | 204.28 | α-Hydroxyketone |
| Irgacure 651 (2,2-Dimethoxy-2-phenylacetophenone) | 24650-42-8 | 256.30 | Acetal |
Table 2: Comparative Migration Data of Alternative Photoinitiators
| Photoinitiator | Polymer | Food Simulant | Temperature (°C) | Time | Migration Level | Reference |
| Benzophenone | Low-Density Polyethylene (LDPE) | 95% Ethanol | 40 | 10 days | ~ 4.5 µg/cm² | (Study on migration of photoinitiators into food simulants) |
| Benzophenone | Paperboard | Cake | 70 | 2 days | 3800 µg/kg | (Study of the Migration of Benzophenone from Printed Paperboard Packages to Cakes) |
| 2-Isopropylthioxanthone (ITX) | Plastic | 95% Ethanol | 5 | 30 days | Diffusion coefficient: ~10⁻¹⁰ cm²/s | (Study of the migration of photoinitiators used in printed food-packaging materials into food simulants) |
| Irgacure 184 | Plastic | 95% Ethanol | 5 | 30 days | Diffusion coefficient: ~10⁻¹⁰ cm²/s | (Study of the migration of photoinitiators used in printed food-packaging materials into food simulants) |
| Irgacure 651 | Plastic | 95% Ethanol | 5 | 30 days | Diffusion coefficient: ~10⁻¹⁰ cm²/s | (Study of the migration of photoinitiators used in printed food-packaging materials into food simulants) |
Note: The diffusion coefficients for ITX, Irgacure 184, and Irgacure 651 indicate a relatively low migration potential under the tested conditions.
Based on its molecular weight, which is higher than that of benzophenone and ITX, CPTX might be expected to have a lower diffusion coefficient and therefore a slower migration rate under similar conditions. However, other factors such as its polarity and interaction with the polymer matrix and food simulant play a significant role and can only be determined through experimental testing.
Experimental Protocols for Migration Assessment
To accurately determine the migration of this compound from a specific polymer, a well-defined experimental protocol is essential. The following outlines a typical methodology.
1. Preparation of Polymer Samples:
-
The polymer (e.g., polyethylene, polypropylene, PET) is formulated with a known concentration of CPTX.
-
The formulated polymer is then processed into a film or sheet of a defined thickness.
-
The surface area of the polymer sample is accurately measured.
2. Migration Cell Setup:
-
A migration cell is used to bring the polymer sample into contact with a food simulant.
-
The cell is typically made of an inert material like stainless steel or glass.
-
The polymer sample acts as a barrier between two chambers of the cell, with one chamber filled with the food simulant.
3. Selection of Food Simulants:
-
Food simulants are chosen to represent different types of food products based on their fat content and pH. Common food simulants include:
-
10% Ethanol (v/v): Simulant for aqueous foods.
-
3% Acetic Acid (w/v): Simulant for acidic foods.
-
20% or 50% Ethanol (v/v): Simulant for alcoholic foods and some fatty foods.
-
95% Ethanol (v/v) or Isooctane: Simulants for fatty foods.
-
Olive Oil: Alternative fatty food simulant.
-
4. Migration Testing Conditions:
-
The migration cells are stored at a controlled temperature for a specific duration.
-
Testing conditions (time and temperature) are chosen to simulate the intended use and storage of the final product (e.g., 10 days at 40°C for long-term storage at room temperature).
5. Analytical Quantification:
-
After the specified contact time, the food simulant is collected.
-
The concentration of CPTX in the food simulant is quantified using a validated analytical method, typically:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector: A versatile technique for a wide range of photoinitiators.
-
-
A calibration curve is generated using standards of CPTX of known concentrations to ensure accurate quantification.
6. Data Reporting:
-
The migration results are typically expressed in milligrams of substance per kilogram of food simulant (mg/kg or ppm) or milligrams of substance per square decimeter of contact surface (mg/dm²).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical migration assessment experiment.
A Comparative Analysis of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) and Commercial Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the photoinitiator 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) against commonly used commercial photoinitiators. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers in selecting the appropriate photoinitiator for their specific applications in areas such as photopolymerization, 3D printing, and the fabrication of drug delivery systems.
Executive Summary
This compound (CPTX) is a Norrish Type II photoinitiator belonging to the thioxanthone family. It is recognized for its absorption in the long-wave UV region, making it suitable for curing pigmented and thicker samples. This guide benchmarks CPTX against established commercial photoinitiators, focusing on key performance indicators such as cure rate, quantum yield, and yellowing. While direct, comprehensive comparative data for all parameters is not always available in a single source, this guide consolidates existing data and provides the necessary experimental protocols for researchers to conduct their own comparative studies.
Performance Benchmark: CPTX vs. Commercial Photoinitiators
The selection of a photoinitiator is critical for controlling the kinetics and final properties of a photopolymerized material. The following tables summarize available quantitative data for CPTX and a selection of widely used commercial photoinitiators.
Table 1: Photophysical and Curing Performance Data
| Photoinitiator | Chemical Class | Molar Mass ( g/mol ) | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Polymerization Rate (Rp) (% conversion/s) | Final Conversion (%) |
| CPTX | Thioxanthone (Norrish Type II) | 304.79[1] | 257, 314, 389 | Data not available | Data not available | ~1.5 (in cyan ink) | ~25 (in cyan ink) |
| Irgacure 184 | α-Hydroxyketone (Norrish Type I) | 204.28 | 246, 280, 333 | ~13800, ~1300, ~70 (at 246 nm) | 0.3-0.5 | Data not available | Data not available |
| Darocur 1173 | α-Hydroxyketone (Norrish Type I) | 164.20 | 245, 280, 331 | ~12700, ~1000, ~60 (at 245 nm) | 0.3-0.5 | Data not available | Data not available |
| Omnirad TPO | Acylphosphine Oxide (Norrish Type I) | 348.37 | 275, 379 | Data not available | Data not available | Data not available | Data not available |
| ITX (Isopropylthioxanthone) | Thioxanthone (Norrish Type II) | 254.34 | ~258, 382 | Data not available | Data not available | ~2.0 (in cyan ink) | ~35 (in cyan ink) |
| BDMB (Benzildimethylketal) | Benzil Dimethyl Ketal (Norrish Type I) | 256.30 | Data not available | Data not available | Data not available | ~5.0 (in cyan ink) | ~60 (in cyan ink) |
Note: The Polymerization Rate (Rp) and Final Conversion data for CPTX, ITX, and BDMB are sourced from a comparative study in a pigmented system (cyan ink) and may vary significantly depending on the formulation and curing conditions.
Table 2: Qualitative Performance and Application Notes
| Photoinitiator | Key Advantages | Key Disadvantages | Primary Applications |
| CPTX | Good solubility, long-wavelength absorption suitable for pigmented systems. | Can exhibit yellowing, requires a co-initiator (amine). | Pigmented coatings, inks, adhesives. |
| Irgacure 184 | Low yellowing, good surface cure, widely used and well-characterized. | Limited absorption in the long-wave UV region. | Clear coatings, overprint varnishes, applications requiring high optical clarity. |
| Darocur 1173 | Liquid form for easy incorporation, low odor, low yellowing. | Similar to Irgacure 184, less effective for thick or pigmented systems. | Clear coatings, thin films, applications where low odor is critical. |
| Omnirad TPO | Excellent through-cure, photobleaching (reduces yellowing), suitable for LED curing. | Can be sensitive to oxygen inhibition. | White and pigmented formulations, thick sections, LED curable inks and coatings. |
Experimental Protocols
To facilitate direct and objective comparison, detailed experimental protocols for key performance metrics are provided below.
Determination of Cure Rate by Real-Time FT-IR Spectroscopy
Objective: To measure the rate of polymerization of a formulation containing the photoinitiator.
Apparatus:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a rapid scan capability.
-
UV/VIS light source with controlled intensity (e.g., mercury lamp or LED).
-
Sample holder with controlled temperature.
-
Spin coater or film applicator for uniform sample thickness.
Procedure:
-
Prepare the photocurable formulation by mixing the monomer/oligomer, photoinitiator (at a specified concentration, e.g., 2 wt%), and any other additives.
-
Apply a thin film of the formulation onto an IR-transparent substrate (e.g., BaF₂ or KBr pellet) using a spin coater or film applicator to ensure a uniform thickness (e.g., 25 µm).
-
Place the sample in the FT-IR spectrometer.
-
Record a baseline IR spectrum before UV exposure.
-
Initiate simultaneous UV irradiation and rapid FT-IR spectral acquisition.
-
Monitor the decrease in the absorbance of a characteristic peak of the reactive functional group (e.g., the acrylate C=C double bond peak at ~1635 cm⁻¹ or ~810 cm⁻¹).
-
The degree of conversion at time 't' is calculated using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the functional group peak and Aₜ is the absorbance at time 't'.
-
The polymerization rate (Rp) can be determined from the slope of the conversion versus time plot.
Measurement of Yellowing Index
Objective: To quantify the degree of yellowing of a cured polymer film.
Apparatus:
-
Spectrophotometer or colorimeter.
-
UV curing chamber.
-
Standard white backing material.
Procedure:
-
Prepare polymer films of a standardized thickness by curing the formulation containing the photoinitiator on a standard white backing.
-
Ensure complete curing by providing a sufficient UV dose.
-
Measure the tristimulus values (X, Y, Z) of the cured film using a spectrophotometer according to the ASTM E313 standard test method.
-
Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer: YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
Compare the YI values of films cured with different photoinitiators. A higher YI value indicates a greater degree of yellowing.
Reaction Mechanisms and Pathways
Photoinitiators are broadly classified into Norrish Type I and Norrish Type II based on their mechanism of generating free radicals.
-
Norrish Type I (α-Cleavage): Upon absorption of UV light, the photoinitiator molecule undergoes cleavage at a bond adjacent to the carbonyl group, directly forming two free radicals.
-
Norrish Type II (Hydrogen Abstraction): The photoinitiator, in its excited triplet state, abstracts a hydrogen atom from a synergist molecule (typically a tertiary amine) to generate a radical on the initiator and another on the synergist. Both radicals can then initiate polymerization. CPTX is a Norrish Type II photoinitiator.
Photoinitiation Mechanism of CPTX (A Norrish Type II Photoinitiator)
The following diagram illustrates the proposed photochemical reaction pathway for this compound (CPTX) in the presence of a tertiary amine synergist.
Caption: Photoinitiation mechanism of CPTX.
Experimental Workflow for Photoinitiator Comparison
The logical flow for a comprehensive comparison of photoinitiators is outlined below.
Caption: Workflow for photoinitiator comparison.
Conclusion
This compound (CPTX) presents a viable option as a photoinitiator, particularly for applications requiring curing of pigmented or thick formulations due to its long-wavelength absorption. However, like other Norrish Type II initiators, it is prone to yellowing and necessitates the use of a co-initiator. In contrast, Norrish Type I photoinitiators like Irgacure 184 and Darocur 1173 offer lower yellowing but are less effective in pigmented systems. Acylphosphine oxides such as Omnirad TPO provide a good balance of through-cure and low yellowing, making them highly versatile.
The selection of the optimal photoinitiator is ultimately dependent on the specific requirements of the application, including the composition of the formulation, the desired curing speed, the thickness of the material, and the aesthetic requirements of the final product. The experimental protocols provided in this guide offer a framework for researchers to conduct systematic comparisons and make data-driven decisions for their specific needs.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-4-propoxy-9H-thioxanthen-9-one: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 1-Chloro-4-propoxy-9H-thioxanthen-9-one, ensuring the protection of personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound (CAS No. 142770-42-1) is a photoinitiator used in polymerization processes.[1] Understanding its hazards is the first step in safe handling and disposal.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement Codes |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child. | P201, P202, P280, P308 + P313, P405 |
| Acute Aquatic Hazard (Category 1) | Very toxic to aquatic life. | P273, P391 |
| Chronic Aquatic Hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | P273, P391 |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE) Requirements
| Item | Specification | Rationale |
| Gloves | Impervious gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Eyeshields or safety goggles with side-shields | To protect eyes from dust and splashes.[2] |
| Respiratory Protection | Type N95 (US) or suitable respirator | To be used when generating dusts.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be handled as hazardous waste. Adherence to national and local regulations is mandatory.
Experimental Protocol: Waste Segregation and Collection
-
Do Not Dispose Down the Drain: This chemical is very toxic to aquatic life and must not be allowed to enter drains or waterways.
-
Keep in Original Container: Whenever possible, store the waste chemical in its original container.
-
Avoid Mixing Waste: Do not mix this compound with other waste streams.
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure "Satellite Accumulation Area" away from incompatible materials.[3][4] Keep the container tightly closed and dry.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal at an approved waste disposal plant.
Experimental Protocol: Empty Container Disposal
-
Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[5]
-
Triple Rinse: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5] Use a solvent capable of removing the residue.
-
Container Puncturing: After appropriate rinsing, render the container unusable for other purposes by defacing the label and, if possible and safe to do so, puncturing it.
-
Final Disposal: Dispose of the rinsed container as regular, non-hazardous waste, or as directed by your institution's EHS office.[6]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Emergency Protocol: Spill Cleanup
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup:
-
For solid spills: Carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[7]
-
Clean the affected area thoroughly.
-
-
Disposal: Dispose of all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 142770-42-1 | TCI AMERICA [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Chloro-4-propoxy-9H-thioxanthen-9-one
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CAS RN: 142770-42-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier and Hazard Information:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 142770-42-1[1][2] |
| Molecular Formula | C₁₆H₁₃ClO₂S[3] |
| Molecular Weight | 304.79 g/mol [1][3] |
| Synonyms | Photoinitiator-CPTX, 1-Chloro-4-propoxythioxanthone[3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[2] |
| Signal Word | Warning[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the required PPE for handling this compound.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemically resistant gloves are mandatory. Given the lack of specific permeation data for this compound, nitrile or neoprene gloves are recommended as a starting point. Always inspect gloves for any signs of degradation or perforation before and during use. Do not use vinyl gloves. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement.[1] For larger quantities, or where ventilation is inadequate, a respirator with organic vapor cartridges is recommended. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, chemically resistant overalls or an apron should be worn. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation: Do not mix this chemical waste with other waste streams.
-
Containers: Use only compatible and properly sealed containers for waste collection.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: All waste must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
